3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Description
Properties
IUPAC Name |
3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-5(4-7(14)15)6-2-1-3-17-6/h1-3,5H,4H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSEFLUNMVPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382436 | |
| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115957-22-7 | |
| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115957-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a molecule of interest in medicinal chemistry and drug development. The synthesis of this compound involves the formation of a β-amino acid backbone with a thiophene substituent, followed by the introduction of a trifluoroacetamido group. This guide will delve into the primary synthetic strategies, with a focus on the Mannich-type reaction and the Strecker synthesis for the core amino acid structure. Furthermore, it will detail the subsequent N-trifluoroacetylation step. Each section will provide a theoretical background, mechanistic insights, and detailed experimental protocols, underpinned by authoritative references to ensure scientific integrity.
Introduction: The Significance of Substituted β-Amino Acids
β-Amino acids are crucial structural motifs found in a variety of biologically active natural products and pharmaceuticals.[1] Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation.[2] The thiophene moiety is a privileged heterocycle in medicinal chemistry, known to impart a range of pharmacological activities.[3][4] The trifluoroacetyl group serves as a common protecting group for amines and can also influence the molecule's lipophilicity and metabolic stability.[5] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two key bond disconnections: the amide bond of the trifluoroacetamido group and the C-C or C-N bond at the stereocenter of the β-amino acid.
Caption: Retrosynthetic analysis of the target molecule.
This analysis suggests two primary synthetic strategies for the core β-amino acid, 3-amino-3-(thiophen-2-yl)propanoic acid: a Mannich-type reaction and a Strecker synthesis. Both pathways will be explored in detail.
Synthesis of the β-Amino Acid Core: 3-Amino-3-(thiophen-2-yl)propanoic acid
Pathway 1: Mannich-Type Reaction
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[6] For the synthesis of β-amino acids, a three-component condensation of an aldehyde, an amine, and a compound with an active methylene group (like malonic acid) is a common approach.
Mechanism: The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the enolate of malonic acid. Subsequent decarboxylation yields the desired β-amino acid.
Caption: Simplified mechanism of the Mannich reaction for β-amino acid synthesis.
Experimental Protocol:
A representative protocol for the synthesis of 3-amino-3-(thiophen-2-yl)propanoic acid via a Mannich-type reaction is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxaldehyde (1 eq.) and malonic acid (1.1 eq.) in a suitable solvent such as ethanol.
-
Addition of Amine: Add a source of ammonia, such as ammonium acetate (2 eq.), to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours)[7].
-
Work-up and Purification: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization.
Table 1: Typical Reaction Parameters for Mannich-Type Synthesis
| Parameter | Value | Reference |
| Aldehyde | Thiophene-2-carboxaldehyde | [7] |
| Active Methylene | Malonic Acid | [7] |
| Ammonia Source | Ammonium Acetate | [7] |
| Solvent | Ethanol | [7] |
| Temperature | Reflux | [7] |
| Reaction Time | 7 hours | [7] |
Pathway 2: Strecker Synthesis
The Strecker synthesis is a classic method for the synthesis of α-amino acids, which can be adapted for β-amino acids.[8][9][10][11][12] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Mechanism: The reaction initiates with the formation of an imine from thiophene-2-carboxaldehyde and ammonia. The cyanide ion then attacks the imine carbon to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid.[9]
Caption: Simplified mechanism of the Strecker synthesis.
Experimental Protocol:
A general procedure for the Strecker synthesis is as follows:
-
Formation of Aminonitrile: In a well-ventilated fume hood, a solution of thiophene-2-carboxaldehyde (1 eq.) in a suitable solvent (e.g., methanol) is treated with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The reaction is typically stirred at room temperature.
-
Hydrolysis: The resulting aminonitrile is then hydrolyzed without isolation. This is usually achieved by heating the reaction mixture with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Work-up and Purification: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation. The product is then collected by filtration and can be purified by recrystallization.
Table 2: Reagents for Strecker Synthesis
| Reagent | Function | Reference |
| Thiophene-2-carboxaldehyde | Aldehyde source | [9] |
| Ammonium Chloride | Ammonia source | [11] |
| Potassium Cyanide | Cyanide source | [11] |
| HCl or NaOH | Hydrolysis agent | [9] |
N-Trifluoroacetylation
The final step in the synthesis is the protection of the amino group with a trifluoroacetyl moiety. This is typically achieved by reacting the amino acid with a trifluoroacetylating agent.
Common Trifluoroacetylating Agents:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and common reagent for this transformation.
-
S-Ethyl trifluorothioacetate (SETFA): A milder, less volatile alternative to TFAA.[13]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the amino group attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent.
Experimental Protocol:
A general protocol for N-trifluoroacetylation is as follows:
-
Reaction Setup: Dissolve 3-amino-3-(thiophen-2-yl)propanoic acid (1 eq.) in a suitable solvent. For TFAA, an aprotic solvent like dichloromethane or THF is often used. For SETFA, aqueous conditions can be employed.[13]
-
Addition of Reagent: Add the trifluoroacetylating agent (e.g., TFAA, 1.1 eq.) to the solution, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is typically carried out at room temperature or below.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography or recrystallization, to yield the final product, this compound.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. The choice between the Mannich-type reaction and the Strecker synthesis for the formation of the β-amino acid core will depend on factors such as substrate availability, desired scale, and safety considerations associated with the use of cyanide in the Strecker protocol. The final N-trifluoroacetylation is a straightforward transformation with several available reagents. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound for applications in drug discovery and development.
References
- Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. (n.d.). National Institutes of Health.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.).
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021, November 19). ACS Omega.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI.
- Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. (n.d.). ResearchGate.
- 3-AMINO-3-(2-THIENYL)PROPANOIC ACID. (n.d.). LookChem.
- β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. (2007, January 21). Organic & Biomolecular Chemistry.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (n.d.). National Institutes of Health.
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- Strecker Amino Acid Synthesis. (2021, July 27). YouTube.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). National Institutes of Health.
- Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (n.d.). Der Pharma Chemica.
- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
- A new method for the synthesis of β-amino acids. (2022, July 18). University of Vienna.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Trifluoroacetylation of amino acids and peptides under neutral conditions. (1970, December). The Journal of Organic Chemistry.
- 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis. (n.d.). ChemicalBook.
- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (n.d.). Google Patents.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health.
- This compound. (n.d.). BLDpharm.
- Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher.
- Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. (n.d.). ResearchGate.
- Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock.
- N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. (n.d.). PubMed.
- Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. (2014, December 4). ResearchGate.
- Enantioselective synthesis of [beta]-amino acids. (n.d.). Sheridan College.
- (PDF) Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). (n.d.). ResearchGate.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). ES Food & Agroforestry.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).
- 3-(3-fluorothiophen-2-yl)propanoic acid. (n.d.). AA Blocks.
Sources
- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. espublisher.com [espublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic data for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Foreword: A Methodological Framework for Structural Elucidation
The definitive structural confirmation of a novel or sparsely documented chemical entity is a cornerstone of chemical research and drug development. This guide addresses the spectroscopic characterization of this compound, a molecule incorporating a thiophene heterocycle, a chiral center, and a trifluoroacetamido group. While direct, consolidated spectroscopic data for this specific compound is not widely published, this document serves as a comprehensive methodological and predictive framework for its analysis.
As a Senior Application Scientist, the objective here is not merely to present data but to provide a robust, self-validating workflow. We will dissect the molecule's constituent parts, predict its spectroscopic signatures based on established principles and data from analogous structures, and detail the experimental protocols necessary for empirical verification. This approach equips researchers with the rationale to acquire and interpret high-quality data for this molecule and other complex derivatives.
Molecular Structure and Functional Group Analysis
A prerequisite to any spectroscopic analysis is a thorough understanding of the molecule's architecture. The structure of this compound presents several key features that will manifest distinct spectroscopic signals.
-
Thiophene Ring: An aromatic five-membered heterocycle, contributing characteristic signals in the aromatic regions of NMR spectra and specific vibrational modes in FT-IR.[1][2]
-
Propanoic Acid Backbone: An aliphatic chain with a carboxylic acid terminus. The stereocenter at the C3 position is a critical feature.
-
Trifluoroacetamido Group: A secondary amide with a powerful electron-withdrawing trifluoromethyl (CF₃) group, which will significantly influence the chemical shifts of nearby nuclei.
-
Labile Protons: The carboxylic acid (-COOH) and amide (-NH) protons are acidic and may exhibit exchange phenomena, particularly in protic solvents.
Figure 1: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent. Given the presence of acidic -COOH and -NH protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it minimizes proton exchange and allows for the observation of these signals. Chloroform-d (CDCl₃) can also be used, but the acidic protons may exchange or appear as very broad signals.
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[3]
-
Pulse Program: Standard single-pulse acquisition.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Predicted ¹H NMR Spectrum and Interpretation
The spectrum is predicted to show distinct signals corresponding to the thiophene, methine, methylene, amide, and carboxylic acid protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4] |
| ~9.5 - 10.0 | Doublet | 1H | -NH - | The amide proton is coupled to the adjacent methine proton (CH ). Its chemical shift is influenced by the electron-withdrawing acetyl group. |
| ~7.4 - 7.5 | Doublet | 1H | Thiophene H5 | The proton at the 5-position of the thiophene ring is coupled to H4 and appears in the typical aromatic region.[3] |
| ~7.0 - 7.1 | Doublet of Doublets | 1H | Thiophene H4 | This proton is coupled to both H5 and H3, resulting in a doublet of doublets.[5] |
| ~6.9 - 7.0 | Doublet | 1H | Thiophene H3 | This proton is coupled to H4. |
| ~5.5 - 5.7 | Multiplet | 1H | -CH (NH)(Th) | This methine proton is at the chiral center. It is coupled to the amide proton and the two diastereotopic methylene protons, resulting in a complex multiplet. It is deshielded by the adjacent nitrogen and thiophene ring. |
| ~2.8 - 3.0 | Multiplet | 2H | -CH₂ -COOH | These methylene protons are diastereotopic due to the adjacent chiral center. They will couple with each other and with the methine proton, likely appearing as two separate multiplets or a complex multiplet.[6] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Parameters:
-
Spectrometer: 400 MHz proton spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Predicted ¹³C NMR Spectrum and Interpretation
The spectrum will show signals for the two carbonyl carbons, the thiophene carbons, the trifluoromethyl carbon, and the aliphatic carbons.
| Predicted δ (ppm) | Assignment | Rationale |
| ~172 - 174 | C OOH | The carboxylic acid carbonyl carbon is highly deshielded.[7] |
| ~155 - 157 | NC =O | The amide carbonyl carbon is also significantly deshielded. The attached CF₃ group will likely cause this signal to appear as a quartet due to C-F coupling. |
| ~140 - 142 | Thiophene C2 | The substituted carbon of the thiophene ring appears downfield.[3] |
| ~127 - 129 | Thiophene C5 | Aromatic carbons of the thiophene ring.[8] |
| ~125 - 127 | Thiophene C4 | Aromatic carbons of the thiophene ring. |
| ~124 - 126 | Thiophene C3 | Aromatic carbons of the thiophene ring. |
| ~115 - 118 | C F₃ | The trifluoromethyl carbon signal is split into a quartet by the three fluorine atoms (¹JCF coupling). Its chemical shift is characteristic for this group. |
| ~50 - 55 | C H(NH) | The methine carbon at the chiral center, shifted downfield by the adjacent nitrogen and thiophene ring. |
| ~38 - 42 | C H₂-COOH | The aliphatic methylene carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation:
-
Solid: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternative: Use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to obtain a high signal-to-noise ratio.
-
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9] |
| ~3300 | N-H stretch | Secondary Amide | This peak will likely be sharp and may be superimposed on the broad O-H absorption. |
| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption typical for the carbonyl of a carboxylic acid.[9] |
| ~1680 | C=O stretch (Amide I) | Secondary Amide | A strong absorption characteristic of the amide carbonyl group. |
| ~1540 | N-H bend (Amide II) | Secondary Amide | A medium to strong absorption resulting from N-H bending coupled with C-N stretching. |
| ~1410, ~1350 | C-C stretch | Thiophene Ring | Characteristic ring stretching vibrations.[10] |
| 1300 - 1100 | C-F stretch | Trifluoromethyl | Strong, intense absorptions are expected in this region due to the C-F bonds. |
| ~700 | C-H out-of-plane bend | Thiophene Ring | Bending vibration characteristic of the 2-substituted thiophene ring.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Experimental Protocol
-
Ionization Method: Electron Ionization (EI) is a common technique for initial analysis, providing a characteristic fragmentation pattern.[11] Electrospray Ionization (ESI) is also suitable, especially for confirming the molecular weight as [M-H]⁻ or [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for determining the accurate mass and elemental composition.
-
Data Acquisition: Acquire a full scan spectrum to identify the molecular ion and major fragment ions.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₁₁H₁₀F₃NO₃S
-
Exact Mass: 297.0334
-
Molecular Ion (M⁺˙): A peak at m/z = 297 is expected. High-resolution MS should confirm the elemental composition to within a few ppm.
Predicted Fragmentation Pathway:
Alpha-cleavage is a dominant fragmentation mechanism for amides and carboxylic acids. Key fragment ions are predicted as follows:
Figure 2: A plausible EI fragmentation pathway for the target molecule.
-
Loss of Carboxyl Radical: Cleavage of the C-C bond adjacent to the carboxylic acid would yield a fragment at m/z = 252.
-
Thiophene-containing Fragments: The stable thiophene ring is expected to produce characteristic ions. A fragment corresponding to the thiophene methylium ion [C₄H₃S-CH₂]⁺ at m/z = 97 is highly probable.[12]
-
Trifluoroacetyl Fragments: The trifluoroacetyl cation [CF₃CO]⁺ at m/z = 97 is a common fragment from trifluoroacetamides.[13]
Integrated Spectroscopic Workflow
Confirming the structure of a molecule requires a holistic approach, where data from each technique corroborates the others. The workflow below illustrates this synergistic process.
Figure 3: Integrated workflow for spectroscopic structural confirmation.
References
-
The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), pp.65-76.
-
Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), pp.2985-2991.
-
Supplementary Information for relevant thiophene derivatives. Wiley-VCH.
-
This compound. BLDpharm.
-
Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. ARMAR Isotopes.
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie.
-
Margl, L. et al. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Journal of Essential Oil Research.
-
Molecular Structure and Spectroscopy of Thiophene and its Derivatives. Semantic Scholar.
-
Dwivedi, A. R. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
¹H NMR spectrum of 3a and 3a + TFA. ResearchGate.
-
Trifluoroacetic_acid Nmr Solvent Product List. CLEARSYNTH.
-
3-Thiopheneacetic acid(6964-21-2) 1H NMR spectrum. ChemicalBook.
-
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc.
-
3-Thiophenezoic acid(88-13-1) 1H NMR spectrum. ChemicalBook.
-
Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST WebBook.
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications.
-
NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison.
-
NMR Solvents. Sigma-Aldrich.
-
¹H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.
-
3-(Thiophen-2-yl)prop-2-enal. PubChem.
-
¹³C NMR spectrum of propanoic acid. Doc Brown's Chemistry.
-
¹³C NMR Chemical Shifts. University of Wisconsin-Madison.
-
3-(Thiophen-2-yl)propanoic Acid. LGC Standards.
-
Mass spectrum of propanoic acid. Doc Brown's Chemistry.
-
FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide. ResearchGate.
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.
-
Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. Google Patents.
-
Infrared spectrum of propanoic acid. Doc Brown's Chemistry.
-
¹³C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate.
-
¹³C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature. ResearchGate.
-
Thiophene. NIST WebBook.
-
Propanoic acid. NIST WebBook.
-
EPA/NIH Mass Spectral Data Base. GovInfo.
Sources
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. jchps.com [jchps.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. iosrjournals.org [iosrjournals.org]
- 11. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
An In-Depth Technical Guide to 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic Acid: Synthesis, Properties, and Characterization
Introduction
This compound is a specialized chemical compound featuring a thiophene ring, a propanoic acid backbone, and a trifluoroacetamide group. The presence of the trifluoroacetyl moiety significantly modulates the electronic and lipophilic properties of the amino acid precursor, making it a compound of interest for researchers in medicinal chemistry and drug development. The trifluoroacetyl group can enhance metabolic stability and alter the binding characteristics of a molecule to biological targets. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and detailed protocols for its analytical characterization. While this compound, identified with CAS Number 115957-22-7, is available from specialized chemical suppliers, detailed characterization data is not widely published[1]. This document aims to fill that gap by providing a predictive and methodological framework for its use in a research setting.
Molecular Structure
The core structure consists of a propanoic acid chain where the C3 position is substituted with both a thiophen-2-yl group and a 2,2,2-trifluoroacetamido group. The C3 carbon is a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers.
Caption: Chemical structure of this compound, with the chiral center marked as C*.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound. Predictions are based on the general characteristics of amino acids, propanoic acids, and N-acylated compounds.[2][3][4]
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₈F₃NO₃S | Calculated from structure |
| Molecular Weight | 283.23 g/mol | Calculated from structure |
| CAS Number | 115957-22-7 | [1] |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on the properties of similar amino acid derivatives.[3] |
| Melting Point | Predicted to be in the range of 150-200 °C. Amino acids generally have high melting points (>200°C).[3] The N-acylation may lower this value. | The precursor, 3-amino-3-(2-thienyl)propanoic acid, has a reported melting point of 205-207 °C.[5] |
| Boiling Point | Decomposes upon heating. | Typical for amino acid derivatives. |
| Solubility | Soluble in water, methanol, ethanol, and DMSO. Insoluble in non-polar organic solvents like hexane. | The carboxylic acid and amide groups confer polarity.[2] |
| pKa | Predicted to be in the range of 3.5-4.5 for the carboxylic acid group. | The electron-withdrawing trifluoroacetyl and thiophene groups will likely lower the pKa compared to a simple propanoic acid (pKa ~4.87).[4] |
Synthesis and Purification
The synthesis of this compound can be achieved in a two-step process starting from thiophene-2-carbaldehyde and malonic acid.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic Acid
This procedure is adapted from established methods for the synthesis of β-amino acids.[5]
Protocol:
-
To a solution of thiophene-2-carbaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol, add ammonium acetate (2.5 equivalents).
-
Heat the reaction mixture to reflux for 7 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a solid.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-amino-3-(thiophen-2-yl)propanoic acid.
Step 2: N-Trifluoroacetylation
The trifluoroacetyl group is a common protecting group for amines and can be introduced using trifluoroacetic anhydride (TFAA).[6][7]
Protocol:
-
Suspend 3-amino-3-(thiophen-2-yl)propanoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The final product can be purified by recrystallization from a suitable solvent pair, such as ethyl acetate/hexane or water/ethanol, to yield the pure this compound.
Spectroscopic and Analytical Characterization
A logical workflow for the characterization of the final compound is essential to confirm its identity and purity.
Caption: Workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Thiophene Protons: Expect signals in the aromatic region (δ 6.8-7.5 ppm), showing characteristic coupling patterns for a 2-substituted thiophene.
-
CH Proton (C3): A multiplet around δ 4.5-5.0 ppm, coupled to the adjacent CH₂ protons and the N-H proton.
-
CH₂ Protons (C2): Two diastereotopic protons appearing as a multiplet around δ 2.5-3.0 ppm.
-
N-H Proton: A broad singlet or doublet (depending on coupling to the C3 proton) around δ 8.0-9.0 ppm.
-
O-H Proton: A very broad singlet, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carboxylic Carbonyl: δ 170-175 ppm.
-
Amide Carbonyl: δ 155-160 ppm, likely a quartet due to coupling with the fluorine atoms.
-
CF₃ Carbon: δ 115-120 ppm, a quartet due to one-bond C-F coupling.
-
Thiophene Carbons: Signals in the aromatic region (δ 120-145 ppm).
-
C3 Carbon: δ 50-60 ppm.
-
C2 Carbon: δ 35-45 ppm.
-
-
¹⁹F NMR:
-
A single sharp singlet around δ -76 ppm, characteristic of a trifluoromethyl group.
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide I band): A strong absorption around 1680-1700 cm⁻¹.
-
C-F Stretches: Strong, sharp absorptions in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
In negative ion mode, expect to observe the [M-H]⁻ ion at m/z 282.0.
-
In positive ion mode, expect the [M+H]⁺ ion at m/z 284.0 and the [M+Na]⁺ ion at m/z 306.0.
-
-
Fragmentation: Common fragmentation pathways would involve the loss of CO₂, H₂O, and the trifluoroacetyl group.
Reactivity and Potential Applications
The chemical reactivity of this molecule is dictated by its three main functional components:
-
Carboxylic Acid: Can undergo esterification, amide bond formation, and reduction. This allows for its incorporation into larger molecules, such as peptides or other complex organic structures.[8]
-
Trifluoroacetamide: The amide bond is generally stable, but the trifluoroacetyl group can be removed under specific basic conditions if desired.[8]
-
Thiophene Ring: Can participate in electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid decomposition.
Potential Applications:
-
Medicinal Chemistry: As a building block for the synthesis of peptidomimetics and other small molecule inhibitors. The trifluoroacetyl group can improve cell permeability and metabolic stability. N-trifluoroacetyl derivatives of amino acids have been investigated for their potential antitumor activity.[9]
-
Asymmetric Synthesis: The chiral center at C3 makes it a useful scaffold for the synthesis of enantiomerically pure compounds.
-
Materials Science: Thiophene-containing molecules are of interest in the development of organic electronics.[10]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
Karle, I. L., & Radding, W. (2002). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 99(9), 5812-5816. [Link]
-
Piotrowicz, M., Masłowska, N., Dziewiątkowska, R., Makal, A., & Rudolf, B. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 90(8), 2958-2968. [Link]
-
Piotrowicz, M., Masłowska, N., Dziewiątkowska, R., Makal, A., & Rudolf, B. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]
-
LookChem. (n.d.). 3-AMINO-3-(2-THIENYL)PROPANOIC ACID. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536733, Thiophene-2-carboxylic acid, 3-(2-isobutyrylhydrazino)-4-(propane-1-sulfonyl)-, methyl ester. PubChem. [Link]
-
LibreTexts Chemistry. (2024). 18.2: Properties of Amino Acids. [Link]
-
Wikipedia. (2025). Propionic acid. [Link]
-
ResearchGate. (2019). Characteristics and Properties of Amino Acids (AA). [Link]
-
Jackson, J. E., & Evans, W. J. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 110(13), 4923-4928. [Link]
-
Unkown. (n.d.). Amino acids Physical and Chemical Properties. [Link]
-
PubChem. (n.d.). 2-(thiophene-2-sulfonamido)propanoic acid. [Link]
-
PubChem. (n.d.). 3-(thiophene-2-sulfonamido)propanoic acid. [Link]
-
PubMed. (1976). Effect of N-trifluoroacetyl derivatives of amino acids and amino acid analogs on microbial antitumor screen. Journal of Medicinal Chemistry, 19(5), 718-720. [Link]
Sources
- 1. 115957-22-7|this compound|BLD Pharm [bldpharm.com]
- 2. biotechnologymcq.com [biotechnologymcq.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Propionic acid - Wikipedia [en.wikipedia.org]
- 5. 3-AMINO-3-(2-THIENYL)PROPANOIC ACID|lookchem [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of N-trifluoroacetyl derivatives of amino acids and amino acid analogs on microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mit.edu [web.mit.edu]
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid CAS 115957-22-7
An In-depth Technical Guide to 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS 115957-22-7)
Introduction
This compound is a unique chemical entity that stands at the intersection of several key areas of medicinal chemistry. Its structure, featuring a thiophene ring, a propanoic acid backbone, and a trifluoroacetamido group, suggests a rich potential for biological activity. Thiophene-containing compounds are known for a wide spectrum of pharmacological effects, including anti-inflammatory and antimicrobial properties[1][2][3]. The propanoic acid moiety is a classic pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the incorporation of fluorine, in this case as a trifluoroacetamido group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[4][5].
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. While specific research on this exact molecule is not extensively published, this document will synthesize available information on its structural analogs and the constituent functional groups to provide a well-rounded and scientifically grounded perspective on its synthesis, properties, and potential applications.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical and physical properties of a compound is fundamental to its application in research and development. The key identifiers and predicted physicochemical properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 115957-22-7 | [6] |
| Molecular Formula | C9H8F3NO3S | [6] |
| Molecular Weight | 267.22 g/mol | [6] |
| IUPAC Name | This compound | N/A |
| Predicted pKa | ~3.5-4.5 (carboxylic acid) | N/A |
| Predicted LogP | ~1.5-2.5 | N/A |
The predicted pKa of the carboxylic acid group suggests that the molecule will be ionized at physiological pH, which is a crucial factor for its solubility in aqueous media and its potential interactions with biological targets. The predicted LogP value indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and the ability to permeate biological membranes. The trifluoroacetamido group, being a strong electron-withdrawing group, is expected to influence the acidity of the N-H proton, a factor that could be relevant in certain biological interactions[7].
Proposed Synthesis and Manufacturing
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid
This step can be achieved via a variation of the Strecker synthesis or, more likely, through a tandem Knoevenagel condensation and Michael addition.
-
Knoevenagel Condensation: Thiophene-2-carboxaldehyde is reacted with malonic acid in the presence of a base like piperidine in a suitable solvent such as pyridine. The reaction mixture is heated to afford 3-(thiophen-2-yl)acrylic acid.
-
Michael Addition of Ammonia: The resulting acrylic acid derivative is then subjected to a Michael addition with ammonia (from a source like ammonium acetate) in a solvent such as ethanol, followed by heating under reflux to yield the desired 3-amino-3-(thiophen-2-yl)propanoic acid[8].
Step 2: N-Trifluoroacetylation
The protection of the amino group with a trifluoroacetyl moiety is a common and straightforward procedure in organic synthesis[9][10][11].
-
Reaction Setup: 3-Amino-3-(thiophen-2-yl)propanoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath.
-
Addition of Reagents: A base, typically pyridine, is added to the solution, followed by the dropwise addition of trifluoroacetic anhydride (TFAA)[12][13].
-
Reaction and Workup: The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified, typically by recrystallization or column chromatography.
The use of trifluoroacetic anhydride provides a highly reactive acylating agent, ensuring a high yield of the N-protected product[12].
Potential Biological Activities and Therapeutic Applications
The chemical structure of this compound suggests several potential avenues for biological activity, primarily in the realms of anti-inflammatory and antimicrobial applications.
Anti-inflammatory Potential
The aryl propanoic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Given that the target molecule contains a thiophene ring (an aryl group) and a propanoic acid moiety, it is plausible that it could exhibit COX-inhibitory activity.
Caption: Potential COX inhibition mechanism of action.
Antimicrobial Activity
Thiophene derivatives are known to possess a broad range of antimicrobial activities against various pathogens, including bacteria and fungi[14]. The sulfur atom in the thiophene ring is thought to play a role in the biological activity, potentially through interactions with microbial enzymes or cell membranes. The combination of the thiophene ring with the propanoic acid and the lipophilic trifluoroacetamido group could lead to a compound with enhanced antimicrobial efficacy.
| Related Compound Class | Observed Biological Activities | Reference |
| Thiophene Derivatives | Antimicrobial, antiviral, anti-inflammatory, antioxidant, cytotoxic | [1][2] |
| Aryl Propanoic Acids | Anti-inflammatory (NSAIDs) | N/A |
| Trifluoroacetamido Compounds | Enzyme inhibition, fluorescent probes for biological imaging | [15][16] |
| 3-Aminopropanoic Acid Derivatives | Antimicrobial against multidrug-resistant pathogens | [17] |
The trifluoroacetamido group may also contribute to the biological activity profile. Trifluoroacetamide analogues have been investigated as enzyme inhibitors[15].
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound. Standard analytical techniques that would be employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the thiophene, propanoic acid, and trifluoroacetamido moieties. ¹⁹F NMR would be specific for the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O of the carboxylic acid and amide, the N-H of the amide, and the C-F bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound.
While this data is not publicly available in research literature, chemical suppliers of this compound typically provide a Certificate of Analysis (CoA) with this information upon request[6].
Conclusion
This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its structural features suggest a high likelihood of interesting biological activities, particularly as an anti-inflammatory or antimicrobial agent. While there is a need for direct experimental validation of its synthesis, properties, and biological effects, the information synthesized in this guide from related compounds provides a strong foundation for future research endeavors. This molecule represents a promising lead structure for the development of novel therapeutics.
References
-
Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. RSC Publishing. [Link]
-
Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. PubMed. [Link]
- Process for preparing N-omega-trifluoroacetyl amino acid.
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. NIH. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]
-
Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]
-
Thiophene‐containing compounds with antimicrobial activity. ResearchGate. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]
-
The Critical Role of Trifluoroacetamide in Chemical Manufacturing. LinkedIn. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]
-
Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. ACS Publications. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bldpharm.com [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Introduction
The incorporation of fluorine atoms and heterocyclic moieties into amino acid scaffolds is a powerful strategy in modern medicinal chemistry and drug development.[1][2][3] Fluorinated functional groups, such as the trifluoroacetamide group, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][][5] Similarly, the thiophene ring, a sulfur-containing heterocycle, serves as a versatile pharmacophore that can influence electronic properties and interactions with protein targets.[6][7]
This technical guide outlines a robust and logical synthetic pathway for the preparation of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid, a novel β-amino acid derivative. As no direct, single-publication synthesis for this specific molecule is readily available, this document presents a proposed route based on well-established, high-yield chemical transformations. The strategy is centered on a two-step sequence: the initial formation of a β-amino acid intermediate via a multicomponent condensation, followed by a selective N-acylation to install the trifluoroacetamide group.
This guide is designed for researchers, chemists, and professionals in drug development, providing not only step-by-step protocols but also the underlying scientific rationale for the selected methodologies, ensuring both reproducibility and a deep understanding of the process.
Proposed Synthetic Strategy: A Retrosynthetic Analysis
To devise an efficient synthesis, we begin by logically deconstructing the target molecule. This retrosynthetic approach identifies readily available and commercially viable starting materials.
The primary disconnection is the amide bond, a reliable and well-understood transformation. This reveals the key intermediate, 3-amino-3-(thiophen-2-yl)propanoic acid (2) , and a suitable trifluoroacetylating agent. The second disconnection breaks the Cα-Cβ bond of the β-amino acid intermediate, leading back to three simple, commodity chemicals: Thiophene-2-carbaldehyde (4) , Malonic Acid (5) , and an ammonia source, suggesting a condensation reaction like the Rodionov reaction as the key bond-forming strategy.[8][9]
Diagram 1: Retrosynthetic Analysis
A visual breakdown of the synthetic strategy for the target molecule.
Part 1: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid (Intermediate 2)
The cornerstone of this synthesis is the formation of the β-amino acid core. The Rodionov reaction, a one-pot, three-component condensation, is the chosen method due to its efficiency and use of inexpensive starting materials.[8]
Principle and Mechanism: The reaction proceeds through two key stages. First, a Knoevenagel condensation occurs between thiophene-2-carbaldehyde and malonic acid, catalyzed by an amine base (from ammonium acetate), to form an unsaturated dicarboxylic acid intermediate. This is followed by a conjugate (Michael) addition of ammonia to the α,β-unsaturated system. The final step involves decarboxylation of the resulting substituted malonic acid upon heating to yield the desired β-amino acid.[8][10]
Diagram 2: Mechanism of the Rodionov Reaction
Simplified mechanism for the formation of the β-amino acid intermediate.
Starting Materials for Part 1
| Compound | Formula | MW ( g/mol ) | Role | Supplier Notes |
| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | Electrophile | Readily available from major chemical suppliers.[11][12] |
| Malonic Acid | C₃H₄O₄ | 104.06 | Nucleophile | Standard laboratory reagent.[13] |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source & Catalyst | Ensure it is anhydrous for best results. |
| Ethanol | C₂H₆O | 46.07 | Solvent | 200 proof (absolute) is recommended. |
Experimental Protocol: Synthesis of Intermediate (2)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carbaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.2 eq).[14][15]
-
Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde. The reaction is typically complete within 7-12 hours.[14][15]
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to precipitate the product. b. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities. c. Dry the crude product under vacuum. The resulting solid is 3-amino-3-(thiophen-2-yl)propanoic acid.
In-Process Validation:
-
TLC Analysis: Use a mobile phase of Dichloromethane:Methanol (9:1) with a few drops of acetic acid. Visualize spots with ninhydrin stain (for the amino group) and UV light (for the thiophene ring).
-
Characterization: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.
Part 2: N-Trifluoroacetylation to Yield the Final Product (1)
The final step is the acylation of the amino group of intermediate (2) to form the desired N-trifluoroacetyl derivative. Trifluoroacetic anhydride (TFAA) is an ideal reagent for this purpose due to its high reactivity, which allows the reaction to proceed under mild conditions, and the volatility of its byproducts.[16][17]
Principle and Rationale: TFAA is a powerful electrophile that reacts readily with the nucleophilic amino group of the β-amino acid.[16][17] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard.
Reagents for Part 2
| Compound | Formula | MW ( g/mol ) | Role | Safety Note |
| 3-Amino-3-(thiophen-2-yl)propanoic acid | C₇H₉NO₂S | 171.22 | Substrate | - |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | Acylating Agent | Corrosive and moisture sensitive. Handle in a fume hood.[16] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - |
Experimental Protocol: Synthesis of Final Product (1)
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend the synthesized 3-amino-3-(thiophen-2-yl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension. A clear solution may form as the reaction proceeds.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Acidify the mixture with 1M HCl to a pH of ~2. c. Extract the product into an organic solvent such as ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product, this compound.
Final Characterization:
The structure and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.
-
¹⁹F NMR: To verify the presence and chemical environment of the trifluoromethyl group.[1]
-
FT-IR Spectroscopy: To identify key functional groups (amide C=O, N-H, carboxylic acid O-H).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.
Overall Synthetic Workflow
Diagram 3: Complete Synthetic Pathway
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. liu.diva-portal.org [liu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 11. Thiophene-2-carbaldehyde azine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 15. 3-AMINO-3-(2-THIENYL)PROPANOIC ACID|lookchem [lookchem.com]
- 16. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Stability and storage conditions for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
An In-depth Technical Guide to the Stability and Storage of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Authored by: Senior Application Scientist, Gemini
Abstract: This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for this compound. The recommendations are derived from the chemical properties of its constituent functional groups: the thiophene ring, the trifluoroacetamide moiety, and the propanoic acid chain. This document is intended for researchers, scientists, and professionals in drug development who handle or formulate this compound.
Introduction to this compound
This compound (CAS No. 115957-22-7) is a specialized organic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a chiral center, a heterocyclic thiophene ring, a trifluoroacetyl-protected amine, and a carboxylic acid, suggests a molecule with specific reactivity and stability characteristics that must be understood for its effective use and storage.
The inherent reactivity of each functional group dictates the compound's overall stability profile. The thiophene ring is susceptible to oxidation, the trifluoroacetamide group is sensitive to basic conditions, and the carboxylic acid moiety imparts acidic properties.[2][3][4] Understanding these characteristics is paramount for maintaining the compound's purity and integrity over time.
Chemical Structure and Physicochemical Properties
-
Molecular Formula: C₉H₈F₃NO₃S[1]
-
Molecular Weight: 267.23 g/mol [1]
-
Appearance: Typically a solid.
-
Solubility: Expected to be soluble in polar organic solvents.
Caption: Chemical structure of this compound.
Key Factors Influencing Stability
pH Sensitivity
The trifluoroacetamide group is the most critical functionality concerning pH stability. While it is generally stable under acidic conditions, it is susceptible to hydrolysis under basic conditions.[3][5] The electron-withdrawing trifluoromethyl group makes the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions.
Recommendation: Store the compound in a neutral or slightly acidic environment. Avoid exposure to basic solutions or vapors. For dissolution, use aprotic or neutral to acidic protic solvents.
Oxidative Stability
The thiophene ring is an electron-rich aromatic system and can be susceptible to oxidation.[6] Oxidation can occur at the sulfur atom, leading to the formation of thiophene-S-oxides, or at the double bonds, forming epoxides.[2][6] These oxidized species can be reactive and may lead to further degradation or polymerization.
Recommendation: Protect the compound from strong oxidizing agents and atmospheric oxygen, especially during long-term storage. Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Thermal Stability
While specific data for this compound is unavailable, compounds with similar functional groups are generally stable at ambient temperatures. However, elevated temperatures can accelerate degradation pathways, particularly hydrolysis of the trifluoroacetamide group if moisture is present. The propanoic acid moiety suggests that decarboxylation could be a concern at very high temperatures.
Recommendation: Store the compound in a cool environment, ideally refrigerated (2-8 °C). Avoid exposure to high temperatures.[7]
Photostability
Thiophene and its derivatives can be sensitive to light, which can promote oxidation and other degradation reactions.
Recommendation: Store the compound in a light-resistant container, such as an amber vial, to prevent photodegradation.
Hygroscopicity
The presence of a carboxylic acid and an amide group suggests that the compound may be hygroscopic. Absorbed moisture can facilitate the hydrolysis of the trifluoroacetamide group, especially if the pH is not controlled.
Recommendation: Store the compound in a tightly sealed container in a dry environment or in a desiccator.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be:
-
Base-catalyzed Hydrolysis: The trifluoroacetamide bond is cleaved to yield 3-amino-3-(thiophen-2-yl)propanoic acid and trifluoroacetic acid.[3]
-
Oxidation of the Thiophene Ring: This can lead to the formation of S-oxides and epoxides, which may be unstable.[2][6]
Sources
A Technical Guide to the Chiral Resolution of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
This guide provides an in-depth exploration of scientifically robust methodologies for the chiral resolution of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. As a critical chiral building block in modern drug discovery, obtaining this intermediate in high enantiomeric purity is paramount for ensuring the stereochemical integrity, efficacy, and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis and development.
Introduction: The Imperative of Chirality
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. The target molecule, a non-natural β-amino acid derivative, possesses a stereogenic center at the C3 position. The thiophene moiety is a common pharmacophore, and the trifluoroacetamido group serves as a stable protecting group, enhancing the compound's utility in peptide synthesis and other coupling reactions. Consequently, the development of a scalable and efficient resolution process is a critical step in its journey from a laboratory curiosity to a viable pharmaceutical intermediate.
This guide details three field-proven strategies for the resolution of this racemic carboxylic acid:
-
Diastereomeric Salt Crystallization: A classical, robust, and scalable method leveraging differential solubility.
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic approach offering excellent enantiopurity.
-
Preparative Chiral HPLC: A high-resolution chromatographic technique suitable for both analytical validation and preparative-scale separation.
Each section explains the causal logic behind the methodology, provides detailed protocols, and offers insights based on established principles of stereochemistry and separation science.
Method 1: Diastereomeric Salt Crystallization
Expertise & Experience: Diastereomeric salt crystallization is the most widespread and industrially trusted method for resolving compounds containing acidic or basic functional groups.[1] The principle is straightforward: reacting a racemic mixture with a single enantiomer of a resolving agent forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures, enabling their separation by conventional techniques like fractional crystallization.[1] For our target carboxylic acid, a variety of commercially available chiral bases can serve as effective resolving agents.
The success of this method hinges on the selection of the resolving agent and the crystallization solvent. The ideal combination will yield a significant difference in the solubility of the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.
Experimental Protocol: Diastereomeric Salt Formation & Fractional Crystallization
Objective: To separate the (R)- and (S)-enantiomers of the target acid by forming diastereomeric salts with (R)-(+)-1-phenylethylamine.
Materials:
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine (resolving agent)
-
Methanol (solvent)
-
Ethyl Acetate (solvent)
-
2M Hydrochloric Acid
-
Deionized Water
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of the racemic acid in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often enhances the purity of the first-to-crystallize salt.
-
Slowly add the amine solution to the stirred acid solution at 50-60°C.
-
Allow the mixture to stir for 30 minutes to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Slowly cool the solution to room temperature, then further cool to 0-5°C in an ice bath. The less soluble diastereomeric salt should begin to precipitate.
-
If no precipitation occurs, slowly add a less polar co-solvent like ethyl acetate until turbidity is observed, then warm slightly to redissolve and cool again.
-
Age the resulting slurry at 0-5°C for 2-4 hours to maximize crystal growth.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This solid is the "first crop" and is enriched in one diastereomer.
-
Concentrate the filtrate (mother liquor) to recover the second, more soluble diastereomer.
-
-
Liberation of the Free Acid:
-
Suspend the collected crystalline salt in a mixture of ethyl acetate and water.
-
Acidify the mixture to a pH of ~2 with 2M HCl while stirring vigorously. This protonates the carboxylic acid and converts the resolving agent to its water-soluble hydrochloride salt.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free acid.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (ee%) of the recovered acid using the analytical chiral HPLC method detailed in Section 4.0.
-
If the desired purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent system before the liberation step.
-
Visualization of Workflow
Caption: Diastereomeric salt crystallization workflow.
Data Summary & Expectations
| Parameter | Expected Outcome | Rationale / Comments |
| Resolving Agents | (R/S)-1-Phenylethylamine, Brucine, Cinchonidine, (R/S)-α-Methylbenzylamine | These are common, effective, and commercially available resolving agents for carboxylic acids. |
| Solvent System | Alcohols (Methanol, Ethanol), Esters (Ethyl Acetate), Ketones (Acetone) or mixtures. | The choice of solvent is critical and must be optimized empirically to maximize the solubility difference between the diastereomeric salts. |
| Theoretical Yield | < 50% for a single enantiomer per cycle | This is a classical resolution; the other enantiomer remains in the mother liquor and can be recovered. |
| Expected Purity | >90% ee after one crystallization; >99% ee after recrystallization | Purity is highly dependent on the resolving agent-solvent combination and the number of recrystallization steps. |
Method 2: Enzymatic Kinetic Resolution
Expertise & Experience: Biocatalysis offers an exceptionally high degree of stereoselectivity that is often difficult to achieve with classical chemical methods. In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[2] For the target molecule, this can be approached by first converting the racemic acid to a corresponding ester (e.g., methyl or ethyl ester). A lipase or protease can then be used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid.
The key advantages are mild reaction conditions (ambient temperature, neutral pH) and typically very high enantiomeric excess (ee >99%) for both the hydrolyzed product and the unreacted ester.[3] The challenge lies in identifying a suitable, commercially available enzyme that exhibits high activity and selectivity for the specific substrate.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Objective: To selectively hydrolyze one enantiomer of the methyl ester of the target compound using a lipase, allowing for separation of the resulting acid from the unreacted ester.
Materials:
-
Racemic this compound methyl ester
-
Lipase (e.g., Lipase B from Candida antarctica, CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
tert-Butyl methyl ether (MTBE) or similar organic solvent
-
Sodium bicarbonate solution (aqueous)
Procedure:
-
Substrate Preparation:
-
Prepare the racemic methyl ester of the target acid using a standard esterification method (e.g., with methanol and a catalytic amount of sulfuric acid). Purify the ester before use.
-
-
Enzymatic Hydrolysis:
-
In a temperature-controlled vessel, suspend the racemic methyl ester in a biphasic system of phosphate buffer and MTBE. Rationale: The organic solvent improves substrate solubility, while the reaction occurs in the aqueous phase or at the interface.
-
Add the lipase (typically 1-10% by weight of the substrate).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots, extracting, and analyzing by TLC or HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric purity of both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, separate the organic and aqueous layers.
-
The unreacted ester enantiomer will be in the organic (MTBE) layer. Wash this layer with water, dry over sodium sulfate, and concentrate to recover the enantiopure ester. This ester can be hydrolyzed back to the acid in a subsequent non-enzymatic step.
-
The aqueous layer contains the sodium salt of the newly formed carboxylic acid enantiomer. Wash it with fresh MTBE to remove any residual ester.
-
Acidify the aqueous layer to pH ~2 with 2M HCl and extract the enantiopure acid with ethyl acetate.
-
Dry the organic extract over sodium sulfate and concentrate to yield the enantiopure acid.
-
-
Purity Analysis:
-
Determine the ee% of both the recovered ester and the product acid using the analytical chiral HPLC method.
-
Visualization of Workflow
Caption: Enzymatic kinetic resolution workflow.
Data Summary & Expectations
| Parameter | Expected Outcome | Rationale / Comments |
| Enzyme Class | Lipases (e.g., CALB, PPL), Proteases (e.g., Subtilisin) | These enzymes are known for their broad substrate scope and high enantioselectivity in the hydrolysis of esters and amides.[4] |
| Reaction Medium | Aqueous buffer, biphasic system, or organic solvent with minimal water. | The choice depends on the enzyme's stability and activity, as well as substrate solubility. |
| Max. Yield | 50% for each enantiomer | This is a kinetic resolution; achieving high 'E' value (enantiomeric ratio) is the primary goal. |
| Expected Purity | Potentially >99% ee for both product and unreacted substrate | Enzymatic resolutions are renowned for their high selectivity, often surpassing classical methods.[2] |
Method 3: Preparative Chiral HPLC
Expertise & Experience: Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separation. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including N-protected amino acids.[5]
While often used for smaller quantities, modern preparative HPLC systems can process kilogram quantities of material, making it a viable, albeit often more expensive, manufacturing strategy. Its primary advantage is the direct separation of enantiomers without derivatization, providing both enantiomers in high purity in a single process.
Experimental Protocol: Preparative Separation
Objective: To directly separate the (R)- and (S)-enantiomers of the target acid using a polysaccharide-based chiral stationary phase.
Materials & Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Chiral Column: e.g., CHIRALPAK® series (IA, IB, IC, etc.) or Lux® Cellulose/Amylose series. A column with a larger internal diameter (e.g., >20 mm) is required for preparative work.
-
Mobile Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures are common for normal phase.
-
Acidic Modifier: Trifluoroacetic acid (TFA) or acetic acid. Rationale: For acidic analytes like the target compound, adding a small amount of a strong acid to the mobile phase is crucial for achieving good peak shape and resolution by suppressing the ionization of the carboxyl group.[6]
Procedure:
-
Method Development (Analytical Scale):
-
Using an analytical-scale column (e.g., 4.6 mm ID) of the same stationary phase, screen different mobile phase compositions (e.g., varying the ratio of hexane to alcohol) and acidic modifiers to find the optimal conditions that provide baseline separation (Resolution, Rs > 1.5).
-
A good starting point, based on similar thiophene-containing acids, would be a mobile phase of n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).[6]
-
-
Scale-Up to Preparative Column:
-
Once analytical conditions are optimized, scale the method to the preparative column. The flow rate must be adjusted according to the column diameter.
-
Prepare a concentrated solution of the racemic acid in the mobile phase. Ensure it is fully dissolved and filtered before injection.
-
-
Separation and Fraction Collection:
-
Perform injections onto the preparative column. The amount that can be loaded per injection (loading capacity) depends on the column size and the separation factor (α).
-
Monitor the elution profile with the UV detector and collect the fractions corresponding to the two separated enantiomer peaks.
-
-
Product Recovery:
-
Combine the fractions for each respective enantiomer.
-
Remove the mobile phase solvents under reduced pressure using a rotary evaporator to yield the purified enantiomers.
-
Visualization of Workflow
Caption: Preparative chiral HPLC workflow.
Data Summary & Suggested Starting Conditions
| Parameter | Suggested Starting Condition | Rationale / Comments |
| Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® IA) | These phases are robust, versatile, and have shown success for separating N-protected amino acids and related structures.[5][7][8] |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v) | This is a standard normal phase condition. The ratio can be adjusted to optimize retention time and resolution.[6] |
| Flow Rate | Scaled from analytical method (e.g., 1 mL/min for 4.6mm ID) | Must be adjusted proportionally to the cross-sectional area of the preparative column. |
| Detection | UV at ~254 nm | The thiophene ring provides a strong chromophore for UV detection. |
| Yield | >95% for each enantiomer | Recovery is typically high, limited mainly by handling losses during fraction collection and evaporation. |
Conclusion & Method Selection
The optimal strategy for the chiral resolution of this compound depends on the desired scale, purity requirements, and available resources.
-
Diastereomeric Salt Crystallization is the premier choice for large-scale, industrial production due to its low cost, scalability, and reliance on standard chemical processing equipment. However, it requires significant upfront process optimization.
-
Enzymatic Kinetic Resolution offers unparalleled selectivity and is an excellent choice for producing material with the highest possible enantiomeric purity under mild conditions. Its scalability depends on the cost and stability of the required enzyme.
-
Preparative Chiral HPLC provides a direct and often rapid route to obtaining both enantiomers in high purity. While historically used for smaller scales, its application in manufacturing is growing. It is the method of choice for producing initial quantities for biological testing and serves as the definitive analytical tool for validating the purity of materials produced by other methods.
A robust development strategy will often employ chiral HPLC at the analytical level to support the development and optimization of either a diastereomeric salt crystallization or an enzymatic resolution for the final, scaled-up process.
References
-
Heifetz, A. et al. (2010). Beta-aminopeptidase-catalyzed biotransformations of beta(2)-dipeptides: kinetic resolution and enzymatic coupling. PubMed, 20(10), 3543-50. Available at: [Link]
-
Fogassy, E. et al. (2006). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Schurmann, M. et al. (2010). Beta-aminopeptidase-catalyzed biotransformations of beta(2)-dipeptides: kinetic resolution and enzymatic coupling. PubMed. Available at: [Link]
-
Soloshonok, V. A. et al. (2014). Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands. PubMed. Available at: [Link]
-
Yamada, S. et al. (2003). Dynamic kinetic enzymatic resolutions of synthetic substrates to form optically active amino acids. ResearchGate. Available at: [Link]
-
Paravidino, M. et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry, 9, 2192-2214. Available at: [Link]
-
Dworkin, J. P. et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. NIH. Available at: [Link]
-
Di Mola, A. et al. (2022). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. Available at: [Link]
-
Gecse, Z. et al. (1998). Analytical and Semi-Preparative Separation of Diastereomeric Lipid Amino Acid Conjugates. PubMed. Available at: [Link]
-
De Klerck, K. et al. (2011). Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chromatography. AFMPS. Available at: [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. Available at: [Link]
Sources
- 1. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-aminopeptidase-catalyzed biotransformations of beta(2)-dipeptides: kinetic resolution and enzymatic coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry [mdpi.com]
- 8. hplc.eu [hplc.eu]
Thiophene-Based Propanoic Acids: A Privileged Scaffold for Modulating Biological Activity
An In-depth Technical Guide for Drug Development Professionals
Abstract
The thiophene ring is a five-membered sulfur-containing heterocycle that serves as a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] When coupled with a propanoic acid moiety—a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen—the resulting scaffold presents a rich platform for discovering novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the potential biological activities of thiophene-based propanoic acids, focusing on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation, designed for researchers, scientists, and drug development professionals.
Introduction: The Thiophene Scaffold in Drug Discovery
Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[3][4] The thiophene core's structural flexibility and capacity to interact with various biological targets make it a promising starting point for drug design.[5][6] The incorporation of a propanoic acid side chain is a well-established strategy for targeting enzymes involved in the inflammatory cascade, most notably cyclooxygenases (COX).[7] This guide synthesizes the current understanding of this chemical class and offers a practical framework for its preclinical evaluation.
Core Biological Activities & Mechanisms of Action
Anti-inflammatory and Analgesic Activity
The most extensively studied activity of thiophene-based compounds, including propanoic acid derivatives, is their ability to modulate inflammation and pain.[8][9] Commercial drugs such as Tinoridine and Tiaprofenic acid exemplify the anti-inflammatory potential of the thiophene core.[3]
Mechanism of Action: COX/LOX Inhibition
Inflammation is a physiological process involving the release of mediators like prostaglandins (PGs) and leukotrienes (LTs) from arachidonic acid (AA).[10] The primary mechanism for the anti-inflammatory and analgesic effects of many thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[5][11] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), offering a dual-action approach that can lead to more effective and potentially safer anti-inflammatory agents.[6][8]
The arachidonic acid cascade is initiated by the enzyme phospholipase A2 (PLA2) and proceeds down two major pathways mediated by COX and LOX enzymes. COX exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3] Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce gastrointestinal side effects associated with COX-1 inhibition.[11][12]
Protocol 1: Carrageenan-Induced Paw Edema in Rats
[13][14]This is the most widely used model for assessing acute anti-inflammatory activity.
[13]1. Animals: Use male Wistar rats (150-200g). Acclimatize for one week. 2. Grouping: Divide animals into groups (n=6):
- Group I (Control): Vehicle (e.g., 0.5% CMC in saline).
- Group II (Standard): Indomethacin or Diclofenac (10 mg/kg, p.o.).
- Group III-V (Test): Test compound at various doses (e.g., 10, 20, 50 mg/kg, p.o.).
- Procedure: a. Administer the vehicle, standard, or test compound orally. b. After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume immediately (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection using a digital plethysmometer.
- Data Analysis: Calculate the percentage inhibition of edema using the formula:
- % Inhibition = [(Vc - Vt) / Vc] * 100
- Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
[15][16]This model is used to screen for peripheral analgesic activity.
-
Animals: Use Swiss albino mice (20-25g).
-
Grouping: Similar to the paw edema model.
-
Procedure: a. Administer the vehicle, standard, or test compound orally. b. After 30-60 minutes, inject 0.1 mL/10g of 0.6% v/v acetic acid solution intraperitoneally (i.p.). c. Immediately place the mouse in an observation chamber and count the number of writhes (a specific constriction of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage protection (analgesic activity) using the formula:
-
% Protection = [(Wc - Wt) / Wc] * 100
-
Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
In Vitro Anticancer Assays
In vitro assays provide the initial, high-throughput screening platform for anticancer drug discovery.
[17][18][19][20]Protocol 3: MTT Cell Viability Assay
[21]This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Treat the cells with various concentrations of the thiophene-based propanoic acid (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Assays
Antimicrobial susceptibility testing (AST) is crucial for determining the efficacy of a new compound against bacterial and fungal pathogens.
[22][23]Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
[22][24]This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi. The final volume in each well should be 100 µL.
-
Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well with 100 µL of the microbial suspension. Include a positive control (microbe + broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density with a plate reader.
Conclusion and Future Perspectives
Thiophene-based propanoic acids represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their well-documented anti-inflammatory and analgesic properties, primarily through COX inhibition, make them strong candidates for the development of new NSAIDs with potentially improved safety profiles. Furthermore, emerging evidence of their anticancer and antimicrobial activities opens up exciting new avenues for research.
Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets (e.g., COX-2 over COX-1, or specific cancer-related kinases). A deeper investigation into their mechanisms of action, particularly in the anticancer and antimicrobial domains, is warranted. As with all drug development programs, a thorough evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical candidates. The protocols and data presented in this guide provide a solid foundation for advancing the exploration of this valuable chemical scaffold.
References
A comprehensive list of references will be compiled and provided upon finalization of this guide. The citations provided throughout this document correspond to the initial literature search and will be formatted according to standard scientific conventions.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Buy 2-Thiophen-2-yl-propionic acid ethyl ester [smolecule.com]
- 12. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]
- 15. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. noblelifesci.com [noblelifesci.com]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. woah.org [woah.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdb.apec.org [pdb.apec.org]
Methodological & Application
Application Notes and Protocols: 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid in Pharmaceutical Development
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of scaffolds available, those incorporating heterocyclic and fluorinated moieties have garnered significant attention for their profound impact on pharmacological activity, metabolic stability, and pharmacokinetic profiles. 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid emerges as a building block of considerable interest, synergistically combining the advantageous properties of a thiophene ring and a trifluoroacetamido group.
The thiophene ring, a sulfur-containing five-membered heterocycle, is a well-established pharmacophore in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical properties without compromising biological activity.[1][2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the thiophene nucleus offers synthetically accessible positions for further functionalization, making it a versatile component in drug design.[1][3] Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]
The incorporation of a trifluoroacetamido group offers distinct advantages in drug design. The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6][7] Its high electronegativity and lipophilicity can significantly influence a molecule's binding affinity to its biological target and improve membrane permeability.[6][8] The trifluoroacetamide moiety serves as a stable amide linkage, crucial for constructing larger, more complex pharmaceutical agents.[6]
This technical guide provides a comprehensive overview of this compound as a building block for pharmaceutical research and development. We present detailed protocols for its synthesis and characterization, and explore its potential applications in the design and synthesis of bioactive molecules, supported by a mechanistic rationale for its utility in modern drug discovery.
Synthesis and Characterization
The synthesis of this compound is conceptually straightforward, typically involving a two-step process from commercially available precursors. The synthetic pathway hinges on the initial preparation of the chiral β-amino acid, followed by N-acylation.
Part 1: Synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
The chiral β-amino acid precursor can be synthesized via several established methods. For the purpose of this guide, we will focus on a resolution-based approach.
Protocol 1: Synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
-
Materials:
-
Thiophene-2-carboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
(R)-(+)-α-methylbenzylamine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethyl acetate
-
-
Step 1: Knoevenagel-Doebner Condensation
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol.
-
Add ammonium acetate (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-(thiophen-2-yl)acrylic acid.
-
-
Step 2: Michael Addition of Ammonia
-
Suspend 3-(thiophen-2-yl)acrylic acid (1.0 eq) in a concentrated aqueous ammonia solution.
-
Heat the mixture in a sealed vessel at 100 °C for 12-18 hours.
-
Cool the reaction mixture and evaporate the ammonia under reduced pressure.
-
Acidify the remaining aqueous solution with 2M HCl to pH 5-6 to precipitate the racemic 3-amino-3-(thiophen-2-yl)propanoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Step 3: Chiral Resolution
-
Dissolve the racemic amino acid (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in methanol.
-
Slowly add the amine solution to the amino acid solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Filter the crystals and recrystallize from hot methanol until a constant specific rotation is achieved.
-
Treat the diastereomerically pure salt with 1M NaOH to liberate the free (R)-3-amino-3-(thiophen-2-yl)propanoic acid.
-
Extract the aqueous solution with diethyl ether to remove the chiral auxiliary.
-
Carefully acidify the aqueous layer with 1M HCl to the isoelectric point (pI) of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Diagram 1: Synthetic Pathway to (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Caption: Synthetic route to the chiral amino acid precursor.
Part 2: N-Trifluoroacetylation
The final step involves the protection of the amino group with a trifluoroacetyl moiety. This is a standard transformation in peptide and medicinal chemistry.
Protocol 2: Synthesis of this compound
-
Materials:
-
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend (R)-3-Amino-3-(thiophen-2-yl)propanoic acid (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2.5 eq) to the suspension with stirring.
-
In a separate, dry dropping funnel, prepare a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous DCM.
-
Add the TFAA solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
-
Caption: Conceptual pathway for utilizing the building block in protease inhibitor synthesis.
Conclusion
This compound represents a valuable and versatile building block for pharmaceutical research. Its synthesis is achievable through established chemical transformations, and its unique combination of a thiophene ring and a trifluoroacetamido group provides a strong rationale for its use in the design of novel therapeutics. The protocols and conceptual applications presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of this promising scaffold in their own research endeavors. The strategic incorporation of such well-designed building blocks will undoubtedly continue to be a cornerstone of innovation in the pharmaceutical industry.
References
-
Thiophene - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- The Role of Thiophene in Modern Pharmaceutical Synthesis. (2026, January 7). Retrieved January 12, 2026, from a generic chemical supplier website.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2021). PubMed.
- Trifluoroacetamide: A Key Reagent in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 12, 2026, from a generic chemical supplier website.
- The Role of Trifluoroacetamidine in Modern Organic Synthesis. (n.d.). Retrieved January 12, 2026, from a generic chemical supplier website.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Frontiers in Chemistry.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry.
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1990).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023).
- Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. (2005).
- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2021). Chemistry of Heterocyclic Compounds.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Letters.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2021). Molecules.
-
(2RS)-2-(THIOPHEN-2-YL)PROPANOIC ACID - precisionFDA. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis and Chiral Separation of Some 4-thioflavones. (2021).
- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (1991).
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2013). Beilstein Journal of Organic Chemistry.
- Anyone ever ran an amide coupling reaction using the TFA salt of the amine? (2022). Reddit.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2015). International Journal of Pharmaceutical Sciences and Research.
- ¹H-NMR spectrum of 4-((3-Oxo-3-(2,2,2-trifluoroethoxy)propyl)thio)butanoic acid, where -CH2- group is in α position of -CF3 at 5.53 ppm. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11807618B2 - Thiophene derivatives as antiviral agents - Google Patents [patents.google.com]
- 3. US8952178B2 - Thiophene derivatives - Google Patents [patents.google.com]
- 4. WO2002100851A3 - Thiophene derivatives as antiviral agents for flavivirus infection - Google Patents [patents.google.com]
- 5. EP2197898B1 - Protease inhibition - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. EP2206709A3 - Thiophene derivatives as antiviral agents for flavivirus infection - Google Patents [patents.google.com]
- 8. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling Reactions with 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Introduction
In the landscape of contemporary drug discovery and medicinal chemistry, the synthesis of novel molecular entities with tailored properties is paramount. The molecule 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid represents a unique building block, integrating a thiophene moiety, a common pharmacophore, with a trifluoroacetyl-protected alpha-amino acid-like backbone. The trifluoroacetamido group imparts distinct electronic and steric characteristics that necessitate a carefully considered approach to its derivatization, particularly in amide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this versatile carboxylic acid with a range of amine nucleophiles. We will delve into the mechanistic rationale behind protocol selection, offer detailed step-by-step experimental procedures, and present troubleshooting strategies to navigate the challenges posed by this sterically demanding and electronically modified substrate.
Molecular Profile and Reactivity Considerations
The subject molecule, this compound, possesses several key features that influence its reactivity in coupling reactions:
-
Steric Hindrance: The presence of the bulky thiophene and trifluoroacetamido groups at the alpha-position of the carboxylic acid creates significant steric congestion around the reaction center. This can impede the approach of both the activating agent and the amine nucleophile, potentially leading to slow reaction rates and incomplete conversions with standard coupling reagents.[1]
-
Electronic Effects: The trifluoroacetyl (Tfa) group is strongly electron-withdrawing. This has two primary consequences. Firstly, it increases the acidity of the N-H proton, a property that can be exploited in certain synthetic strategies.[2] Secondly, and more relevant to coupling reactions, the inductive effect of the trifluoroacetyl group can enhance the electrophilicity of the carboxylic acid's carbonyl carbon, potentially making it more susceptible to activation.[2]
-
Chirality: The alpha-carbon is a stereocenter. Therefore, it is crucial to employ coupling conditions that minimize the risk of racemization, a common side reaction in peptide and amide synthesis, especially with activated intermediates.[3]
Given these considerations, the choice of coupling reagent and reaction conditions is critical for achieving high yields and maintaining stereochemical integrity.
Recommended Coupling Protocols
Two primary protocols are presented, catering to a range of amine substrates from simple, unhindered amines to more challenging, sterically hindered, or electron-deficient partners.
Protocol 1: EDC/NHS Mediated Coupling for Unhindered Primary and Secondary Amines
This protocol is a robust and widely used method for amide bond formation and is suitable for coupling this compound with primary and secondary amines that are not sterically demanding or electronically deactivated. The addition of N-hydroxysuccinimide (NHS) to the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated reaction forms a more stable NHS-ester intermediate, which then reacts with the amine, minimizing side reactions associated with the O-acylisourea intermediate.[4]
Experimental Workflow:
Figure 1: Workflow for EDC/NHS Mediated Coupling.
Step-by-Step Procedure:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add N-hydroxysuccinimide (NHS, 1.2 eq).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Reaction Monitoring (Activation): Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the formation of the NHS-ester by thin-layer chromatography (TLC) or LC-MS. The activation is typically complete within 1-2 hours.
-
Coupling: To the activated NHS-ester solution, add the amine nucleophile (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free amine.
-
Reaction Monitoring (Coupling): Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Coupling for Sterically Hindered or Electron-Deficient Amines
For more challenging substrates, such as sterically hindered or electron-deficient amines, a more potent coupling reagent is required.[1][5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that generates a highly reactive OAt-active ester.[1] This protocol is recommended for maximizing yields and reaction rates with difficult coupling partners.
Experimental Workflow:
Figure 2: Workflow for HATU Mediated Coupling.
Step-by-Step Procedure:
-
Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the amine nucleophile (1.2 eq) in anhydrous DMF (0.1-0.5 M).
-
Reaction Initiation: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction is typically faster than EDC/NHS couplings. Monitor the progress by TLC or LC-MS (usually complete within 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data Summary
The following table provides a general guideline for the expected performance of each protocol with different classes of amines. Actual yields will vary depending on the specific substrate.
| Amine Substrate Class | Coupling Protocol | Reagent Equivalents (Acid:Reagent:Amine) | Typical Reaction Time (h) | Expected Yield Range |
| Unhindered Primary Amine | EDC/NHS | 1 : 1.2 : 1.1 | 4-12 | 70-95% |
| Unhindered Secondary Amine | EDC/NHS | 1 : 1.2 : 1.1 | 8-24 | 60-85% |
| Sterically Hindered Amine | HATU | 1 : 1.1 : 1.2 | 2-8 | 65-90% |
| Electron-Deficient Amine | HATU | 1 : 1.1 : 1.2 | 6-18 | 50-80% |
Troubleshooting and Field-Proven Insights
-
Low Yields with EDC/NHS: If yields are low, consider increasing the equivalents of EDC and NHS to 1.5 eq each. Ensure all reagents and solvents are anhydrous, as EDC is moisture-sensitive.[4]
-
Sluggish Reactions with HATU: For extremely challenging couplings, pre-activation of the carboxylic acid with HATU and DIPEA for 5-15 minutes before adding the amine can improve reaction rates.[1]
-
Racemization: While HATU is known to suppress racemization, for particularly sensitive substrates, consider performing the reaction at 0 °C for a longer duration.[3] The addition of an equivalent of HOBt or Oxyma Pure can also be beneficial in carbodiimide-mediated couplings.[6]
-
Purification Challenges: The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up.[7] If purification is difficult due to co-eluting impurities, consider an alternative work-up procedure or a different chromatographic system.
-
Guanidinylation Side Reaction with HATU: A potential side reaction with uronium-based reagents like HATU is the guanidinylation of the amine nucleophile.[1] This can be minimized by ensuring the carboxylic acid is fully activated before the amine reacts, for instance, through pre-activation.
Conclusion
The successful coupling of this compound requires a thoughtful selection of reagents and conditions tailored to the specific amine partner. For straightforward couplings, the EDC/NHS protocol offers a reliable and cost-effective solution. For more challenging transformations involving sterically hindered or electronically deactivated amines, the superior reactivity of HATU is recommended to achieve optimal outcomes. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can effectively utilize this valuable building block in the synthesis of novel compounds for drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Support Team.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Kondo, K., et al. (2025). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Royal Society of Chemistry.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498–11504.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
Sources
- 1. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
Application Note & Protocols: A Multicomponent Approach to Novel Carbonic Anhydrase Inhibitors Using 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide details the strategic application of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid as a versatile scaffold for the synthesis of potential carbonic anhydrase (CA) inhibitors. We move beyond traditional synthetic routes to employ the Ugi four-component reaction (Ugi-4CR), a powerful tool for generating chemical diversity with high atom economy. This document provides the scientific rationale for the scaffold selection, a detailed protocol for inhibitor synthesis via the Ugi-4CR, and a robust enzymatic assay for evaluating the inhibitory activity of the resulting compounds against key human carbonic anhydrase (hCA) isoforms.
Introduction: The Rationale for a Modern Approach
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] Their critical role in pH regulation, fluid secretion, and other physiological processes makes them a validated therapeutic target for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[3]
The cornerstone of CA inhibitor design has historically been the sulfonamide group (-SO₂NH₂), which coordinates directly to the Zn²⁺ ion in the enzyme's active site.[4] Many clinically successful inhibitors, such as the antiglaucoma agent Dorzolamide, incorporate a thiophene ring, which forms key interactions with amino acid residues in the active site, enhancing binding affinity and isoform selectivity.[5]
This application note focuses on This compound , a building block that strategically combines:
-
A thiophene ring , the foundational element for active site recognition.[6][7]
-
A carboxylic acid moiety , which serves as a reactive handle for modern synthetic methodologies.
-
A stable trifluoroacetamido group , which can influence physicochemical properties and potentially participate in hydrogen bonding.
To exploit this scaffold, we utilize the Ugi four-component reaction (Ugi-4CR). This reaction allows for the one-pot synthesis of complex α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] Its efficiency and tolerance for diverse inputs make it an ideal strategy for rapidly generating libraries of novel, drug-like molecules for screening.[9][10]
Synthesis of Carbonic Anhydrase Inhibitors via Ugi-4CR
The Ugi reaction drives the rapid assembly of a diverse library of compounds from the core thiophene scaffold. By varying the aldehyde, amine, and isocyanide inputs, researchers can systematically explore the structure-activity relationship (SAR) of the resulting inhibitors.
Principle of the Ugi Four-Component Reaction (Ugi-4CR)
The reaction proceeds through a sequence of reversible steps, beginning with the formation of an imine from the aldehyde and amine. This is followed by the addition of the isocyanide and the carboxylic acid. The entire sequence is driven to completion by an irreversible Mumm rearrangement, resulting in the final stable bis-amide product.[9][11][12] The only byproduct is a single molecule of water, highlighting the reaction's exceptional atom economy.[9]
Caption: General workflow for library synthesis using the Ugi-4CR.
Protocol: Representative Synthesis of a Novel Inhibitor
This protocol describes a general procedure for the synthesis of a single compound. It is intended for high-throughput synthesis in parallel reactor arrays.
Materials and Reagents:
-
This compound (Component A)
-
Benzaldehyde (representative aldehyde, Component B)
-
Benzylamine (representative amine, Component C)
-
tert-Butyl isocyanide (representative isocyanide, Component D)
-
Methanol (MeOH), anhydrous
-
Magnetic stirrer and stir bars
-
Reaction vials (e.g., 2 mL screw-cap vials)
-
Standard purification equipment (e.g., flash chromatography system)
Procedure:
-
Reactant Preparation: In a 2 mL reaction vial equipped with a magnetic stir bar, dissolve this compound (0.1 mmol, 1.0 equiv) in 1.0 mL of anhydrous methanol.
-
Sequential Addition: To the stirred solution, add benzaldehyde (0.1 mmol, 1.0 equiv) followed by benzylamine (0.1 mmol, 1.0 equiv). Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Reaction Initiation: Add tert-butyl isocyanide (0.1 mmol, 1.0 equiv) to the mixture in a single portion.
-
Expert Insight: The Ugi reaction is often exothermic.[9] For larger-scale reactions, cooling the vessel in an ice bath before isocyanide addition is recommended to control the reaction rate.
-
-
Reaction: Tightly cap the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up and Purification: a. Remove the solvent under reduced pressure. b. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography on silica gel to yield the final bis-amide.
Structure-Activity Relationship (SAR) and Mechanism of Action
The synthesized compounds are designed to interact with the carbonic anhydrase active site. The thiophene moiety is the primary anchor, while the diversity introduced by the Ugi reaction allows for probing different regions of the active site to enhance potency and selectivity.
Mechanism of Inhibition: The primary mechanism of action for CA inhibitors involves the coordination of a key functional group to the catalytic Zn²⁺ ion. While our scaffold does not contain a classical sulfonamide, other moieties can coordinate with the zinc ion or disrupt the proton shuttle network essential for catalysis. The thiophene ring itself is known to interact with hydrophilic residues and coordinated water molecules within the active site cleft.[13][14]
Caption: Key structural regions of Ugi products for SAR exploration.
Hypothetical SAR Data
The following table illustrates potential inhibitory data for a series of synthesized analogs against key hCA isoforms. This data is representative and serves to demonstrate how the Ugi-derived diversity can be used to map the SAR.
| Compound ID | R¹ (from Aldehyde) | R² (from Amine) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| AZM-Std | (Acetazolamide) | 250 | 12 | 25 | |
| EX-01 | Phenyl | Benzyl | 850 | 98 | 150 |
| EX-02 | 4-Fluorophenyl | Benzyl | 620 | 45 | 80 |
| EX-03 | Phenyl | 4-Methoxybenzyl | 900 | 110 | 135 |
| EX-04 | Naphthyl | Benzyl | 430 | 30 | 42 |
Data is hypothetical and based on SAR trends for known inhibitors.[5]
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol details a robust colorimetric assay to determine the inhibitory activity of the synthesized compounds based on the esterase activity of carbonic anhydrase.[1][3]
Principle
CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency (IC₅₀ or Kᵢ).[1][3]
Caption: Experimental workflow for the CA inhibition assay.
Detailed Assay Protocol
Materials and Reagents:
-
Human Carbonic Anhydrase (hCA II is recommended as a primary screen)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO and/or Acetonitrile (for dissolving compounds and substrate)
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic measurement capabilities (400-405 nm)
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Dilute the hCA stock solution to the desired final concentration (e.g., 20-50 units/mL) in cold Assay Buffer immediately before use.[3]
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh daily.[3]
-
Inhibitor Solutions: Prepare a stock solution of each test compound and Acetazolamide in DMSO (e.g., 10 mM). Create serial dilutions in Assay Buffer containing a constant percentage of DMSO.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution
-
-
Enzyme Addition & Pre-incubation:
-
Add 20 µL of the CA Working Solution to all wells except the Blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The combination of the rationally designed this compound scaffold and the synthetic power of the Ugi four-component reaction provides an efficient and modern platform for the discovery of novel carbonic anhydrase inhibitors. This approach enables the rapid generation of structurally diverse compound libraries, facilitating a thorough exploration of the structure-activity landscape. The detailed protocols provided herein offer a clear path from synthesis to biochemical evaluation, empowering researchers to identify and optimize new lead candidates for a variety of therapeutic applications.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of (S)-3-(Thiophen-2-ylthio)butanoic Acid Analogs as Carbonic Anhydrase Inhibitors.
- BenchChem. (2025).
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
-
Gibbons, J., & Laflamme, M. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
Ozdemir, A., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Ugi Reaction. [Link]
-
Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(16), 5029. [Link]
-
Wikipedia. Ugi reaction. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. [Link]
-
Ghorai, S., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. [Link]
-
El-Sayed, N. F., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11, 233-258. [Link]
-
Hoffman, J. M., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(8), 2331-2336. [Link]
-
Vullo, D., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. [Link]
-
Zhang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(21), 7480. [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
-
Shubina, T. E., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(23), 7380. [Link]
- Blacklock, T. J., et al. (1991). Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
-
Vaitilavičienė, V., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 24(17), 3144. [Link]
-
Hartman, G. D., et al. (1987). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 30(5), 879-883. [Link]
-
Ilies, M. A., et al. (2002). Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide. Journal of Medicinal Chemistry, 45(3), 570-580. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bcrcp.ac.in [bcrcp.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. | Semantic Scholar [semanticscholar.org]
Derivatization of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid for bioassays
Application Note & Protocol Guide
Topic: Derivatization of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid for Bioassays
Abstract
This document provides a comprehensive guide for the chemical derivatization of this compound, a compound of interest for screening and mechanistic studies. The central strategy focuses on leveraging the compound's terminal carboxylic acid group—a versatile chemical handle for modification. We present two primary derivatization pathways: 1) Esterification to create fluorescently-labeled probes suitable for cellular imaging and uptake studies, and 2) Amide Coupling to facilitate bioconjugation with proteins, peptides, or other amine-containing molecules. Detailed, field-tested protocols are provided for both synthetic modifications and subsequent application in common cell-based bioassays, including cytotoxicity and cellular imaging workflows. The rationale behind key experimental choices is explained to empower researchers to adapt these methods for their specific biological questions.
Introduction: Rationale and Strategic Overview
This compound is a synthetic molecule featuring a thiophene ring, a common scaffold in medicinal chemistry known for a wide range of biological activities.[1][2][3] The trifluoroacetamido group enhances metabolic stability and modulates lipophilicity, while the propanoic acid moiety provides a critical reactive handle for chemical modification.
In its native state, tracking this compound in a complex biological system is challenging. Derivatization is therefore essential to unlock its potential for robust bioassay development. By covalently attaching a reporter tag (e.g., a fluorophore) or a larger biomolecule, we can create tools to study its:
-
Cellular permeability and subcellular localization.
-
Interaction with specific protein targets.
-
Downstream biological effects, such as cytotoxicity or pathway modulation.[4]
The carboxylic acid is the ideal point of modification due to the well-established, mild, and efficient chemical reactions it can undergo, primarily esterification and amide bond formation.[5][6] This guide will detail protocols for these transformations and their application in foundational bioassays.
Chemical Derivatization: Methodologies and Protocols
The versatility of the carboxylic acid functional group allows for a variety of modifications. We will focus on two high-impact strategies: creating a fluorescent ester for imaging and forming a stable amide bond for conjugation.
Strategy 1: Fluorescent Labeling via Esterification
Principle & Causality: This method converts the carboxylic acid into a fluorescent ester by reacting it with a fluorescent alkyl halide. The reaction is an SN2 nucleophilic substitution. First, a non-nucleophilic base deprotonates the carboxylic acid to form a carboxylate anion, a much stronger nucleophile. This carboxylate then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ester bond. Using a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is critical to prevent the base from competing with the carboxylate in attacking the alkyl halide. This approach is ideal for creating probes to visualize cellular uptake and distribution.[7]
Protocol 2.1: Synthesis of a Fluorescein-Based Ester Derivative
Materials:
-
This compound
-
5-(Bromomethyl)fluorescein
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DMF.
-
Base Addition: Add 1.5 equivalents of DIPEA to the solution. Stir for 10 minutes at room temperature. This step generates the carboxylate nucleophile.
-
Addition of Fluorophore: Add 1.1 equivalents of 5-(Bromomethyl)fluorescein to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ (1x), and brine (1x). The bicarbonate wash removes any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the desired fluorescent ester derivative.
-
Characterization: Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.
Strategy 2: Bioconjugation via Amide Coupling
Principle & Causality: Amide bonds are exceptionally stable, making them ideal for permanently linking molecules. Direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[8] Therefore, the carboxylic acid must first be "activated." A common and highly effective method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[9]
The mechanism proceeds in two steps:
-
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is unstable, especially in aqueous solutions. NHS rapidly reacts with it to form a more stable NHS-ester. This semi-stable active ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form the final amide bond, releasing NHS. The water-solubility of EDC and its urea byproduct simplifies purification.[9]
Protocol 2.2: EDC/NHS Coupling to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule (e.g., a fluorescent probe with an amine linker, a peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS
-
Anhydrous DMF or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4 for biomolecules)
-
Dialysis or size-exclusion chromatography equipment (for protein conjugation)
-
Reverse-phase HPLC (for small molecule purification)
Procedure:
-
Activation Step: In a dry flask, dissolve 1 equivalent of this compound in anhydrous DMF (or buffer).
-
Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC.
-
Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Coupling Step: Add a solution of the amine-containing molecule (1 equivalent) to the activated acid mixture.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the stability of the amine-containing molecule.
-
Purification:
-
For Small Molecules: The product can be purified using reverse-phase HPLC.
-
For Proteins/Peptides: Remove unreacted small molecules and byproducts by dialysis or size-exclusion chromatography.
-
-
Characterization: Confirm successful conjugation via LC-MS or MALDI-TOF mass spectrometry.
Visualization of Derivatization Workflows
Caption: General workflows for derivatizing the parent compound.
Application in Cell-Based Bioassays
Once derivatized, these new chemical tools can be deployed in various bioassays to probe biological function. A well-structured cell-based assay is the cornerstone of this process.[10]
Protocol: Cell Viability / Cytotoxicity Assay
Principle & Causality: This assay determines the concentration at which a compound affects cell viability. It is a foundational assay in drug discovery to identify active compounds and assess their therapeutic window.[10] We will describe a protocol using an ATP-based luminescent readout (e.g., CellTiter-Glo®), where the light output is directly proportional to the number of viable cells. This method is highly sensitive and has a broad dynamic range.
Procedure:
-
Cell Culture & Seeding:
-
Culture cells in an appropriate medium and maintain them in a 37°C, 5% CO₂ incubator.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[11]
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of the derivatized compound in DMSO.
-
Create a serial dilution series of the compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine). This validates the assay's ability to detect cell death.
-
No-Cell Control: Wells containing only medium. This determines the background signal.
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
Equilibrate the plate and the luminescent viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period (e.g., 10 minutes) to lyse cells and stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol: Cellular Uptake by Fluorescence Microscopy
Principle & Causality: This protocol uses the fluorescently-labeled ester derivative (from Protocol 2.1) to visualize if and where the compound localizes within a cell. Co-staining with organelle-specific dyes or a nuclear counterstain like DAPI provides spatial context.
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the fluorescent derivative at a pre-determined, non-toxic concentration for a specific time (e.g., 1-4 hours).
-
Washing: Gently wash the cells with pre-warmed PBS (3x) to remove any unbound compound from the medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This cross-links proteins and locks cellular structures in place.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cell membrane with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
Wash with PBS (3x).
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash again with PBS (3x).
-
-
Mounting & Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image the slide using a fluorescence microscope with appropriate filter sets for the derivative and DAPI.
Data Presentation: Example Cytotoxicity Data
| Derivative ID | Modification Type | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Cmpd-Parent | None | HeLa | 48 | > 100 |
| Cmpd-Fluo-1 | Fluorescein Ester | HeLa | 48 | 45.2 |
| Cmpd-Peptide-A | Amide-linked Peptide | HeLa | 48 | 12.8 |
| Cmpd-Parent | None | A549 | 48 | 89.5 |
| Cmpd-Fluo-1 | Fluorescein Ester | A549 | 48 | 33.7 |
| Cmpd-Peptide-A | Amide-linked Peptide | A549 | 48 | 8.1 |
Visualization of Cell-Based Assay Workflow
Caption: A generalized workflow for cell-based assays.
Conclusion
The derivatization of this compound via its carboxylic acid group is a powerful strategy for developing tailored molecular probes. By converting this acid to either a fluorescent ester or a stable amide-linked conjugate, researchers can create essential tools for investigating the compound's biological properties. The esterification protocol enables direct visualization of cellular interactions, while the amide coupling protocol opens the door to targeted delivery, pull-down assays, and functional studies with conjugated biomolecules. When paired with robust and well-controlled cell-based assays, these derivatives provide a clear path from chemical synthesis to meaningful biological insights.
References
- The Complete Guide to Cell-Based Assays. SPT Labtech.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Classic Fluorescent Labeling Dyes. Biomol GmbH.
- Labeling for Carboxylic Acids. TCI AMERICA.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific.
- Cell-Based Assay Procedure. Sigma-Aldrich.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- 6 Considerations for Successful Cell-Based Assays. The Healthcare Guys.
- In Vitro Cell Based Assays. Assay Guidance Manual - NCBI Bookshelf.
- Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable C
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Converting Carboxylic Acids to Esters. Chemistry Steps.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Oriental Journal of Chemistry.
- 115957-22-7|this compound. BLDpharm.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. hepatochem.com [hepatochem.com]
- 6. mdpi.com [mdpi.com]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sptlabtech.com [sptlabtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Strategic Incorporation of the Trifluoroacetamido Group Using Ethyl Trifluoroacetate as a Mild and Selective Reagent
Introduction: The Strategic Value of the Trifluoroacetamido Moiety in Drug Discovery
The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1][2] The trifluoroacetamido group (CF₃CONH-), in particular, has emerged as a critical structural motif. Its strong electron-withdrawing nature significantly alters the physicochemical properties of parent molecules, often leading to enhanced metabolic stability, improved binding affinity, and favorable modulation of pKa.[2][3] The trifluoroacetyl group is also a valuable protecting group for amines in multi-step organic synthesis due to its stability and the mild conditions under which it can be cleaved.[4][5]
Historically, highly reactive reagents such as Trifluoroacetic Anhydride (TFAA) have been the standard for installing this group.[6][7] While effective, TFAA is a corrosive and moisture-sensitive liquid that can lead to non-selective reactions and harsh reaction conditions.[6][8] This application note details the use of a milder, more selective, and user-friendly reagent, Ethyl Trifluoroacetate (ETFA) , for the efficient incorporation of the trifluoroacetamido group. We will provide a comparative overview, detailed protocols, and the underlying chemical rationale to empower researchers in drug development and chemical synthesis.
Reagent Overview and Mechanistic Rationale
The choice of reagent for trifluoroacetamidation dictates the reaction conditions, substrate scope, and overall efficiency. Here, we compare the conventional and the novel approach.
The Conventional Reagent: Trifluoroacetic Anhydride (TFAA)
TFAA is a powerful acylation agent that reacts readily with amines, alcohols, and phenols.[6][9] The reaction is typically fast and high-yielding. However, its high reactivity can be a double-edged sword, often requiring cryogenic conditions to control exotherms and prevent side reactions, particularly with sensitive or multi-functionalized substrates. Its corrosive nature and violent reaction with water necessitate careful handling in a fume hood.[6][8]
The Novel Approach: Ethyl Trifluoroacetate (ETFA)
Ethyl trifluoroacetate offers a significantly milder and more selective alternative to TFAA.[4][10] As an ester, its reactivity is attenuated, allowing for trifluoroacetylation reactions to be conducted at room temperature or with gentle heating. This controlled reactivity is particularly advantageous for the selective N-acylation of primary amines in the presence of other nucleophilic groups. ETFA is less sensitive to moisture and easier to handle than TFAA, enhancing its practical utility in a research setting.[4][10]
General Reaction Mechanism
The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. A subsequent elimination of the leaving group (trifluoroacetate for TFAA, or ethoxide for ETFA) yields the stable trifluoroacetamide product. The reaction with ETFA is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or by a catalyst like 4-dimethylaminopyridine (DMAP).[10]
Caption: General mechanism of N-trifluoroacetylation.
Data Presentation: Reagent Comparison
The following table summarizes the key characteristics and typical reaction parameters for TFAA and ETFA, providing a clear basis for experimental design.
| Parameter | Trifluoroacetic Anhydride (TFAA) | Ethyl Trifluoroacetate (ETFA) |
| Reactivity | Very High | Moderate |
| Typical Substrates | Primary/Secondary Amines, Alcohols | Primary Amines, Anilines[10] |
| Selectivity | Low | High (e.g., N- vs. O-acylation) |
| Reaction Temp. | 0 °C to Room Temperature | Room Temperature to Reflux |
| Base Required | Often a non-nucleophilic base (e.g., TEA, Pyridine) | Often used with a base (e.g., TEA) or catalyst (DMAP)[10][11] |
| Handling | Corrosive, moisture-sensitive, requires fume hood[6][8] | Less hazardous, moisture tolerant |
| Byproducts | Trifluoroacetic acid | Ethanol |
| Advantages | Fast reactions, high yields | Milder conditions, higher selectivity, safer handling |
| Disadvantages | Low selectivity, hazardous | Slower reaction times, may require catalyst |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the trifluoroacetylation of a generic primary amine.
Protocol 1: Selective N-Trifluoroacetylation using Ethyl Trifluoroacetate (ETFA)
This protocol is optimized for the selective acylation of a primary amine and is based on methodologies that emphasize mild conditions.[10][11]
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating is required)
-
Nitrogen or Argon inert atmosphere setup
-
Primary amine substrate
-
Ethyl Trifluoroacetate (ETFA)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in the chosen anhydrous solvent (e.g., DCM, approx. 0.1-0.5 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. Rationale: The base acts as an acid scavenger and increases the nucleophilicity of the amine.
-
Reagent Addition: Add Ethyl Trifluoroacetate (1.2 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). Gentle heating may be applied if the reaction is sluggish.
-
Work-up: a. Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times. c. Combine the organic layers and wash with brine. d. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure trifluoroacetamide.
Protocol 2: Rapid N-Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This protocol is suitable for less sensitive substrates where speed and high yield are prioritized.[6][8]
Materials and Equipment:
-
Same as Protocol 1, with the addition of an ice bath.
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine or Triethylamine (TEA)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine substrate (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice bath. Rationale: This is critical to control the exothermic reaction and prevent potential side reactions.
-
Base Addition: Add pyridine or TEA (1.5 eq) to the cooled solution.
-
Reagent Addition: Add Trifluoroacetic Anhydride (1.1 eq) dropwise via syringe. Caution: TFAA is highly reactive and corrosive. Perform this step slowly in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 1-2 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1. The work-up procedure effectively quenches any remaining TFAA.
Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of a trifluoroacetamide.
Caption: Step-by-step experimental workflow.
Conclusion
The incorporation of a trifluoroacetamido group is a powerful strategy in the design of novel therapeutics and complex organic molecules. While traditional reagents like TFAA offer a rapid and high-yielding method, the use of milder reagents such as Ethyl Trifluoroacetate provides a significant advantage in terms of selectivity, safety, and substrate compatibility. The protocols and comparative data presented in this application note are intended to equip researchers with the knowledge to make informed decisions and execute these important transformations with precision and control.
References
- US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google P
- Trifluoroacetic anhydride- an important organic reagent - ChemicalBook.
- Trifluoroacetic anhydride - Wikipedia.
- Trifluoroacetic anhydride (TFAA)
- Ethyl trifluoroacet
- ETHYL TRI FLUORO ACET
- Uses of Ethyl Trifluoroacetate and Methyl Trifluoroacetate in Organic Synthesis? - FAQ - Guidechem.
- The Critical Role of Trifluoroacetamide in Chemical Manufacturing.
- Applications and Synthetic Utility of Trifluoroacetamide - ChemicalBook.
- Trifluoroacetic Anhydride (TFAA) - Common Organic Chemistry.
- Product Information Bulletin Trifluoroacetic Anhydride (TFAA) - CovaChem.
- Ethyl trifluoroacet
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed.
- "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam - eGrove - University of Mississippi.
Sources
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 8. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 9. covachem.com [covachem.com]
- 10. ETHYL TRI FLUORO ACETATE | Ennore India Chemicals [ennoreindiachemicals.com]
- 11. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
Application Notes and Protocols: Thiophene-Based Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Initially discovered as a contaminant in benzene, its unique physicochemical properties have propelled it to the status of a "privileged scaffold" in drug discovery.[1][2] The thiophene moiety is a key structural component in numerous therapeutic agents, with 26 drugs containing this ring system having received US FDA approval.[1][3] Its utility is largely derived from its role as a bioisostere for the benzene ring, where the substitution of a carbon-carbon double bond with a sulfur atom can significantly modulate a molecule's pharmacological profile, often enhancing potency, altering selectivity, or improving pharmacokinetic properties.[2][4][5]
This guide provides a senior application scientist's perspective on the strategic use of thiophene scaffolds, detailing the rationale behind their synthesis, their diverse applications in major therapeutic areas, and validated protocols for their evaluation.
The Thiophene Scaffold: Physicochemical Rationale for Use
The decision to incorporate a thiophene ring in a drug candidate is rooted in its distinct electronic and structural characteristics, which offer advantages over a simple phenyl ring.
-
Bioisosterism and Electronic Properties : Thiophene is considered a classic bioisostere of benzene.[5] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and electron-rich nature. This can lead to different and sometimes stronger interactions with biological targets compared to benzene.[1] The sulfur atom itself can act as a hydrogen bond acceptor, a feature absent in its carbocyclic counterpart, thereby providing an additional anchor point for drug-receptor binding.[6]
-
Lipophilicity and Solubility : Replacing a benzene ring with thiophene generally results in a compound with similar or slightly lower lipophilicity (LogP).[4] This modification can be a strategic tool to enhance aqueous solubility, a critical factor for drug absorption and distribution, without drastically altering the core structure required for target engagement.
-
Metabolic Stability : The thiophene ring often presents a different metabolic profile compared to benzene. While susceptible to oxidation, the positions and products of metabolism can differ, sometimes leading to increased metabolic stability or avoiding the formation of toxic metabolites.[7] However, it is crucial to note that some thiophene-containing drugs, such as tiaprofenic acid and suprofen, can form reactive metabolites.[8]
Core Synthetic Strategies for Thiophene Scaffolds
The versatility of the thiophene scaffold is matched by the robustness of its synthetic chemistry. Several named reactions provide reliable access to a wide array of substituted thiophenes, which are crucial starting materials for drug synthesis. The most prevalent methods include the Paal-Knorr, Fiesselmann, and Gewald syntheses.[1][9]
The Gewald aminothiophene synthesis , reported in 1966, is particularly significant in medicinal chemistry as it provides a direct route to 2-aminothiophenes, which are invaluable building blocks for constructing more complex, biologically active molecules.[2][9]
Caption: Key synthetic routes to medicinally relevant thiophene cores.
Protocol 1: Gewald Synthesis of a Tetrahydrobenzo[b]thiophene Derivative
This protocol describes a representative one-pot synthesis of an ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common scaffold in medicinal chemistry. The causality for this choice lies in its high efficiency and the direct provision of a 2-aminothiophene core, which is readily functionalized.[10][11]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Morpholine (base)
-
Ethanol (solvent)
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.
-
Initiation: Stir the mixture at room temperature. Cautiously add morpholine (0.1 mol) dropwise to the suspension. The addition of the base is critical as it catalyzes the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Reaction Progression: After the addition of the base, attach a reflux condenser and gently heat the mixture to 50-60°C. The reaction is typically exothermic. Maintain this temperature with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and its purity assessed by elemental analysis or HPLC.
Medicinal Chemistry Applications & Protocols
The thiophene scaffold's versatility is evident in its wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[12]
Thiophene derivatives have emerged as potent anticancer agents that act through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[12][13][14] Fused thiophene systems are present in several FDA-approved kinase inhibitors.[15]
Mechanism of Action: Kinase Inhibition A prominent anticancer strategy involves targeting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and proliferation.[15] Thiophene-based molecules can act as competitive inhibitors in the ATP-binding pocket of these kinases.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene agents.
Quantitative Data: Kinase Inhibitory and Cytotoxic Activity
The potency of thiophene derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.
| Compound ID | Target Kinase | Kinase IC₅₀ (µM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference(s) |
| Compound 4c | VEGFR-2 | 0.075 | HepG2 | 3.023 | [15][16] |
| AKT | 4.60 | PC-3 | 3.12 | [15] | |
| Compound 3b | VEGFR-2 | 0.126 | HepG2 | 3.105 | [15] |
| AKT | 6.96 | PC-3 | 2.15 | [15] | |
| Compound 16b | Clk4 | 0.011 | U87MG | 7.2 | [17] |
| Haspin | 0.1257 | HCT-116 | >50 | [17] | |
| Compound 480 | - | - | HeLa | 12.61 (µg/mL) | [18] |
| - | - | HepG2 | 33.42 (µg/mL) | [18] |
Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effects of novel thiophene compounds on cancer cell lines.[19] Its self-validating nature comes from the inclusion of positive and negative controls and the dose-response curve generated, which ensures the observed effect is specific to the compound and not an artifact.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration on a logarithmic scale to determine the IC₅₀ value using non-linear regression analysis.
Several marketed non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene core, such as Tiaprofenic acid and Tinoridine.[20][21][22] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid.[20][23] Zileuton, another thiophene-containing drug, acts by inhibiting 5-lipoxygenase (5-LOX).[20][21]
Caption: Inhibition of inflammatory pathways by thiophene-based drugs.
The thiophene scaffold is also being exploited to combat antimicrobial resistance. Thiophene derivatives have been identified with potent activity against drug-resistant Gram-negative bacteria.[24] The mechanisms are varied and can be novel.
Mechanisms of Action:
-
Allosteric Inhibition of DNA Gyrase : Certain thiophene antibacterials have been shown to target DNA gyrase, an essential bacterial enzyme. Unlike fluoroquinolones, they bind to a novel allosteric pocket, stabilizing DNA-cleavage complexes and leading to bacterial cell death. This distinct mechanism allows them to be active against fluoroquinolone-resistant strains.[25]
-
Membrane Permeabilization : Other thiophene compounds exert their effect by increasing the permeability of the bacterial membrane, disrupting cellular integrity and function.[24][26]
Quantitative Data: Antibacterial Activity
The effectiveness of antibacterial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
| Compound ID | Organism | MIC₅₀ (mg/L) | Reference(s) |
| Thiophene 4 | Colistin-Resistant A. baumannii | 16 | [26][27] |
| Colistin-Resistant E. coli | 8 | [27] | |
| Thiophene 5 | Colistin-Resistant A. baumannii | 32 | [27] |
| Colistin-Resistant E. coli | 32 | [27] | |
| Thiophene 8 | Colistin-Resistant A. baumannii | 16 | [27] |
| Colistin-Resistant E. coli | 32 | [27] |
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol details the standard method for determining the MIC of a novel thiophene compound against a bacterial strain. The protocol's validity rests on the use of standardized bacterial inoculums and the inclusion of growth and sterility controls.
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Thiophene compound stock solution (in DMSO)
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Step-by-Step Methodology:
-
Compound Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the thiophene compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no bacteria) will serve as the growth and sterility controls, respectively.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College E-Repository.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- A comparative study of thiophene versus benzene bioisosteres in drug design. Benchchem.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
- Bioactivation Potential of Thiophene-Containing Drugs.
- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
- Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PubMed.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
- Chemical structures of market anti-inflammatory drugs containing a thiophene moiety (Tinoridine, Tiaprofenic acid, Tenidap and Zileuton.).
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- Unveiling the Potency of Thiophene-Based Compounds in Kinase Inhibition: A Compar
- Olanzapine Metabolism. Drug-Bank.
- Bioisosterism in Medicinal Chemistry.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 11. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kthmcollege.ac.in [kthmcollege.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 25. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Abstract
This document provides a comprehensive technical guide for the synthesis of novel heterocyclic compounds utilizing 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid as a versatile starting material. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This guide details robust protocols for the synthesis of thiophene-containing pyridin-2-ones and dihydropyrimidinones, which are of significant interest to researchers in drug discovery and development. The methodologies presented are designed to be reproducible and scalable, with in-depth explanations of the underlying chemical principles and experimental considerations.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, thiophene-containing molecules hold a special place due to their structural similarity to benzene rings, allowing them to act as bioisosteres with modified electronic and pharmacokinetic properties.[3] The starting material, this compound, is a trifunctional building block, presenting unique opportunities for the construction of diverse heterocyclic frameworks. The presence of the thiophene ring, a β-amino acid moiety, and a trifluoroacetamido protecting group allows for a variety of selective chemical transformations.
The trifluoroacetamido group serves as a stable protecting group for the amine, which can be cleaved under specific conditions. However, its electron-withdrawing nature also influences the reactivity of the adjacent stereocenter and the overall molecule. This guide will explore two primary synthetic pathways emanating from this starting material: the synthesis of 4-(Thiophen-2-yl)-5,6-dihydropyridin-2(1H)-one and 4-(Thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one derivatives. These scaffolds are prevalent in many biologically active compounds.
Synthetic Strategies and Protocols
This section outlines two detailed synthetic protocols for the transformation of this compound into novel heterocyclic structures. The experimental procedures are designed to be clear and actionable for researchers with a background in organic synthesis.
Strategy 1: Synthesis of 4-(Thiophen-2-yl)-5,6-dihydropyridin-2(1H)-one
The synthesis of the dihydropyridinone ring system from a β-amino acid precursor can be achieved through an intramolecular cyclization strategy. This protocol involves the initial conversion of the carboxylic acid to a more reactive species, followed by cyclization and subsequent modification.
Caption: Workflow for the synthesis of 4-(Thiophen-2-yl)-5,6-dihydropyridin-2(1H)-one.
Step 1: Activation of the Carboxylic Acid and Condensation
The initial step involves the activation of the carboxylic acid moiety to facilitate cyclization. One effective method is the formation of an activated ester or an amide with a suitable coupling partner that can undergo intramolecular cyclization. For this protocol, we will utilize a condensation reaction with a derivative of Meldrum's acid, which upon heating, can generate a reactive ketene intermediate.
-
Materials:
-
This compound (1.0 equiv)
-
Isopropylidene malonate (Meldrum's acid) (1.1 equiv)
-
Acetic anhydride (2.0 equiv)
-
Pyridine (catalytic amount)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous toluene, add isopropylidene malonate and a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product, a derivative of the starting material condensed with Meldrum's acid, is taken to the next step without further purification.
-
Step 2: Intramolecular Cyclization
The intermediate from Step 1 is thermally cyclized to form the dihydropyridinone ring.
-
Procedure:
-
The crude product from the previous step is dissolved in a high-boiling point solvent such as diphenyl ether.
-
The solution is heated to 200-250 °C for 1-2 hours. The cyclization is often accompanied by the evolution of CO2 and acetone.
-
Monitor the reaction by TLC.
-
After cooling, the reaction mixture is purified by column chromatography on silica gel to yield the N-trifluoroacetylated dihydropyridinone.
-
Step 3: Deprotection of the Trifluoroacetyl Group
The trifluoroacetyl group is a robust protecting group, but it can be removed under mild basic conditions to yield the final product.
-
Materials:
-
N-trifluoroacetyl-4-(thiophen-2-yl)-5,6-dihydropyridin-2(1H)-one (from Step 2)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol/Water (9:1)
-
-
Procedure:
-
Dissolve the N-protected dihydropyridinone in a mixture of methanol and water.
-
Add potassium carbonate and stir the mixture at room temperature for 12-24 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(Thiophen-2-yl)-5,6-dihydropyridin-2(1H)-one.
-
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) |
| 4-(Thiophen-2-yl)-5,6-dihydropyridin-2(1H)-one | C₉H₉NOS | 179.24 | 7.2-7.5 (m, 3H, thiophene-H), 6.1 (s, 1H, vinyl-H), 3.4 (t, 2H, CH₂-N), 2.8 (t, 2H, CH₂-C=C) |
Strategy 2: Synthesis of 4-(Thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one
The synthesis of dihydropyrimidinones can be achieved through a Biginelli-type reaction, which is a one-pot multicomponent reaction. In this modified approach, we will first synthesize a urea derivative of the starting β-amino acid and then perform an acid-catalyzed intramolecular cyclization.
Caption: Workflow for the synthesis of 4-(Thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one.
Step 1: Synthesis of the Corresponding Amide
The carboxylic acid is first converted to an amide to introduce the necessary nitrogen atom for the pyrimidinone ring.
-
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Ammonia solution (excess)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
To a solution of the starting carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled, concentrated ammonia solution.
-
Stir vigorously for 1 hour.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amide.
-
Step 2: Deprotection of the Trifluoroacetyl Group
-
Materials:
-
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanamide (from Step 1)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol/Water (9:1)
-
-
Procedure:
-
Follow the same deprotection procedure as described in Strategy 1, Step 3.
-
Purify the resulting 3-amino-3-(thiophen-2-yl)propanamide by column chromatography.
-
Step 3: Formation of the Urea Derivative
The free amino group is converted to a urea functionality.
-
Materials:
-
3-Amino-3-(thiophen-2-yl)propanamide (from Step 2)
-
Potassium cyanate (KCNO) (1.5 equiv)
-
Acetic acid
-
Water
-
-
Procedure:
-
Dissolve the amino amide in a mixture of water and acetic acid.
-
Add a solution of potassium cyanate in water dropwise.
-
Stir the reaction mixture at 50-60 °C for 4-6 hours.
-
Cool the reaction mixture in an ice bath to precipitate the urea derivative.
-
Filter the solid, wash with cold water, and dry to obtain the 3-ureido-3-(thiophen-2-yl)propanamide.
-
Step 4: Intramolecular Cyclization
The urea derivative undergoes an acid-catalyzed intramolecular cyclization to form the dihydropyrimidinone ring.
-
Materials:
-
3-Ureido-3-(thiophen-2-yl)propanamide (from Step 3)
-
Concentrated Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)
-
Ethanol
-
-
Procedure:
-
Dissolve the urea derivative in ethanol.
-
Add a catalytic amount of concentrated HCl or a larger quantity of PPA.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield 4-(Thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one.
-
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) |
| 4-(Thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | C₈H₈N₂OS | 180.23 | 7.2-7.5 (m, 3H, thiophene-H), 7.0 (br s, 1H, NH), 5.5 (br s, 1H, NH), 5.2 (t, 1H, CH-N), 2.8 (d, 2H, CH₂) |
Trustworthiness and Self-Validation
The protocols described above are based on well-established synthetic transformations in organic chemistry. The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data provided in the tables serve as a benchmark for product characterization. It is recommended to perform a small-scale trial reaction to optimize conditions before scaling up. All reagents should be of high purity, and anhydrous solvents should be used where specified to ensure the success of the reactions.
Conclusion
The protocols detailed in this application note provide a clear and reliable pathway for the synthesis of novel thiophene-containing pyridin-2-ones and dihydropyrimidinones from the versatile starting material, this compound. These methodologies offer a gateway to a diverse range of heterocyclic compounds with potential applications in drug discovery and materials science. The provided workflows, detailed experimental procedures, and expected analytical data will enable researchers to confidently explore the chemical space around these privileged scaffolds.
References
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). Molecules.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
- Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (n.d.). Beilstein Journal of Organic Chemistry.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: A Journal of Pharmaceutical Science.
Sources
Asymmetric synthesis involving 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
An Application Guide to the Asymmetric Synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Introduction: A Chiral Building Block of Pharmaceutical Interest
The convergence of biologically active scaffolds into a single molecular entity is a cornerstone of modern drug discovery. The target molecule, this compound, represents a confluence of three such privileged motifs. As a β-amino acid, it serves as a crucial component for building peptidomimetics and other bioactive molecules with enhanced stability against enzymatic degradation.[1][2][3] The thiophene ring is a well-established pharmacophore found in numerous anti-inflammatory and CNS-active drugs.[4][5] Finally, the trifluoroacetamido group not only acts as a protecting group but also imparts unique electronic properties and metabolic stability, a common strategy in medicinal chemistry.
The primary challenge in synthesizing this molecule lies in controlling the stereochemistry at the C3 position. Enantiomerically pure β-amino acids are essential for developing stereochemically defined drugs, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][3] This guide provides a comprehensive overview of a robust strategy for the asymmetric synthesis of this valuable building block, focusing on an organocatalyzed Mannich-type reaction. It is designed for researchers in synthetic chemistry and drug development, offering both the theoretical underpinnings and a detailed, actionable protocol.
Strategic Approaches to Asymmetric Synthesis
Several powerful methodologies have been developed for the catalytic asymmetric synthesis of β-amino acids.[1][6] The selection of a specific route depends on factors such as substrate scope, catalyst availability, scalability, and operational simplicity. For the target molecule, two primary strategies stand out.
Asymmetric Hydrogenation of Prochiral Enamines
This classic approach involves the synthesis of a β-aminoacrylate precursor followed by asymmetric hydrogenation using a chiral transition metal catalyst, typically based on Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands.[1] While highly effective and often providing excellent enantioselectivity, this method requires an additional step to prepare the prochiral olefin and often involves high-pressure hydrogenation equipment.
Catalytic Asymmetric Mannich Reaction
The Mannich reaction, which involves the addition of a carbon nucleophile to an imine, is one of the most direct and atom-economical methods for forming C-C and C-N bonds to construct β-amino acid frameworks.[6][7] In its asymmetric variant, a chiral catalyst activates and directs the nucleophilic attack on the prochiral imine, thereby establishing the stereocenter. This approach can be realized through various catalytic systems:
-
Transition Metal Catalysis: Chiral metal complexes can act as Lewis acids to activate the imine and organize the transition state.
-
Organocatalysis: Small, chiral organic molecules, such as cinchona alkaloids or chiral phosphoric acids (CPAs), can effectively catalyze the reaction with high enantioselectivity.[3][8] Organocatalysis is particularly attractive due to the lower toxicity, stability, and ready availability of the catalysts.
Rationale for the Selected Protocol
This guide will detail an organocatalyzed Mannich-type reaction. This strategy is chosen for its operational simplicity, mild reaction conditions, and the high levels of stereocontrol frequently achieved using chiral Brønsted acid catalysts like confined imidodiphosphorimidates (IDPi) or chiral phosphoric acids.[2][8] The proposed reaction involves the addition of a silyl ketene acetal (a stable and effective enolate equivalent) to an in situ generated N-trifluoroacetyl imine derived from 2-thiophenecarboxaldehyde.
Detailed Application Protocol: Organocatalyzed Asymmetric Mannich Reaction
This protocol describes a reliable method for the enantioselective synthesis of the target compound.
Workflow Overview
The synthetic workflow is a three-step process: formation of the key imine intermediate, the stereodetermining organocatalytic Mannich reaction, and subsequent hydrolysis to yield the final product.
Caption: Overall workflow for the asymmetric synthesis.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 2-Thiophenecarboxaldehyde | ReagentPlus®, ≥99% | Major Supplier | Purify by distillation if necessary. |
| 2,2,2-Trifluoroacetamide | 98% | Major Supplier | Store in a desiccator. |
| Titanium(IV) chloride (TiCl₄) | 1.0 M in CH₂Cl₂ | Major Supplier | Handle under inert atmosphere. |
| Triethylamine (TEA) | ≥99.5% | Major Supplier | Distill from CaH₂ before use. |
| Methyl acetate | Anhydrous, 99.5% | Major Supplier | |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Major Supplier | Handle under inert atmosphere. |
| Chlorotrimethylsilane (TMSCl) | ≥99% | Major Supplier | Distill before use. |
| (R)-TRIP Catalyst | 98% | Major Supplier | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
| Toluene | Anhydrous, 99.8% | Major Supplier | |
| Lithium hydroxide (LiOH) | Monohydrate, ≥98% | Major Supplier | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major Supplier | |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Major Supplier | |
| Standard Glassware | --- | --- | Oven or flame-dried before use. |
| Inert Atmosphere System | --- | --- | Argon or Nitrogen. |
Step-by-Step Experimental Protocol
Step A: Synthesis of N-(Thiophen-2-ylmethylene)-2,2,2-trifluoroacetamide (Imine)
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2-thiophenecarboxaldehyde (5.6 g, 50 mmol) and 2,2,2-trifluoroacetamide (5.65 g, 50 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (14 mL, 100 mmol) followed by the dropwise addition of titanium(IV) chloride (1.0 M in CH₂Cl₂, 55 mL, 55 mmol) over 30 minutes. The mixture will turn deep red/brown.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring it into a saturated aqueous solution of NaHCO₃ (100 mL) at 0 °C.
-
Filter the resulting suspension through a pad of celite to remove titanium salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step B: Asymmetric Mannich Reaction
-
In a separate flame-dried 500 mL flask under argon, prepare the silyl ketene acetal. Cool a solution of diisopropylamine (8.4 mL, 60 mmol) in anhydrous THF (100 mL) to -78 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 24 mL, 60 mmol) and stir for 30 minutes at -78 °C to form LDA.
-
Add methyl acetate (4.44 g, 60 mmol) dropwise to the LDA solution and stir for 45 minutes.
-
Add chlorotrimethylsilane (7.6 mL, 60 mmol) dropwise and allow the mixture to slowly warm to room temperature over 2 hours. The formation of the silyl ketene acetal can be monitored by ¹H NMR. This intermediate should be used immediately.
-
In the main reaction flask (flame-dried, 250 mL), dissolve the (R)-TRIP catalyst (375 mg, 0.5 mmol, 1 mol%) in anhydrous toluene (100 mL) under argon.
-
Add the crude imine from Step A (~50 mmol) to the catalyst solution.
-
Cool the mixture to -78 °C (acetone/dry ice bath).
-
Slowly add the freshly prepared silyl ketene acetal solution (~60 mmol in THF) to the imine/catalyst mixture over 1 hour via a syringe pump.
-
Stir the reaction at -78 °C for 24 hours.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl (50 mL).
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude protected β-amino ester.
Step C: Hydrolysis and Purification
-
Dissolve the crude ester from Step B in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (4.2 g, 100 mmol) and stir vigorously at room temperature for 6-12 hours until TLC or LC-MS indicates complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 by the slow addition of 1 M HCl.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes containing 1% acetic acid) or by recrystallization to yield the title compound as a solid.
Characterization and Quality Control
-
Structure Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Analysis: Assess chemical purity using HPLC.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the final product should be determined by chiral HPLC analysis, often after conversion to its methyl ester with diazomethane or TMS-diazomethane for better resolution on common chiral columns (e.g., Chiralcel OD-H, OJ-H).
Expected Results and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low yield of imine | Incomplete reaction or hydrolysis during workup. | Ensure all reagents and solvents are anhydrous. Use a more powerful dehydrating agent if necessary. |
| Low conversion in Mannich step | Inactive catalyst or poor nucleophile. | Ensure catalyst is pure. Prepare silyl ketene acetal fresh and use immediately. Check the quality of LDA/n-BuLi. |
| Low enantioselectivity (ee) | Catalyst racemization; reaction temperature too high; wrong catalyst enantiomer. | Strictly maintain the reaction temperature at -78 °C. Verify the absolute configuration of the catalyst. |
| Difficult hydrolysis | Steric hindrance. | Increase reaction time, temperature (e.g., to 40 °C), or use a stronger base like NaOH if LiOH is ineffective. |
Mechanistic Insights and Origin of Stereoselectivity
The high enantioselectivity of the reaction is governed by the formation of a well-organized, hydrogen-bonded ternary complex in the transition state. The chiral phosphoric acid (CPA) catalyst acts as a bifunctional catalyst.
Caption: Proposed transition state for the CPA-catalyzed Mannich reaction.
The CPA protonates the imine nitrogen, increasing its electrophilicity. Simultaneously, the phosphoryl oxygen of the CPA forms a hydrogen bond with the incoming silyl ketene acetal. The bulky 3,3'-substituents on the BINOL backbone of the catalyst create a chiral pocket that sterically shields one face of the imine-catalyst complex, forcing the nucleophile to attack from the less hindered Re-face (when using the R-catalyst), leading to the preferential formation of the (S)-enantiomer.
Applications in Drug Development
The enantiomerically pure this compound is a valuable chiral building block. Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The incorporation of this thiophene-containing β-amino acid into peptide sequences can lead to the development of novel protease inhibitors, receptor antagonists, or other peptidomimetics with improved pharmacokinetic properties. Furthermore, compounds containing the benzo[b]thiophene moiety have shown promise as potent antiseizure and antinociceptive agents, highlighting the potential for this scaffold in neuroscience drug discovery.[11]
References
- Vilà, M., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
- Wang, H., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.
- Schreyer, L., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society.
- Reddy, K. S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Schreyer, L., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations.
- Li, Y., et al. (2012). Enantioselective synthesis of optically active cis-β-thio-α-amino acid derivatives through an organocatalytic cascade thio-Michael/ring opening process. Organic & Biomolecular Chemistry.
- Wang, Y., et al. (2016). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules.
- N/A. β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Silaeva, E. A., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters.
- Wang, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science.
- BLDpharm. (N.D.). This compound. BLDpharm.
- Wang, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science.
- Li, C., et al. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem.
- Kafarski, P., et al. (1985). An enantioselective synthesis of D-(-)- and L-(+)-2-amino-3-phosphonopropanoic acid. The Journal of Organic Chemistry.
- Sigma-Aldrich. (N.D.). 3-(2,2,2-Trifluoroacetamido)propanoic acid. Sigma-Aldrich.
- Wang, Q., et al. (2022). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Angewandte Chemie International Edition.
- AxisPharm. (N.D.). 3-(trifluoroacetamido) Propanoic Acid. AxisPharm.
- Słoczyńska, K., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules.
- Kumar, P., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids | MDPI [mdpi.com]
- 4. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 8. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is designed for robustness and scalability, addressing the needs of researchers and process chemists. The synthesis is presented as a two-step process commencing from readily available commercial starting materials: (1) the formation of the key intermediate, 3-amino-3-(thiophen-2-yl)propanoic acid, followed by (2) its N-acylation using trifluoroacetic anhydride. This guide emphasizes the rationale behind procedural choices, critical process parameters, safety considerations, and methods for purification and characterization, ensuring a reliable and efficient scale-up.
Introduction and Synthetic Strategy
β-amino acids and their derivatives are crucial structural motifs found in numerous biologically active compounds, offering increased metabolic stability when incorporated into peptides.[1] The title compound, this compound (CAS 115957-22-7), combines the thiophene moiety, a common heterocycle in pharmaceuticals, with a trifluoroacetamido group that can modulate physicochemical properties such as lipophilicity and binding interactions.[2][3]
Developing a scalable synthesis is critical for advancing from laboratory research to preclinical and clinical development. The strategy outlined herein is predicated on operational simplicity, cost-effectiveness, and high yield.
Retrosynthetic Analysis:
The target molecule can be disconnected at the amide bond, revealing the precursor β-amino acid, 3-amino-3-(thiophen-2-yl)propanoic acid, and a trifluoroacetyl source. This precursor can, in turn, be synthesized from thiophene-2-carbaldehyde and malonic acid via a condensation reaction with an ammonia source. This approach is advantageous due to the low cost and high availability of the initial starting materials.[4]
Overall Synthetic Workflow:
The process is divided into two primary stages, each with its own work-up and purification protocol, ensuring high purity of the final compound.
Caption: Overall two-step synthetic workflow for the target molecule.
Part I: Scale-Up Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid (Intermediate)
This first stage constructs the core β-amino acid structure. The reaction is a variation of a Knoevenagel condensation followed by a conjugate addition of ammonia and subsequent decarboxylation. Using ammonium acetate as both the catalyst and ammonia source in a one-pot reaction provides an efficient and direct route to the desired intermediate.[4]
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Thiophene-2-carbaldehyde | ≥98% | Commercial | |
| Malonic Acid | ≥99% | Commercial | |
| Ammonium Acetate | ≥98% | Commercial | |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Commercial | Reaction Solvent |
| Isopropanol (IPA) | Reagent Grade | Commercial | Recrystallization Solvent |
| Water, Deionized | In-house | Recrystallization Solvent | |
| Round-bottom flask (5 L) | Equipped with mechanical stirrer, reflux condenser, and temperature probe | ||
| Heating Mantle | With temperature control | ||
| Buchner Funnel & Flask | For filtration | ||
| Vacuum Oven | For drying |
Detailed Experimental Protocol
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical overhead stirrer, reflux condenser, and a thermocouple, add thiophene-2-carbaldehyde (224 g, 2.0 mol), malonic acid (229 g, 2.2 mol), and ammonium acetate (170 g, 2.2 mol).
-
Solvent Addition: Add 2.5 L of anhydrous ethanol to the flask. Stir the mixture to form a suspension.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain a gentle reflux for 7-8 hours.[4] The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting aldehyde.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature overnight. Further cool the mixture in an ice bath for 2-3 hours to maximize precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 200 mL) and then diethyl ether (2 x 200 mL) to remove residual impurities.
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask. Add a mixture of isopropanol and water (typically 1:1 v/v) and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50-60°C until a constant weight is achieved.
Safety and Process Considerations
-
Ethanol: Flammable liquid. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Thiophene-2-carbaldehyde: Irritant. Avoid inhalation and contact with skin.
-
Heat Management: The reflux should be controlled to avoid excessive solvent loss. For larger scales, a reactor with a jacketed cooling/heating system is recommended.
-
Yield: Expected yield for this step is typically in the range of 70-75% based on similar reported procedures.[4]
Part II: N-Acylation to Yield the Final Product
This second stage involves the protection of the amino group of the intermediate with a trifluoroacetyl group. Trifluoroacetic anhydride (TFAA) is a highly reactive and effective reagent for this transformation.[5] The reaction is typically fast and requires careful temperature control to minimize side reactions.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 3-Amino-3-(thiophen-2-yl)propanoic acid | As prepared in Part I | ||
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Commercial | Acylating Agent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For quenching | |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | For acidification | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying Agent |
| Round-bottom flask (5 L) | Equipped with mechanical stirrer, dropping funnel, and temperature probe | ||
| Ice Bath | For temperature control | ||
| Separatory Funnel | For extraction |
Detailed Experimental Protocol
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermocouple, suspend the dried 3-amino-3-(thiophen-2-yl)propanoic acid (171 g, 1.0 mol) in 2.0 L of anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (231 g, 156 mL, 1.1 mol) dropwise via a dropping funnel over a period of 1-2 hours. Crucial: Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC until the starting amino acid is fully consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 1 L of ice-cold water to quench the excess TFAA. Stir for 15 minutes.
-
Aqueous Work-up: Transfer the mixture to a large separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize acids. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
To isolate the carboxylic acid product, acidify the combined aqueous layers to pH 1-2 with 1 M HCl. The product should precipitate out or can be extracted.
-
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 500 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford the final product as a white or off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Safety and Process Considerations
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a fume hood.
-
Exotherm Control: The acylation reaction is highly exothermic. Slow, controlled addition of TFAA at low temperatures is critical for safety and to prevent side-product formation. On a larger scale, a jacketed reactor is essential for maintaining temperature control.
-
Quenching: The quenching of excess TFAA is also exothermic. Adding the reaction mixture to ice-cold water helps dissipate the heat safely.
Summary of Process Parameters and Expected Results
| Parameter | Step 1: Amino Acid Formation | Step 2: N-Acylation |
| Key Reagents | Thiophene-2-carbaldehyde, Malonic Acid | 3-Amino-3-(thiophen-2-yl)propanoic acid, TFAA |
| Solvent | Ethanol | Dichloromethane |
| Temperature | Reflux (~80°C) | 0°C to Room Temperature |
| Reaction Time | 7-8 hours | 4-5 hours |
| Purification | Recrystallization (IPA/Water) | Aqueous Work-up, Recrystallization (EtOAc/Hexane) |
| Expected Yield | 70-75% | 85-95% |
| Final Product Form | Crystalline Solid | Crystalline Solid |
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Melting Point: As a physical indicator of purity.
Conclusion
The two-step synthetic route presented provides a reliable and scalable method for the production of this compound. By utilizing cost-effective starting materials and straightforward reaction conditions, this protocol is well-suited for producing the gram-to-kilogram quantities required for advanced research and drug development applications. Careful attention to temperature control and safety procedures, particularly during the N-acylation step, is paramount for a successful and safe scale-up.
References
- ObiH, an l-threonine transaldolase, to achieve selective milligram-scale synthesis of a diverse array of non-standard amino acids (nsAAs) using a scalable whole cell platform. PubMed.
- Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing).
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- A new method for the synthesis of β-amino acids. University of Vienna.
- Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
- 3-AMINO-3-(2-THIENYL)PROPANOIC ACID Synthesis. LookChem.
- Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride). Restek.
- This compound. BLDpharm.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Welcome to the technical support guide for the purification of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this specialized β-amino acid derivative. The unique combination of a carboxylic acid, a trifluoroacetamide, and a thiophene ring presents specific purification challenges that require careful consideration of the compound's physicochemical properties.
This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles, to help you achieve the desired purity for your downstream applications.
Part 1: Purification Troubleshooting Guide
This section addresses common problems encountered during the purification of the target compound in a practical question-and-answer format.
Q1: My crude product is a persistent oil or sticky solid and fails to crystallize. What steps can I take?
A1: Oiling out or forming a gum is a common issue for polar molecules with flexible side chains and is often caused by residual solvents or impurities that depress the melting point. The goal is to induce nucleation and crystal lattice formation.
Causality: The trifluoroacetamido and carboxylic acid groups confer high polarity, while the thiophene ring adds some lipophilicity. This amphiphilic nature, combined with potential impurities from the synthesis (e.g., unreacted starting amine, excess trifluoroacetylating agent byproducts), can disrupt crystal packing.
Troubleshooting Protocol:
-
Trituration: This is the first and simplest method to try.
-
Place the oil/gum in a flask.
-
Add a small amount of a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a mixture of ethyl acetate/hexane).
-
Use a glass rod to scratch the inside of the flask vigorously below the solvent level. This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Stir or sonicate the slurry for 15-30 minutes. If a solid forms, collect it by filtration and wash with the cold trituration solvent.
-
-
Solvent Screening for Recrystallization: If trituration fails, a systematic recrystallization screen is necessary. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1][2]
-
Method: Place small amounts of your crude product (10-20 mg) in separate test tubes. Add a few drops of different solvents (see Table 1) and observe solubility at room temperature. Heat the tubes that did not dissolve the compound. If it dissolves upon heating, allow it to cool slowly to room temperature, then in an ice bath, to see if crystals form.
-
Solvent Pairs: If no single solvent is ideal, use a solvent pair.[3] Dissolve the compound in a minimal amount of a "good" hot solvent (one it's very soluble in). Then, add a "bad" hot solvent (one it's insoluble in) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.
-
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Rationale & Comments |
|---|---|---|
| Water | High | The carboxylic acid may impart some water solubility, especially when hot. Good for removing nonpolar impurities. Crystals may be slow to dry.[2] |
| Ethanol/Water | High | A common and effective solvent pair for polar organic molecules.[1] |
| Ethyl Acetate/Hexane | Medium to Low | A versatile pair. The compound should be soluble in ethyl acetate and insoluble in hexane.[3] |
| Toluene | Low | Good for aromatic compounds; the thiophene ring may favor this solvent.[4] High boiling point can be a disadvantage. |
| Acetone/Water | High | Another effective polar solvent pair. |
Q2: My NMR/LC-MS analysis shows persistent neutral or basic impurities. How can I remove them using extraction?
A2: The carboxylic acid functionality is the key to separating your product from non-acidic impurities. An acid-base extraction is a highly effective and scalable technique for this purpose.[5][6]
Causality: By treating a solution of your crude product with a mild aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities (e.g., byproducts) and basic impurities (e.g., unreacted starting amine) will remain in the organic layer, allowing for a clean separation.[7][8]
Workflow for Acid-Base Extraction:
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acidic product. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the solution becomes acidic (test with pH paper, target pH < 3). Your product should precipitate as a solid.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, and then dry thoroughly under vacuum.
Q3: My compound streaks badly on silica gel TLC and gives poor separation during column chromatography. What is the cause and solution?
A3: This is a classic problem for carboxylic acids on silica gel.
Causality: Silica gel is slightly acidic. The polar carboxylic acid group interacts very strongly with the polar silica surface, leading to a slow and uneven movement up the plate or column, which manifests as "streaking" or "tailing".[9] This strong interaction prevents efficient partitioning between the stationary and mobile phases, resulting in poor separation.[10]
Solution: Modify the Mobile Phase
To achieve sharp, well-defined spots and good column separation, you must suppress the ionization of the carboxylic acid.
-
Protocol: Add a small amount (typically 0.5% to 1% by volume) of a volatile acid, such as acetic acid or formic acid , to your chromatography eluent system (e.g., ethyl acetate/hexane).[9]
-
Mechanism: The added acid ensures that your compound remains fully protonated (in its neutral R-COOH form). This reduces the strong ionic interaction with the silica gel, allowing the compound to elute more cleanly and predictably based on its polarity.[11]
Table 2: Troubleshooting Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Streaking/Tailing | Strong acid-silica interaction. | Add 0.5-1% acetic acid to the eluent.[9] |
| Product Won't Elute | Eluent is not polar enough; compound is too strongly adsorbed. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If streaking persists, add acetic acid. |
| Poor Separation from Impurities | Eluent is too polar; all components are eluting too quickly. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane) to improve resolution.[11] |
| Irreversible Adsorption | Potential for decomposition on acidic silica. | Consider using a different stationary phase like neutral alumina or reversed-phase (C18) silica.[12] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from a typical synthesis of this compound?
A1: The synthesis likely involves the acylation of 3-amino-3-(thiophen-2-yl)propanoic acid with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) under Schotten-Baumann conditions.[13][14] Potential impurities include:
-
Unreacted Starting Amine: 3-amino-3-(thiophen-2-yl)propanoic acid. This is basic and can be removed by the acid-base extraction described above.
-
Hydrolysis Byproduct: Trifluoroacetic acid, from the hydrolysis of the acylating agent. This is highly volatile and usually removed during workup and drying.[15]
-
Di-acylated Products: While less likely with a secondary amide, over-acylation is a potential side reaction in some cases.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., dioxane, THF, ethyl acetate).[13]
Q2: How stable is the trifluoroacetamido group during purification?
A2: The trifluoroacetyl (TFA) protecting group has a well-defined stability profile that makes it a valuable tool in organic synthesis.
-
Acid Stability: The TFA group is exceptionally stable under strongly acidic conditions.[16] It will remain intact during the acidification step (e.g., with HCl) of an acid-base extraction.
-
Base Lability: The TFA group is readily cleaved under mild to moderate basic conditions (e.g., aqueous sodium hydroxide, potassium carbonate in methanol).[16] Therefore, prolonged exposure to strong bases or heating in the presence of base during purification should be avoided. Using a mild base like sodium bicarbonate (NaHCO₃) for extractions at room temperature is generally safe and minimizes the risk of cleavage.
Q3: What analytical methods are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and detects proton- and fluorine-containing impurities. The characteristic quartet of the CF₃ group in ¹⁹F NMR is a clean indicator of the compound's presence.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The premier technique for assessing purity. It separates the main component from impurities and provides the molecular weight of each, aiding in impurity identification. A reversed-phase C18 column is a good starting point.[17]
-
Melting Point: A sharp melting point over a narrow range (1-2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Q4: How should the purified this compound be stored?
A4: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong bases. A desiccator or storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric contaminants.
Decision Workflow for Purification Strategy
This diagram provides a logical pathway for selecting the appropriate purification technique based on the initial state and purity of your crude product.
Caption: Decision tree for selecting a purification strategy.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. Department of Chemistry & Biochemistry. Available at: [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Available at: [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
American Chemical Society. (2020). Instability of Amide Bond with Trifluoroacetic Acid. ACS Omega. Available at: [Link]
-
Waters. (2020). Retaining and Separating Polar Acidic Compounds. Science Spotlight. Available at: [Link]
-
Journal of Chemical Education. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Department of Chemistry & Biochemistry. Available at: [Link]
-
University of Alberta. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]
-
National Institutes of Health. (2013). A trifluoroacetic acid-labile sulfonate protecting group. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available at: [Link]
-
Linköping University. (2025). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Available at: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. Available at: [Link]
-
National Institutes of Health. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. Available at: [Link]
-
Longdom Publishing. (n.d.). Thiophene: An Overview of Its Properties. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
ACS Publications. (2023). Journal of Agricultural and Food Chemistry Vol. 71 No. 46. Available at: [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. columbia.edu [columbia.edu]
- 13. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. grokipedia.com [grokipedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Welcome to the technical support guide for the synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct that appears to be the unprotected β-amino acid. What is causing the premature cleavage of the trifluoroacetamide group, and how can I prevent it?
A1: Premature deprotection of the trifluoroacetamide group is a common issue, often resulting from unintended basic or strongly nucleophilic conditions during the reaction or workup. The trifluoroacetyl group is known to be labile and can be removed under various mild conditions.[1]
Causality:
-
Basic Hydrolysis: The trifluoroacetyl group is susceptible to hydrolysis under basic conditions. If your reaction involves a basic reagent or if the pH of your aqueous workup is too high, you risk cleaving the protecting group. Even mild bases like potassium carbonate in the presence of water and methanol can cause deprotection at room temperature.[1]
-
Nucleophilic Attack: Amines or other nucleophiles present in the reaction mixture can also lead to the removal of the trifluoroacetyl group.
Troubleshooting & Prevention:
-
pH Control: During aqueous workup, maintain a neutral or slightly acidic pH to prevent base-catalyzed hydrolysis.
-
Reagent Choice: If a base is required for the reaction, consider using a non-nucleophilic, sterically hindered base. The choice of base can significantly impact racemization as well.[2]
-
Temperature Management: Perform the reaction and workup at lower temperatures to minimize the rate of the deprotection side reaction.
-
Alternative Protecting Groups: If lability remains an issue, consider alternative amine protecting groups that are more robust under your specific reaction conditions, such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), although their removal requires different strategies.[3]
Experimental Protocol: pH-Controlled Aqueous Workup
-
Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a pre-cooled, saturated aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl), until the pH of the aqueous layer is between 6 and 7.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q2: My final product shows signs of racemization. What are the likely causes, and what steps can I take to maintain the stereochemical integrity of the chiral center?
A2: Racemization, or the formation of a mixture of enantiomers or diastereomers, is a critical concern in the synthesis of chiral β-amino acids.[4] The stereochemical integrity of the α-carbon to the thiophene ring is susceptible to compromise under certain conditions.
Causality:
-
Enolization: The proton on the chiral carbon can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization. The presence of the adjacent carbonyl group of the propanoic acid moiety facilitates this process.
-
Activating Agents: Certain activating agents used in subsequent coupling reactions can promote racemization.[2]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.
Troubleshooting & Prevention:
-
Base Selection: Use of sterically hindered and non-nucleophilic bases can minimize proton abstraction from the chiral center.[2]
-
Low-Temperature Conditions: Maintaining low temperatures throughout the synthesis, especially during steps involving bases or activating agents, is crucial.
-
Racemization Inhibitors: In subsequent peptide coupling reactions, the addition of racemization inhibitors like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be beneficial.[2]
Visualization of Racemization Mechanism:
Caption: Mechanism of base-catalyzed racemization.
Q3: I am struggling with the formation of an unexpected N-acylated byproduct. Where is this coming from and how can I avoid it?
A3: The formation of an N-acylated byproduct, particularly N-trifluoroacetylation, can occur, especially if trifluoroacetic acid (TFA) is used during the synthesis, for instance, in a deprotection step of another protecting group.[5]
Causality:
-
TFA as a Reagent: If TFA is used, for example, to remove a Boc protecting group, it can act as a trifluoroacetylating agent, especially at elevated temperatures or with prolonged reaction times.[5] The reaction can proceed through the formation of a trifluoroacetyl ester intermediate, followed by an O-to-N acyl shift.[5]
-
In Situ Generation of Acylating Agents: In some cases, reaction conditions might lead to the in-situ formation of other reactive acylating species that can acylate the nitrogen of the trifluoroacetamide.
Troubleshooting & Prevention:
-
Avoid Excess TFA: When using TFA for deprotection, use the minimum amount necessary and keep the reaction time as short as possible.
-
Low Temperature: Perform TFA-mediated deprotection at low temperatures (e.g., 0 °C) to minimize the rate of N-trifluoroacetylation.
-
Scavengers: The addition of scavengers, such as triisopropylsilane (TIS), during TFA deprotection can help to trap reactive species.
-
Alternative Deprotection Methods: If N-acylation is persistent, explore alternative deprotection strategies that do not involve strong acids like TFA.
Q4: My reaction yield is low, and I suspect decomposition of the thiophene ring. Is this a known issue, and what conditions should I be mindful of?
A4: The thiophene ring, while aromatic, can be susceptible to degradation under certain conditions, particularly in the presence of strong acids or oxidizing agents.
Causality:
-
Strongly Acidic Conditions: Strong acids can lead to protonation and subsequent decomposition or polymerization of the thiophene ring.
-
Oxidative Cleavage: The presence of strong oxidizing agents can lead to the oxidative cleavage of the thiophene ring.
-
Metal Catalysts: Certain metal catalysts, if not chosen carefully, can interact with the sulfur atom of the thiophene ring, leading to catalyst poisoning or ring-opening side reactions.
Troubleshooting & Prevention:
-
Acid Choice: Use milder acids for any necessary acid-catalyzed steps.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Catalyst Screening: If a metal catalyst is required, screen a variety of catalysts to find one that is compatible with the thiophene moiety. Palladium-based catalysts are often used successfully in reactions involving thiophenes.[6]
Table 1: Summary of Common Side Reactions and Preventative Measures
| Side Reaction | Causal Factor(s) | Preventative Measures |
| Premature Deprotection | High pH, nucleophiles, elevated temperature | Control pH, use non-nucleophilic bases, lower temperature |
| Racemization | Strong bases, high temperature, activating agents | Use hindered bases, low temperature, add racemization inhibitors |
| N-Acylation | Excess strong acid (e.g., TFA), high temperature | Minimize acid, lower temperature, use scavengers |
| Thiophene Decomposition | Strong acids, oxidizing agents, incompatible catalysts | Use milder acids, inert atmosphere, screen catalysts |
Q5: What are some general strategies for the synthesis of β-amino acids like the target molecule?
A5: The synthesis of β-amino acids is an active area of research, and several general strategies have been developed.[7] Understanding these can provide context for potential side reactions and alternative approaches.
Common Synthetic Strategies:
-
Mannich-type Reactions: These involve the reaction of an enolate with an imine and are a powerful tool for the stereoselective synthesis of β-amino acids.[8]
-
Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a common method.[9]
-
Arndt-Eistert Homologation: This classic method involves the extension of an α-amino acid to a β-amino acid.[9]
-
Biocatalytic Methods: The use of enzymes, such as transaminases, can provide highly stereoselective routes to β-amino acids.[10]
Visualization of a General Synthetic Approach:
Caption: A generalized synthetic route to the target molecule.
References
-
PMC. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
RSC Publishing. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions. Available at: [Link]
-
LibreTexts Chemistry. 7.4 Racemization Assays. Available at: [Link]
-
PubMed. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. National Library of Medicine. Available at: [Link]
-
Creation.com. Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Available at: [Link]
-
ResearchGate. Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? Available at: [Link]
-
ACS Publications. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? Available at: [Link]
- Google Patents. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
-
ElectronicsAndBooks. Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of st. Available at: [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Library of Medicine. Available at: [Link]
-
University of Illinois at Urbana-Champaign. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]
-
PubMed. Biosynthesis of natural products containing β-amino acids. National Library of Medicine. Available at: [Link]
-
ResearchGate. Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Available at: [Link]
-
NIH. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Library of Medicine. Available at: [Link]
-
ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Available at: [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
NIH. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Library of Medicine. Available at: [Link]
-
University of South Bohemia. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Available at: [Link]
-
AxisPharm. 3-(trifluoroacetamido) Propanoic Acid | CAS: 126765-25-1. Available at: [Link]
- Google Patents. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
-
PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. Available at: [Link]
-
YouTube. Synthesis of propanoic acid- Dr. Tania CS. Available at: [Link]
-
ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]
-
Quora. How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Welcome to the technical support guide for the synthesis and optimization of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important β-amino acid building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Synthetic Strategy Overview & Rationale
The target molecule is a non-proteinogenic β-amino acid, a class of compounds highly valued in medicinal chemistry for their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The synthesis of this molecule presents several challenges, including controlling stereochemistry (if applicable), ensuring the stability of the electron-rich thiophene ring, and managing the reactivity of the trifluoroacetamide protecting group.
A robust and common approach for synthesizing β-amino acids is through reductive amination.[1][2] This guide will focus on a strategy starting from thiophene-2-carbaldehyde, a readily available commercial starting material.[3]
The proposed synthetic workflow involves three key stages:
-
Carbon Chain Extension: A Knoevenagel condensation to form a β-thienyl acrylic acid derivative.
-
Amine Introduction & Protection: A conjugate addition of an ammonia equivalent followed by in-situ protection.
-
Reduction & Hydrolysis: Reduction of the double bond and subsequent hydrolysis of the ester to yield the final carboxylic acid.
This multi-step process requires careful optimization at each stage to ensure high yield and purity.
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 1: Low Yield of the Final Product
-
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What should I do?
-
Potential Cause: Incomplete reaction due to suboptimal conditions. The activation energy for one of the steps (e.g., condensation, conjugate addition, or reduction) may not have been met.
-
Expert Recommendation:
-
Reagent Purity: Verify the purity and activity of all reagents, especially catalysts (e.g., Pd/C) and hydride reducing agents, which can degrade over time.
-
Temperature & Time: Cautiously increase the reaction temperature in 10 °C increments or extend the reaction time, monitoring by TLC/LC-MS to check for product formation versus decomposition.
-
Catalyst Loading: In catalytic steps like hydrogenation, ensure the catalyst has not been poisoned. If necessary, filter the reaction mixture through celite and add fresh catalyst.
-
-
-
Q: The reaction appears complete, but my isolated yield after workup and purification is very low. Where did my product go?
-
Potential Cause: The product, being both acidic (carboxylic acid) and weakly basic (amide N-H), can have challenging solubility properties, leading to losses during aqueous extraction.
-
Expert Recommendation:
-
Extraction pH: During the aqueous workup, the product can be lost to the aqueous layer if it exists as the carboxylate salt. To extract it into an organic solvent (like ethyl acetate or DCM), the aqueous layer must be acidified to a pH of ~2-3 with an acid like 1M HCl. This protonates the carboxylate, making the molecule neutral and more soluble in the organic phase.
-
Emulsion Formation: Thiophene-containing compounds can sometimes form emulsions during extraction. To break these, add brine (saturated NaCl solution) or filter the entire mixture through a pad of celite.
-
Purification Loss: The product is quite polar. If using silica gel chromatography, it may adhere strongly. Consider using a more polar eluent system (e.g., adding 1% acetic acid to an ethyl acetate/hexane mixture) to improve recovery. Alternatively, crystallization could be a more efficient purification method.
-
-
Issue 2: Formation of Significant Impurities
-
Q: I see a major byproduct in my reaction mixture that I cannot identify.
-
Potential Cause: Depending on the step, various side reactions can occur. In a reductive amination, a common byproduct is the alcohol formed from the direct reduction of the carbonyl group. [4]During hydrogenation, over-reduction can lead to saturation of the thiophene ring or even desulfurization.
-
Expert Recommendation:
-
Characterize the Impurity: Isolate the byproduct if possible, or use LC-MS and NMR to deduce its structure. Knowing the byproduct is key to solving the problem.
-
For Alcohol Byproduct (from a β-keto precursor): This indicates the reducing agent is too reactive. Switch from NaBH₄ to the milder, more selective NaBH(OAc)₃. [2]Also, ensure the amine is added and imine formation is allowed to proceed before adding the reducing agent.
-
For Over-reduction Byproduct: Reduce the catalyst loading (e.g., from 10 mol% to 5 mol% Pd/C), reduce the hydrogen pressure (use a balloon of H₂ instead of a high-pressure vessel), or add a catalyst poison in trace amounts. Monitor the reaction carefully and stop it immediately upon consumption of the starting material.
-
-
-
Q: My final product seems to have lost the trifluoroacetamide (TFA) group.
-
Potential Cause: The TFA group was unintentionally cleaved. This typically happens if the molecule is exposed to basic conditions that are too harsh or prolonged. [5]For example, using 1M NaOH for saponification at room temperature might be too strong.
-
Expert Recommendation:
-
Milder Hydrolysis: For ester saponification, use milder conditions such as Lithium Hydroxide (LiOH) in a THF/water mixture at 0 °C to room temperature. [5]Monitor the reaction closely by TLC to avoid over-exposing the product to the base after the ester is cleaved.
-
Workup pH: During workup, avoid washing with strong bases like NaHCO₃ for extended periods.
-
-
Recommended Experimental Protocol
This protocol outlines a reliable three-step synthesis starting from commercially available materials.
Step 1: Synthesis of Ethyl (E)-3-(thiophen-2-yl)acrylate
| Reagent | Molar Mass ( g/mol ) | Amount | Mmol | Equivalents |
| Thiophene-2-carbaldehyde | 112.15 | 5.0 g | 44.6 | 1.0 |
| Ethyl Malonate | 160.17 | 7.86 g | 49.1 | 1.1 |
| Piperidine | 85.15 | 0.38 g | 4.46 | 0.1 |
| Pyridine | 79.10 | 30 mL | - | Solvent |
Procedure:
-
To a solution of thiophene-2-carbaldehyde (1.0 eq) and ethyl malonate (1.1 eq) in pyridine, add piperidine (0.1 eq).
-
Heat the mixture to reflux (approx. 115 °C) for 4-6 hours, monitoring the disappearance of the aldehyde by TLC (Eluent: 20% Ethyl Acetate in Hexane).
-
Cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl (adjusting to pH ~1).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acrylate product.
Step 2 & 3: Conjugate Addition, Protection, Hydrogenation, and Saponification
This is a multi-step, one-pot sequence for advanced users. For troubleshooting, performing each step discretely is recommended.
| Reagent | Molar Mass ( g/mol ) | Amount | Mmol | Equivalents |
| Ethyl (E)-3-(thiophen-2-yl)acrylate | 182.24 | 5.0 g | 27.4 | 1.0 |
| Ammonia (7N in MeOH) | 17.03 | 11.8 mL | 82.2 | 3.0 |
| Ethyl Trifluoroacetate | 142.08 | 5.84 g | 41.1 | 1.5 |
| Palladium on Carbon (10%) | - | 0.29 g | - | 10 wt% |
| Lithium Hydroxide (LiOH) | 23.95 | 0.98 g | 41.1 | 1.5 |
| Methanol / THF / Water | - | various | - | Solvents |
Procedure:
-
Amination/Protection: Dissolve the acrylate (1.0 eq) in methanol. Add 7N ammonia in methanol (3.0 eq) and stir at room temperature for 12-18 hours. Cool the reaction to 0 °C and slowly add ethyl trifluoroacetate (1.5 eq). Allow to warm to room temperature and stir for 4 hours.
-
Hydrogenation: Concentrate the reaction mixture. Re-dissolve the crude residue in methanol (50 mL). Add 10% Pd/C (10 wt% of the starting acrylate). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 8-12 hours until TLC/LC-MS confirms complete reduction of the double bond.
-
Saponification & Workup: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol. Concentrate the filtrate. Dissolve the residue in a 3:1 mixture of THF and water. Cool to 0 °C and add LiOH (1.5 eq). Stir for 2-4 hours, monitoring by TLC.
-
Once saponification is complete, quench the reaction with 1M HCl until the pH is ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude final product.
-
Purify by crystallization from an ethyl acetate/hexane mixture or by column chromatography.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for the β-amino acid esters synthesis. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]
-
PubMed. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Retrieved from [Link]
-
ACS Publications. (2015). Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
RSC Publishing. (1997). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions. Retrieved from [Link]
-
University of Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b.... Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
Sources
Overcoming solubility issues with 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Welcome to the technical support resource for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimental work. As Senior Application Scientists, we have developed this center to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Understanding the Molecule: The Root of Solubility Challenges
The solubility behavior of this compound is dictated by its distinct chemical moieties:
-
Propanoic Acid Group (-COOH): This carboxylic acid functional group makes the molecule's aqueous solubility highly dependent on pH.[1][2] In its protonated (acidic) form at low pH, the molecule is less polar and thus less soluble in water. In its deprotonated, carboxylate salt form (R-COO⁻) at higher pH (above its pKa), it becomes an ion and its aqueous solubility dramatically increases.[1][3]
-
Thiophene Ring: This sulfur-containing aromatic ring is largely nonpolar and hydrophobic, contributing significantly to the compound's low water solubility.[4][5] Thiophene-containing molecules are often soluble in organic solvents.[4]
-
Trifluoroacetamido Group: The trifluoromethyl (-CF₃) component is strongly electron-withdrawing and hydrophobic. This electronic effect increases the acidity of the nearby carboxylic acid (lowering its pKa), while its fluorinated nature further reduces aqueous solubility.[2]
The combination of a pH-sensitive acidic group with two bulky, hydrophobic regions makes this compound a classic example of a Biopharmaceutical Classification System (BCS) Class II or IV agent, where low aqueous solubility is the primary barrier to its use in biological assays and formulation development.[6]
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered when working with this compound.
Q1: My compound won't dissolve in aqueous buffers like water or PBS. Why is this happening?
A1: This is expected behavior due to the molecule's chemical structure. The large, nonpolar thiophene ring and the hydrophobic trifluoroacetamido group outweigh the polar nature of the carboxylic acid group, especially at neutral or acidic pH (like PBS at pH 7.4).[2][4][7] At this pH, the carboxylic acid is mostly in its protonated, less soluble form, leading to very poor aqueous solubility.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: A polar aprotic solvent is the best choice for creating a stock solution. We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .[8] Other potential solvents include Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9][10] These solvents can effectively solvate the molecule, allowing for the preparation of concentrated stocks (e.g., 10-50 mM), which can then be diluted into your experimental medium.[11]
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What can I do?
A3: This phenomenon, often called "crashing out," is the most common solubility issue for this type of compound.[12][13] It occurs because when the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its maximum solubility in the final mixed-solvent system. The DMSO percentage drops, and the aqueous environment can no longer keep the hydrophobic molecule in solution.
To resolve this, you can try several strategies:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound in your assay.[14]
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer in a dropwise manner while vortexing vigorously. This avoids creating localized areas of high concentration that can initiate precipitation.[13]
-
Increase the Buffer pH: Prepare your buffer at a pH that is 1-2 units higher than the compound's pKa. This will convert the carboxylic acid to its much more soluble carboxylate salt form.[1][2]
-
Incorporate a Co-solvent or Surfactant: Including a small percentage of a water-miscible organic solvent (co-solvent) like ethanol or a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in your final assay buffer can help maintain solubility.[6][15][16][17]
Q4: How does pH specifically affect the solubility of this compound?
A4: As a carboxylic acid, its solubility is directly tied to pH.[3] Below its pKa, the compound is protonated (R-COOH) and has very low aqueous solubility. Above its pKa, it deprotonates to form a carboxylate salt (R-COO⁻), which is significantly more soluble in water.[2] The electron-withdrawing trifluoroacetamido group likely lowers the pKa of the propanoic acid to be more acidic than a typical carboxylic acid. Therefore, you may need to raise the pH of your buffer to the 8.0-9.0 range to ensure complete deprotonation and maximize solubility. A pre-experimental pH-solubility titration is highly recommended.
Q5: Can I use sonication or gentle warming to help dissolve the compound?
A5: Yes, these physical methods can be very helpful, particularly when preparing the initial stock solution in an organic solvent like DMSO.[8]
-
Sonication: A brief period in a bath sonicator can break up solid aggregates and accelerate dissolution.[8]
-
Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution.[8] However, be cautious, as prolonged exposure to heat could potentially degrade the compound. Always verify compound stability under these conditions if degradation is a concern.
Troubleshooting Guide
Use this table to diagnose and solve specific solubility-related problems during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in 100% DMSO, even at low concentrations. | 1. Compound may be in a highly stable, crystalline form (polymorph). 2. DMSO may have absorbed water, reducing its solvating power. | 1. Use a bath sonicator for 10-15 minutes. 2. Gently warm the solution to 37-40°C while mixing.[8] 3. Use fresh, anhydrous-grade DMSO. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. The final concentration exceeds the thermodynamic solubility limit in the aqueous medium. 2. Rapid solvent shift ("crashing out") due to poor mixing technique.[12] | 1. Decrease the final working concentration of the compound.[14] 2. Add the DMSO stock slowly to the buffer while vortexing vigorously.[13] 3. Increase the pH of the final aqueous buffer (e.g., to pH 8.0).[18] 4. Pre-formulate the aqueous buffer with a solubilizing excipient like 0.5% PEG-400 or 0.05% Tween® 80.[9][16] |
| Solution is initially clear but becomes cloudy or shows precipitation after incubation (e.g., 1-2 hours). | 1. Kinetic vs. Thermodynamic Solubility: The compound was initially in a supersaturated (kinetically soluble) state but is slowly precipitating to its true, lower thermodynamic solubility. 2. Temperature change (e.g., moving from a 37°C incubator to room temperature). | 1. This indicates the concentration is too high for long-term stability. Reduce the final concentration. 2. Incorporate a crystallization inhibitor or stabilizing polymer (e.g., PVP, HPMC) in the final buffer if the assay allows.[19] 3. Ensure temperature is kept constant throughout the experiment. |
| Inconsistent or non-reproducible results in biological assays. | 1. Undissolved compound is present, leading to inaccurate concentrations. 2. The compound is precipitating during the assay, reducing the effective concentration available to interact with the biological target.[14] | 1. Visually inspect all solutions for particulates before use. Centrifuge and filter if necessary. 2. Re-optimize the solubilization protocol using the steps above to ensure the compound remains fully dissolved for the entire duration of the assay. 3. Consider measuring the compound's concentration in the assay medium after preparation to confirm the actual soluble concentration.[14] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for dissolving the compound in DMSO to create a stable, high-concentration stock.
Materials:
-
This compound
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tube or glass vial
-
Calibrated analytical balance
-
Vortex mixer and bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound directly into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.[8]
-
Visual Confirmation: Inspect the solution against a bright light to ensure it is completely clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent water absorption.
Protocol 2: Diluting Stock Solutions into Aqueous Buffers
This workflow is designed to minimize precipitation when preparing working solutions for biological assays.
Caption: Recommended workflow for diluting DMSO stock into aqueous buffer.
Visualization: Troubleshooting Decision Tree
This diagram provides a logical path for addressing solubility failures.
Caption: Decision tree for troubleshooting solubility issues.
References
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?[Link]
-
Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.[Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.[Link]
-
Pawar, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Der Pharmacia Lettre, 6(1), 120-128. [Link]
-
PubChem. Thiophene.[Link]
-
Barros, F. C. F., et al. (2018). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. Journal of Chemical & Engineering Data, 63(9), 3432-3439. [Link]
-
ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.[Link]
-
Britannica. Carboxylic acid.[Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.[Link]
-
ResearchGate. What are the chances of precipitation in column while using buffers as mobile phase?[Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Reddit. (2022). How to tackle compound solubility issue.[Link]
-
ResearchGate. How can you dissolve organic compounds for enzyme assays?[Link]
-
PubChem. 3-(Thiophen-3-yl)propanoic acid.[Link]
-
de Nijs, R. F. A., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A.[Link]
-
Markovic, M., et al. (2018). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics, 15(12), 5765-5774. [Link]
-
Kumar, A., & Sahoo, S. K. (2020). A review on solubility enhancement of drugs using surfactants. International Journal of Lifescience and Pharma Research, 10(5), P11-16. [Link]
-
Tzigoaridi, O., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 832-836. [Link]
-
PubChem. 3-(Thiophen-2-yl)prop-2-enal.[Link]
-
PubChem. 3-thiophen-3-ylpropanoic acid.[Link]
-
ResearchGate. Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media.[Link]
-
MDPI. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation.[Link]
-
Wikipedia. Solvent.[Link]
-
Science Alert. An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques.[Link]
-
Kopchuk, D. S., et al. (2015). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. SpringerPlus, 4, 532. [Link]
-
Kim, D. W., et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers, 14(17), 3469. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
Characterization of impurities in 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid synthesis
Welcome to the technical support center for the synthesis and characterization of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important β-amino acid derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
Introduction: The Synthetic Landscape
The target molecule is a protected β-amino acid, a structural motif of significant interest in medicinal chemistry. Its synthesis typically involves the formation of the 3-amino-3-(thiophen-2-yl)propanoic acid backbone, followed by the protection of the amino group with a trifluoroacetyl moiety. While seemingly straightforward, this process is prone to several side reactions and impurity-generating pathways that can complicate purification and compromise final product quality. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My final product shows a significant secondary peak in the HPLC analysis that is more polar than the desired product. What is the likely identity of this impurity?
This is the most frequently encountered issue. The more polar peak is almost certainly the unprotected precursor, 3-amino-3-(thiophen-2-yl)propanoic acid .
Causality: This impurity can arise from two primary sources:
-
Incomplete Acylation: The reaction of the amino group with the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) did not proceed to completion.
-
Hydrolysis of the Trifluoroacetamide: The trifluoroacetamide protecting group is notoriously labile and can be cleaved under both mild basic and certain acidic conditions.[1][2][3] Workup procedures involving basic washes (e.g., sodium bicarbonate) or prolonged exposure to aqueous acidic environments can inadvertently hydrolyze the amide bond. The electron-withdrawing nature of the CF₃ group makes the amide carbonyl highly susceptible to nucleophilic attack.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polar impurities.
Confirmation & Resolution:
-
Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the impurity. The expected mass will correspond to the loss of the trifluoroacetyl group (C₂F₃O, 97.01 Da).
-
Resolution:
-
If from incomplete acylation, the crude material can be subjected to the acylation conditions again.
-
If from hydrolysis, future syntheses should employ a modified workup. Avoid basic solutions entirely. Use a mildly acidic wash (e.g., saturated ammonium chloride) followed by water or brine.
-
Q2: My crude NMR looks messy, and the mass spectrum shows a peak corresponding to a mass loss of 44 Da (CO₂). What is happening?
This suggests the presence of a decarboxylation impurity. While not always a major side product, it can occur if the reaction or workup involves excessive heat. The resulting impurity would be N-(1-(thiophen-2-yl)ethyl)-2,2,2-trifluoroacetamide.
Causality: β-amido acids, particularly when protonated, can be susceptible to decarboxylation upon heating, as this leads to a stabilized carbocation intermediate.
Prevention:
-
Maintain strict temperature control during the reaction. Do not exceed recommended temperatures.
-
During workup, concentrate the product in vacuo at low temperatures (e.g., <40°C).
-
Avoid prolonged heating during recrystallization or chromatography.
Q3: I've identified 3-(thiophen-2-yl)propenoic acid in my product mixture. How is this possible?
The presence of this α,β-unsaturated acid points to a β-elimination side reaction.
Causality: The hydrogen atom on the carbon alpha to the carboxylic acid can be abstracted by a base. The resulting enolate can then eliminate the trifluoroacetamido group to form the more thermodynamically stable conjugated system of the propenoic acid.[4] This is more likely to occur if strong, non-hindered bases (e.g., NaOH, KOH, EtO⁻) are used, especially at elevated temperatures.
Caption: Mechanism of β-elimination side reaction.
Prevention:
-
If a base is required during the synthesis or workup, use a non-nucleophilic, hindered base such as diisopropylethylamine (DIEA).
-
Perform reactions and extractions at or below room temperature to minimize the rate of this side reaction.
Q4: What are the key analytical techniques and expected signals for characterizing the final product?
A multi-technique approach is essential for unambiguous characterization.[5] The primary methods include HPLC for purity assessment and NMR and MS for structural confirmation.[6]
| Technique | Purpose | Expected Key Signals for the Target Compound |
| HPLC/UPLC | Purity determination, impurity profiling. | A single major peak at a characteristic retention time. Method development is crucial to separate the product from its more polar amino acid precursor. |
| LC-MS | Molecular weight confirmation. | Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of C₉H₈F₃NO₃S (283.23 g/mol ). |
| ¹H NMR | Structural elucidation. | Thiophene protons: 3 distinct signals (~6.9-7.4 ppm). CH: 1 multiplet (~5.5-5.8 ppm). CH₂: 2 diastereotopic protons appearing as a multiplet or two separate dd (~2.9-3.2 ppm). NH: 1 doublet, often broad (~8.5-9.5 ppm). COOH: 1 very broad singlet (often not observed, >10 ppm). |
| ¹⁹F NMR | Confirmation of trifluoroacetyl group. | A sharp singlet at approximately -75 to -77 ppm (referenced to CFCl₃). This is a very clean and diagnostic signal. |
| FTIR | Functional group identification. | Carboxylic acid O-H stretch (~2500-3300 cm⁻¹, broad), Amide N-H stretch (~3300 cm⁻¹), C=O stretches for acid and amide (~1710 cm⁻¹ and ~1680 cm⁻¹, respectively).[7] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This is a general-purpose gradient method suitable for resolving the target compound from its common impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear ramp from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 235 nm (thiophene chromophore).
-
Injection Volume: 5 µL.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Remedial Re-acylation of a Mixture Containing Unprotected Amino Acid
This protocol can be used to salvage a batch where incomplete acylation was the primary issue.
-
Dissolution: Dissolve the crude product mixture in a suitable anhydrous solvent (e.g., dichloromethane or THF) at a concentration of ~0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath under a nitrogen or argon atmosphere.
-
Base Addition: Add 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine or DIEA).
-
Acylating Agent: Slowly add 1.5 equivalents of trifluoroacetic anhydride (TFAA) dropwise, keeping the internal temperature below 5°C. The reaction is exothermic.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting amino acid.
-
Workup: Upon completion, carefully quench the reaction by adding cold water. Separate the organic layer, wash with saturated NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature.
-
Purification: Purify the resulting crude material by silica gel chromatography or recrystallization as needed.
Summary of Potential Impurities
| Impurity Name | Structure | Likely Origin | Key Analytical Marker |
| 3-Amino-3-(thiophen-2-yl)propanoic acid | 3-Amino-3-(thiophen-2-yl)propanoic acid | Incomplete acylation; Hydrolysis | Shorter HPLC retention time; Mass loss of 97 Da in MS. |
| 3-(Thiophen-2-yl)propenoic acid | 3-(Thiophen-2-yl)propenoic acid | β-Elimination | Presence of vinyl protons (~6.3, 7.5 ppm, doublets) in ¹H NMR. |
| Unreacted Starting Materials | (e.g., Thiophene-2-carbaldehyde) | Incomplete reaction | Signals corresponding to the specific starting material used in the synthetic route. |
| Residual Solvents | (e.g., DCM, THF, Ethyl Acetate) | Incomplete removal post-workup | Characteristic sharp singlets in ¹H NMR (e.g., ~5.3 ppm for DCM, ~1.2 & 4.1 ppm for EtOAc). |
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Guidechem. (n.d.). How can Trifluoroacetamide be easily removed as a protecting group?
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ijrti. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?
- ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?
- ACS Publications. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- PubMed Central. (n.d.). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis.
- BLDpharm. (n.d.). This compound.
- University of Illinois Chemistry. (2023).
- ACS Publications. (2025).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Google Patents. (n.d.). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
- BOC Sciences. (2024).
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2021). Synthesis of Amides.
- National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
- American Chemical Society. (2023). Total Synthesis of Aleutianamine.
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- SpringerLink. (n.d.). Recyclization of 3-(Thiophen-2-yl)
- LGC Standards. (n.d.). 3-(Thiophen-2-yl)propanoic Acid.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
Sources
- 1. Page loading... [guidechem.com]
- 2. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. ijrti.org [ijrti.org]
- 7. pubs.acs.org [pubs.acs.org]
Protecting group strategies for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for synthetic strategies involving 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid . This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols for handling this versatile building block. Our focus is on the strategic application and removal of protecting groups, a critical aspect of its synthetic utility.
Section 1: Core Principles & Strategic Overview
The structure of this compound presents two primary sites for chemical modification: the carboxylic acid and the trifluoroacetamide . Successful synthesis of derivatives hinges on the ability to selectively manipulate one functional group while the other remains inert. This is achieved through an orthogonal protecting group strategy .[1][2]
An orthogonal strategy employs protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][3][4] For our target molecule, this means choosing a protecting group for the carboxylic acid that can be cleaved without affecting the trifluoroacetamide, and vice-versa.
Caption: Orthogonal pathways for selective functionalization.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the amine functional group pre-protected as a trifluoroacetamide?
The trifluoroacetamide (TFA) group is not merely a protecting group; it's a strategic choice. The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the nucleophilicity and basicity of the amide nitrogen. This makes the TFA group exceptionally stable under a wide range of conditions, particularly acidic conditions used to remove other protecting groups like tert-butyl (Boc) esters.[2] Its removal requires specific, mild basic or reductive conditions, providing a valuable orthogonal handle.[5][6][7]
Q2: What are the recommended protecting groups for the carboxylic acid moiety?
The choice of ester to protect the carboxylic acid is the most critical decision. The selection dictates the subsequent deprotection strategy and overall synthetic sequence.
| Protecting Group | Installation Method | Deprotection Condition | Orthogonality to TFA-Amide |
| Methyl (Me) Ester | MeOH, H⁺ (e.g., H₂SO₄) | Basic hydrolysis (saponification) | Low . Strong base can cleave the TFA-amide. |
| tert-Butyl (tBu) Ester | Isobutylene, H⁺ or tBu-Br, base | Acidolysis (e.g., TFA, HCl) | Excellent . TFA-amide is stable to acid. |
| Benzyl (Bn) Ester | Benzyl alcohol, H⁺ or Bn-Br, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Good, with caution . Thiophene can poison catalysts. |
Q3: How stable is the thiophene ring during these transformations?
The thiophene ring is considered aromatic and is significantly more stable than other five-membered heterocycles like furan or pyrrole, especially under acidic conditions where the latter are prone to polymerization.[8][9][10] However, it is not inert:
-
Catalyst Poisoning : The sulfur atom can poison noble metal catalysts like Palladium on Carbon (Pd/C), which is a critical consideration for benzyl ester deprotection.[11]
-
Oxidation : Strong oxidizing agents can oxidize the sulfur atom.[9]
-
Electrophilic Substitution : The ring is susceptible to electrophilic substitution, primarily at the 5-position (adjacent to the sulfur and away from the side chain).[9][12] The existing side chain is deactivating, which reduces this risk, but it should not be discounted under harsh conditions.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and manipulation of this molecule.
Caption: A decision tree for common troubleshooting scenarios.
Problem: My esterification reaction to protect the carboxylic acid has a low yield.
-
Potential Cause: Standard Fischer esterification is a reversible reaction, and the water produced can limit the conversion to the product.[13]
-
Solution A (Thermodynamic Control): Perform the reaction using a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards the ester product.
-
Solution B (Kinetic Control): Utilize a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This converts the carboxylic acid into a more reactive intermediate for esterification.[14]
Problem: I am unintentionally cleaving the trifluoroacetamide group.
-
Potential Cause: You are likely using reaction conditions that are too basic or certain reductive agents. The TFA group is labile to strong bases like NaOH or LiOH used for saponification and can also be cleaved by reagents like sodium borohydride (NaBH₄) in alcohol.[5][7]
-
Solution: Avoid strong aqueous bases for ester deprotection. If you need to cleave an ester, choose one that is removed under acidic or neutral conditions. The tert-butyl ester, removed with trifluoroacetic acid (TFA), is an ideal orthogonal partner for this reason.
Problem: My benzyl (Bn) ester deprotection via hydrogenolysis is slow or stalls completely.
-
Potential Cause: The sulfur atom in the thiophene ring is a well-known poison for palladium catalysts.[11] It strongly adsorbs to the catalyst surface, preventing the hydrogenation reaction from proceeding efficiently.
-
Solution A (Change Catalyst): Switch to a more sulfur-tolerant catalyst. Rhodium on carbon (Rh/C) or using a large excess of Pearlman's catalyst (Pd(OH)₂/C) can sometimes be effective.
-
Solution B (Change Protecting Group): The most robust solution is to avoid this problem altogether by choosing a different protecting group strategy from the outset, such as the tert-butyl ester.
Problem: I need to perform a reaction with the free amine, but the TFA deprotection is not working.
-
Potential Cause: The chosen conditions may be too mild. While the TFA group is considered labile, it doesn't fall off with just any base.
-
Solution: A reliable method for TFA cleavage is using a mild base system like potassium carbonate (K₂CO₃) in a methanol/water mixture at room temperature.[5] Alternatively, treatment with ammonia in methanol is also effective. Monitor the reaction by TLC to determine the necessary reaction time.
Section 4: Key Experimental Protocols
Disclaimer: These protocols are intended as a guide. All reactions should be performed by qualified personnel under appropriate safety conditions. Optimization may be required.
Protocol 1: Protection of the Carboxylic Acid as a tert-Butyl (tBu) Ester
This protocol creates an acid-labile ester, which is an excellent orthogonal partner to the base-labile TFA-amide.
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the tert-butyl ester.
Protocol 2: Selective Deprotection of the tert-Butyl Ester
This procedure liberates the carboxylic acid while leaving the TFA-amide and thiophene ring intact.
-
Setup: Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of starting material by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. The resulting carboxylic acid is often pure enough for the next step but can be purified if necessary.
Protocol 3: Selective Deprotection of the Trifluoroacetamide (TFA) Group
This protocol unmasks the primary amine for further functionalization.
-
Setup: Dissolve the starting material (with either a free or protected carboxylic acid) (1.0 eq) in a 3:1 mixture of methanol (MeOH) and water.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0-5.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully neutralize the reaction mixture with 1 M HCl to pH ~7. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography as needed.
References
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- Google Patents. (2013). Use of trifluoroacetamide for n-terminal protection.
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
- Google Patents. (2015). Use of trifluoroacetamide for n-terminal protection.
-
Quora. (2016). What is basicity order of thiophene pyrrole and furan? [Link]
-
Reddit. (2022). Why is thiophene stable to acid? [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
-
ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). [Link]
-
SlideShare. (2018). Thiophene. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
PubMed. (1998). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Chemguide. (n.d.). The preparation of amides. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
-
PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
ResearchGate. (2011). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
Hrčak. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]
-
MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
MDPI. (n.d.). Thiophene-Based Compounds. [Link]
-
Journal of the American Chemical Society. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Google Patents. (n.d.). Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
-
ResearchGate. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Sciforum. (2022, November 15). Synthesis of new thiophenic derivatives. [Link]
-
ResearchGate. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 7. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for reactions involving this multifunctional molecule. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable building block, but its synthetic utility is intrinsically linked to the ability to selectively transform one of its three key functional groups: the trifluoroacetamide, the carboxylic acid, and the thiophene ring. The primary challenge lies in achieving high chemoselectivity, which is the preferential reaction of a chemical reagent with one of two or more different functional groups.[1][2] This guide will address common issues and provide robust protocols to overcome these synthetic hurdles.
Section 1: Troubleshooting Guide and FAQs
Selective Deprotection of the Trifluoroacetamide Group
The trifluoroacetamide group is a common protecting group for amines. Its removal under conditions that leave the carboxylic acid and thiophene ring intact is a frequent requirement.
Question: I am trying to hydrolyze the trifluoroacetamide group to the corresponding amine, but I am observing low yields and side products. What are the recommended catalysts and conditions?
Answer: The deprotection of a trifluoroacetamide can be sensitive to the overall molecular structure. Given the presence of a carboxylic acid and a thiophene ring, careful selection of reaction conditions is crucial to avoid unwanted side reactions such as esterification, decarboxylation, or reactions involving the thiophene ring.
Troubleshooting Common Issues:
| Observed Problem | Potential Cause | Recommended Action |
| Low conversion | Insufficiently basic or acidic conditions. | Switch to a stronger, yet selective, reagent. For basic hydrolysis, consider LiOH or KOH under phase-transfer conditions.[3] For acidic conditions, anhydrous HCl in methanol can be effective.[3] |
| Ester formation | Reaction of the carboxylic acid with the alcohol solvent under acidic or basic conditions. | Use a non-alcoholic solvent system if possible. If an alcohol is required, conduct the reaction at a lower temperature to minimize esterification. |
| Decomposition of starting material | Harsh reaction conditions (high temperature, strong acid/base). | Employ milder deprotection methods. A particularly mild method is the use of K2CO3 or Na2CO3 in a methanol/water mixture at room temperature.[3] |
| Reaction at the thiophene ring | Strongly acidic conditions can lead to polymerization or other reactions of the electron-rich thiophene ring. | Avoid strong, non-nucleophilic acids. Prioritize basic or reductive deprotection methods. |
Recommended Protocol: Mild Basic Hydrolysis
This protocol is designed to be mild and selective for the trifluoroacetamide group.
Materials:
-
This compound
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the starting material in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add 3-5 equivalents of potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Catalyst Selection Logic Diagram:
Sources
Technical Support Center: A Troubleshooting Guide for Thiophene Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Thiophene Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of thiophene derivatives. Thiophenes are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges ranging from low yields to competing side reactions.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Troubleshooting Guides: Named Reactions
This section addresses specific issues you may encounter during common thiophene syntheses. Each guide follows a logical progression from problem identification to solution, grounded in the reaction's mechanism.
Paal-Knorr Thiophene Synthesis
This method synthesizes thiophenes by condensing a 1,4-dicarbonyl compound with a sulfurizing agent.[4][5][6]
Question: I am performing a Paal-Knorr synthesis, but my yield is very low, and I'm isolating a significant amount of a furan byproduct. How can I improve the selectivity for the thiophene product?
Root Cause Analysis: The formation of a furan byproduct is the most common competing reaction in the Paal-Knorr thiophene synthesis.[4][7] This occurs because the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents.[4][7] They can catalyze the acid-driven cyclization and dehydration of the 1,4-dicarbonyl starting material to form the thermodynamically stable furan ring before sulfurization can occur.[1][4][7]
Troubleshooting Steps & Solutions:
-
Choice of Sulfurizing Agent: While both P₄S₁₀ and Lawesson's reagent can promote furan formation, Lawesson's reagent is often more efficient and may provide better yields of the thiophene under milder conditions.[7] If you are using P₄S₁₀, consider switching to Lawesson's reagent.
-
Reaction Temperature: High temperatures can favor the dehydration pathway leading to furan. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.
-
Solvent Choice: The reaction is typically run in a non-polar, high-boiling solvent like toluene or xylene. Ensure the solvent is anhydrous, as water can interfere with the sulfurizing agents.
-
Alternative Reagents: For certain substrates, using hydrogen sulfide (H₂S) in the presence of an acid catalyst can be more efficient and selective for thiophene formation over furan formation.[1][5] Caution: H₂S is extremely toxic and must be handled with appropriate safety measures in a well-ventilated fume hood.
Data Summary: Comparison of Common Sulfurizing Agents
| Reagent | Structure | Common Issues | Recommended Action |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | Often requires high temperatures; strong dehydrating agent, leading to furan byproducts.[4][7] | Use as a baseline. If furan formation is high, switch to Lawesson's reagent. |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | More soluble in organic solvents than P₄S₁₀; generally more efficient but can still cause furan formation.[7] | Often the preferred reagent for better yields and milder conditions.[7] |
| Hydrogen Sulfide (H₂S) + Acid | H₂S | Highly toxic gas; requires specialized equipment. | Consider for sensitive substrates where other reagents fail.[1] |
Visualizing the Competing Pathways
The following diagram illustrates how the 1,4-dicarbonyl intermediate can proceed to either the desired thiophene or the furan byproduct.
Caption: Competing pathways in Paal-Knorr synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component method for synthesizing 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically catalyzed by a base.[][9][10]
Question: My Gewald reaction is giving a low yield, and the reaction mixture turns into a dark brown tar. What is causing this, and how can I improve the outcome?
Root Cause Analysis: Low yields and tar formation in the Gewald synthesis are common and often linked.[11] The primary causes include:
-
Inefficient Knoevenagel-Cope Condensation: The initial base-catalyzed condensation between the carbonyl compound and the active methylene nitrile can be slow or reversible, leading to a low concentration of the key intermediate.[11]
-
Polymerization and Polysulfide Formation: Elemental sulfur (S₈) can form complex polysulfides, especially at high temperatures. These species can lead to polymerization and the formation of intractable tars.[11][12]
-
Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can undergo undesired dimerization, consuming the material intended for cyclization.[11]
Troubleshooting Steps & Solutions:
-
Temperature Control: This is the most critical parameter. Excessively high temperatures accelerate polymerization and side reactions.[11] Aim for the lowest temperature that promotes the reaction (often 50-70 °C). A systematic temperature screen can identify the optimal point for your specific substrates.
-
Base Selection: The choice of base is crucial for the initial condensation. Morpholine or piperidine are common, but for less reactive ketones, a stronger base might be needed. However, too strong a base can also promote side reactions. Consider screening bases to find the optimal balance.[11]
-
Rate of Addition: Slow, controlled addition of reagents, particularly the base or sulfur, can help maintain a low concentration of reactive intermediates and favor the desired intramolecular cyclization over intermolecular side reactions.[11]
-
Purity of Starting Materials: Impurities in the carbonyl compound, nitrile, or even the sulfur can catalyze polymerization. Ensure all reagents are of high purity.
Detailed Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol provides a concrete example of a standard Gewald procedure.
Reagents:
-
Butan-2-one (1.44 g, 20 mmol)
-
Ethyl cyanoacetate (2.26 g, 20 mmol)
-
Elemental Sulfur (0.64 g, 20 mmol)
-
Morpholine (1.74 g, 20 mmol)
-
Ethanol (30 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (20 mmol), ethyl cyanoacetate (20 mmol), and elemental sulfur (20 mmol) in ethanol (30 mL).
-
Stir the mixture to form a suspension.
-
Add morpholine (20 mmol) dropwise to the suspension at room temperature over 5 minutes.
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.
Suzuki Coupling with Thiophene Boronic Acids
While not a thiophene synthesis itself, Suzuki coupling is a critical reaction for functionalizing the thiophene core. It frequently presents a unique set of challenges.
Question: I am attempting a Suzuki coupling with a 2-thiopheneboronic acid, but I am getting low yields of my desired product and a significant amount of thiophene as a byproduct. What is happening?
Root Cause Analysis: This is a classic sign of protodeboronation , a common and frustrating side reaction where the C-B bond of the thiophene boronic acid is cleaved and replaced by a proton from the reaction medium (e.g., water).[13] Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki conditions and prone to this decomposition pathway.[13][14] The goal is to make the rate of the desired cross-coupling significantly faster than the rate of protodeboronation.[13]
Troubleshooting Steps & Solutions:
-
Base Selection: Strong bases (e.g., NaOH, KOH) and high pH (>10) are known to accelerate protodeboronation.[13] Switch to milder inorganic bases like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). In some cases, potassium fluoride (KF) can also suppress this side reaction.[13]
-
Temperature Management: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[13] Operate at the lowest effective temperature, often in the 60–80 °C range, to favor the Suzuki coupling.[13]
-
Catalyst System Optimization: A slow or inefficient catalyst gives the boronic acid more time to decompose.[13] Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive reaction.[13][14]
-
Protecting the Boronic Acid: The free boronic acid is often the most susceptible to decomposition.[13] Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester, which can be used directly in the coupling reaction.
Troubleshooting Decision Tree: Suzuki Coupling
Caption: A logical workflow for troubleshooting Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What are the key laboratory-scale methods for synthesizing the thiophene ring? The most common methods include the Paal-Knorr synthesis (from 1,4-dicarbonyls), the Fiesselmann synthesis (from thioglycolic acid derivatives and α,β-acetylenic esters), the Hinsberg synthesis (from 1,2-dicarbonyls and diethyl thiodiacetate), and the Gewald reaction for 2-aminothiophenes.[1][] Each method offers different advantages depending on the desired substitution pattern.[]
Q2: What are some common starting materials for building a thiophene core? Typical starting materials are dictated by the synthetic route and include 1,4-diketones, α-keto esters, α,β-acetylenic esters, and α-cyano carbonyl compounds.[1][] The sulfur source is also a key reagent, with common choices being phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent, or elemental sulfur.[4][]
Q3: My thiophene product is an oil with a strong, unpleasant odor. How can I purify it? Crude thiophene products are often contaminated with foul-smelling sulfur impurities like mercaptans.[15] Standard purification involves:
-
Aqueous Wash: Washing the crude product in an organic solvent with a dilute base (like 5% NaOH solution) can help remove acidic impurities.
-
Column Chromatography: Purification by column chromatography on silica gel is the most effective method for removing both polar and non-polar impurities.
-
Distillation: For volatile thiophenes, distillation can be an effective final purification step.[15] Pure thiophene itself has a pleasant, aromatic odor similar to benzene.[15][16]
Q4: What are the characteristic signals for a thiophene ring in ¹H NMR spectroscopy? The aromatic protons on an unsubstituted thiophene ring typically appear as two multiplets in the range of 7.0-7.5 ppm.[17] The protons alpha to the sulfur atom (at the 2- and 5-positions) are generally downfield compared to the beta protons (at the 3- and 4-positions) due to the electron-withdrawing nature and magnetic anisotropy of the sulfur atom.[5]
Q5: Why is my reaction yield consistently low even after trying the troubleshooting steps? If you've optimized temperature, reagents, and catalysts without success, consider these factors:
-
Starting Material Reactivity: Highly substituted or sterically hindered starting materials may simply be less reactive, requiring more forcing conditions or a different synthetic route altogether.
-
Product Instability: The synthesized thiophene derivative itself might be unstable under the reaction or workup conditions. Consider a milder workup or immediate isolation of the product.
-
Incorrect Structural Assignment: Double-check the characterization of your starting materials and products. An unexpected side reaction may be occurring, leading to a different compound entirely. Re-evaluate NMR, IR, and Mass Spec data.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
- Chenicek, A. G. (1956). Process for the purification of thiophene. U.S.
-
Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
Bassan, D., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(5), 841-869. [Link]
-
Fiesselmann thiophene synthesis. Wikiwand. [Link]
-
Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
- Bremner, D. H., & Stirling, D. (1998). Thiophene synthesis. U.S.
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Fiesselmann thiophene synthesis. Filo. [Link]
-
Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. [Link]
-
Synthesis of thiophenes. Organic Chemistry Portal. [Link]
-
Tewari, A. K. CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Thiophene Synthesis. Royal Society of Chemistry. [Link]
-
Le, T. M., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9574-9583. [Link]
-
How to remove excess of thiophene boronic acid from reaction mixture?. ResearchGate. [Link]
-
Nguyen, T. H. T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24599-24616. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Royal Society of Chemistry. [Link]
-
Thiophene. Britannica. [Link]
-
Hinsberg synthesis of thiophenes. ResearchGate. [Link]
-
Paal-Knorr Thiophene Synthesis. University of Bath. [Link]
-
Mal, D. R. (2013). Mod-31 Lec-35 Thiophene Synthesis. YouTube. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
PART #1 Thiophene Synthesis by Hinsberg synthesis, by using CS2 and Gewald synthesis with mechanism. YouTube. [Link]
-
Hinsberg synthesis of thiophenes. Semantic Scholar. [Link]
-
Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). YouTube. [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]
-
Al-Otaibi, A. A., et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]
-
1 H solution NMR spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]
-
Synthesis of Furan and Thiophene. SlideShare. [Link]
-
Obaid, S. M. H., et al. (2017). Theoretical study of 5-nitro-N-(pyridin-2-yl) thiophene-2-carboxamide. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 103-109. [Link]
-
Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(3), 49-60. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 16. bhu.ac.in [bhu.ac.in]
- 17. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: HPLC Method Development for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Welcome to the technical support center for the HPLC analysis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights, actionable troubleshooting, and robust starting methods for this challenging analyte. We will delve into the causality behind experimental choices, ensuring a deep understanding of the method development process.
Section 1: Analyte Deep Dive & Initial Considerations
Understanding the physicochemical properties of your analyte is the foundational pillar of successful method development. The structure of this compound presents a unique combination of features that directly influence its behavior in reversed-phase HPLC.
Structure:
-
Carboxylic Acid Group (-COOH): This is the primary driver of the compound's acidic nature. Its pKa value dictates that mobile phase pH will be the most critical parameter to control retention and peak shape.
-
Thiophene Ring: This aromatic heterocycle is a strong chromophore, making UV detection highly effective. It also contributes to the molecule's overall hydrophobicity and offers potential for π-π interactions with specific stationary phases.
-
Trifluoroacetamido Group (-NHCOCF₃): The three fluorine atoms are strongly electron-withdrawing, which can impact the acidity of the nearby carboxylic acid and amide protons. This group adds significant hydrophobicity.
-
Chiral Center: The carbon atom bonded to the thiophene ring, the nitrogen, and the carboxylic acid group is a chiral center. This means the compound can exist as enantiomers, which will not be separated by standard achiral HPLC methods. A dedicated chiral method is required if separation of enantiomers is necessary.
Predicted Physicochemical Properties:
| Property | Predicted Value / Observation | Chromatographic Implication |
| Molecular Weight | ~283.2 g/mol | Standard for small molecule analysis. |
| pKa (Predicted) | ~3.5 - 4.5 | Critical. Mobile phase pH must be carefully controlled to ensure consistent ionization state. A pH < 3 will suppress ionization, increasing retention and improving peak shape. |
| logP (Predicted) | 1.5 - 2.5 | Moderately hydrophobic. Well-suited for reversed-phase chromatography on C18 or C8 columns. |
| UV λmax (Predicted) | ~230-240 nm | The thiophene ring provides strong UV absorbance.[1][2] A starting detection wavelength of 235 nm is recommended, with further optimization via a UV scan. |
Section 2: FAQs - Method Development & Starting Points
This section provides direct answers to common questions, offering robust starting points for your method development.
Q1: What is a good starting column and mobile phase for a standard (achiral) analysis?
A1: A modern, high-purity, end-capped C18 column is the ideal starting point. These columns minimize silanol interactions, which are a primary cause of peak tailing for acidic compounds.
Recommended Starting Conditions (Achiral):
| Parameter | Recommendation | Rationale |
| Column | High-Purity Silica C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good retention for a moderately hydrophobic compound and minimizes secondary interactions. |
| Mobile Phase A | 0.1% Formic Acid (or TFA) in Water | Sets the pH to ~2.7 (formic acid) or ~2.0 (TFA), fully protonating the carboxylic acid to prevent peak tailing and ensure good retention.[3] |
| Mobile Phase B | Acetonitrile (or Methanol) | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Gradient | 5% to 95% B over 15 minutes | A broad scouting gradient to determine the approximate elution concentration. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 235 nm | Based on the thiophene chromophore.[1][2][4] Perform a PDA/DAD scan to confirm the optimal wavelength. |
| Injection Vol. | 5 µL | A small volume to minimize solvent mismatch effects. |
| Sample Diluent | 50:50 Acetonitrile:Water | A good starting point. Avoid diluents that are much stronger than the initial mobile phase to prevent peak distortion. |
Q2: How do I select the optimal mobile phase pH?
A2: The cardinal rule for analyzing acidic compounds is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. For this compound, with a predicted pKa of ~3.5-4.5, using a mobile phase containing 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2.0) is essential. This ensures the carboxylic acid is fully protonated (-COOH), making it more hydrophobic and preventing it from interacting with residual ionized silanols (-SiO⁻) on the column surface, which is a major cause of peak tailing.[3][5][6]
Q3: My goal is to separate the enantiomers. Where do I start?
A3: Chiral separation requires a Chiral Stationary Phase (CSP). For N-protected amino acids, polysaccharide-based CSPs are a highly effective starting point. You will need to screen different chiral columns and mobile phase systems.
Recommended Starting Conditions (Chiral Screening):
| Parameter | Recommendation | Rationale |
| Columns to Screen | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) | Proven effectiveness for separating N-protected amino acids and their derivatives.[7] |
| Mobile Phase | Reversed-Phase: Acetonitrile/Water or Methanol/Water with an acidic additive (0.1% TFA or Formic Acid).[8] | The choice of organic modifier (ACN vs. MeOH) can dramatically affect chiral recognition. TFA is often reported to improve chiral separations for amino acid derivatives.[8] |
| Detection | UV at 235 nm | Same as achiral analysis. |
Section 3: Troubleshooting Guide
Even with a good starting point, challenges can arise. This guide addresses specific problems in a Q&A format.
Problem Area: Peak Shape Issues
Q: My peak is exhibiting significant tailing. What are the causes and how do I fix it?
A: Peak tailing for this analyte is almost certainly caused by secondary ionic interactions between the deprotonated (negatively charged) carboxylic acid and residual, ionized silanol groups on the silica surface of the column.[5][6]
Troubleshooting Flow for Peak Tailing:
Caption: A workflow for HPLC method optimization.
References
-
Boig, F. S., Costa, G. W., & Osvar, I. (1952). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiopheneR[4]otaxane and (b) polythiophene polyrotaxane. Available at: [Link]
-
Maruyama, M., & Suto, K. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 10(1), 105-112. Available at: [Link]
-
Royal Society of Chemistry. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances. Available at: [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Boig, F. S., Costa, G. W., & Osvar, I. (1952). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry, 17(9), 1264–1268. Available at: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]
-
Elsevier. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
PubChem. (n.d.). 3-(Thiophen-2-yl)prop-2-enal. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid. Available at: [Link]
-
ResearchGate. (2009). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Validation & Comparative
A Guide to the Structural Confirmation of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular sciences, the unambiguous confirmation of a molecule's structure is a cornerstone of robust research. This guide provides an in-depth technical comparison for the structural elucidation of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid , a compound of interest due to its unique combination of a thiophene ring, an amino acid-like backbone, and a trifluoroacetyl group. The presence of fluorine offers a valuable probe for techniques like ¹⁹F NMR, making this class of compounds particularly relevant in modern drug discovery.[1]
The Strategic Importance of Spectroscopic Analysis
The choice of spectroscopic methods is dictated by the need to probe specific structural features of the target molecule. The thiophene ring presents a distinct aromatic system, the propanoic acid backbone has characteristic chiral and aliphatic protons, and the trifluoroacetamido group offers unique signals in both NMR and IR spectroscopy. By employing a multi-technique approach, we can create a self-validating system for structural confirmation.
Figure 1: A workflow diagram illustrating the comparative spectroscopic analysis for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data Comparison:
| Proton Assignment | Expected Chemical Shift (δ) for this compound | Expected Chemical Shift (δ) for 3-Amino-3-(thiophen-2-yl)propanoic acid | Rationale for Differences |
| Thiophene Protons (H-3, H-4, H-5) | ~6.9-7.4 ppm | ~6.8-7.3 ppm | The electron-withdrawing trifluoroacetamido group may cause a slight downfield shift of the thiophene protons. |
| Methine Proton (CH-N) | ~5.0-5.5 ppm | ~3.5-4.0 ppm | The strong electron-withdrawing effect of the trifluoroacetamide group significantly deshields the adjacent methine proton, causing a substantial downfield shift compared to the amine analog. |
| Methylene Protons (CH₂-COOH) | ~2.8-3.2 ppm | ~2.5-2.9 ppm | A slight downfield shift is expected due to the influence of the adjacent electron-withdrawing group. |
| Amide Proton (NH) | ~8.0-9.0 ppm | Not Applicable | The amide proton will appear as a broad singlet or a doublet if coupled to the methine proton. Its chemical shift is highly dependent on solvent and concentration. |
| Amine Protons (NH₂) | Not Applicable | ~2.0-4.0 ppm (broad) | The amine protons typically appear as a broad singlet that can exchange with D₂O. |
| Carboxylic Acid Proton (COOH) | ~10.0-12.0 ppm (broad) | ~10.0-12.0 ppm (broad) | The carboxylic acid proton is highly deshielded and its chemical shift is largely unaffected by the remote substituent. |
Experimental Data for a Related Compound: For ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the thiophene protons are observed in the range of 7.25-7.85 ppm, which aligns with the expected region for our target and comparator.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data Comparison:
| Carbon Assignment | Expected Chemical Shift (δ) for this compound | Expected Chemical Shift (δ) for 3-Amino-3-(thiophen-2-yl)propanoic acid | Rationale for Differences |
| Carboxylic Acid Carbonyl (COOH) | ~170-175 ppm | ~172-177 ppm | Minimal change expected as the substituent is not directly attached. |
| Amide Carbonyl (C=O) | ~155-160 ppm (quartet, ²JCF) | Not Applicable | The amide carbonyl will be split into a quartet due to coupling with the three fluorine atoms. |
| Thiophene Carbons | ~125-145 ppm | ~125-145 ppm | Minor shifts are expected due to the change in the electronic nature of the substituent on the propanoic acid chain. |
| Methine Carbon (CH-N) | ~50-55 ppm | ~45-50 ppm | The electron-withdrawing trifluoroacetamido group will cause a downfield shift. |
| Methylene Carbon (CH₂-COOH) | ~35-40 ppm | ~38-43 ppm | A slight upfield shift may be observed in the fluorinated compound due to the gamma-gauche effect. |
| Trifluoromethyl Carbon (CF₃) | ~115-120 ppm (quartet, ¹JCF) | Not Applicable | The CF₃ carbon will appear as a strong quartet with a large one-bond C-F coupling constant. |
Note on Predicted Spectra: Several software packages based on Density Functional Theory (DFT) or machine learning can provide accurate predictions of NMR chemical shifts, which can be a valuable tool in the absence of experimental data.[3][4][5][6][7][8]
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
The presence of the CF₃ group provides a unique and powerful tool for structural confirmation. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe.
-
Expected ¹⁹F NMR Spectrum: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoroacetamido group. The chemical shift will be in the characteristic region for trifluoroacetamides, typically between -74 and -78 ppm relative to CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Expected FTIR Data Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 3-Amino-3-(thiophen-2-yl)propanoic acid | Key Differences |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | Similar broad absorption is expected for the carboxylic acid dimer. |
| N-H Stretch | ~3300 (amide) | ~3300-3500 (primary amine, two bands) | The amide N-H stretch is typically a single, sharp to moderately broad band, whereas a primary amine shows two distinct bands. |
| C-H Stretch (Aromatic) | ~3100 | ~3100 | Characteristic of the thiophene ring. |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | Similar for the propanoic acid backbone. |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 | ~1700-1725 | The carboxylic acid carbonyl stretch should be in a similar region for both. |
| C=O Stretch (Amide I) | ~1680-1700 | Not Applicable | A strong amide I band is a key indicator of the trifluoroacetamido group. |
| N-H Bend (Amide II) | ~1530-1550 | Not Applicable | The amide II band is another characteristic feature of the amide linkage. |
| C-F Stretch | ~1100-1300 (strong, multiple bands) | Not Applicable | The presence of strong C-F stretching bands is a definitive feature of the fluorinated compound. |
Experimental Data for Related Compounds: The FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide shows characteristic amide bands, which supports the expected peak positions in our target molecule.[9] For esters, the C=O stretch is typically found between 1715-1750 cm⁻¹, and C-O stretches are in the 1000-1300 cm⁻¹ region.[4]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺):
-
This compound: Expected m/z = 283.02
-
3-Amino-3-(thiophen-2-yl)propanoic acid: Expected m/z = 171.04
-
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH): This is a common fragmentation for carboxylic acids, leading to a fragment of [M-45]⁺.
-
Cleavage adjacent to the nitrogen: This can lead to the formation of a stable thienyl-containing cation.
-
For the fluorinated compound: Loss of the trifluoroacetyl group (-COCF₃) or the entire trifluoroacetamido group are expected to be prominent fragmentation pathways. The presence of fluorine's single isotope will result in clean isotopic patterns.
-
Comparison with an Alternative: In the absence of direct data, we can compare the expected fragmentation with that of a similar structure like ethyl 3-oxo-3-(thiophen-2-yl)propanoate. This molecule would show fragmentation related to the loss of the ethoxy group (-OC₂H₅) and cleavage of the propanoate chain.[10]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program (e.g., zg30) is typically used.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Use an electrospray ionization (ESI) source in both positive and negative ion modes to obtain the mass spectrum.
Figure 2: A concept map summarizing the key distinguishing spectroscopic features.
Conclusion
The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. By comparing its expected spectral data with that of its non-fluorinated analog, we can confidently identify the key structural motifs. The trifluoroacetamido group provides a wealth of unique signals, from the significant downfield shift of the adjacent methine proton in ¹H NMR to the characteristic quartet of the CF₃ group in ¹³C NMR and the unambiguous singlet in ¹⁹F NMR. In FTIR, the distinct amide I and II bands and the strong C-F stretches serve as definitive markers. Finally, mass spectrometry confirms the molecular weight and reveals fragmentation patterns consistent with the proposed structure. This comprehensive, albeit partially predictive, guide provides a robust framework for researchers to confirm the structure of this and similar molecules with a high degree of confidence.
References
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and predicted 13C NMR chemical shifts of compounds 1-3. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride. Available at: [Link]
-
PubChem. (n.d.). Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate. National Center for Biotechnology Information. Available at: [Link]
-
CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Spectroscopy Online. (2018). IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Available at: [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available at: [Link]
-
PubChem. (n.d.). Ethyl (2E)-3-(3-thienyl)-2-propenoate. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2024). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available at: [Link]
-
ResearchGate. (n.d.). Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide (23). Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 2-amino-3-(thiophen-3-yl)propanoate (C9H13NO2S). Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. core.ac.uk [core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity analysis of synthesized 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
An In-Depth Comparative Guide to the Purity Analysis of Synthesized 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The compound this compound, a chiral β-amino acid derivative incorporating a thiophene moiety, represents a class of building blocks with significant potential in medicinal chemistry. The efficacy, safety, and reproducibility of any research involving such compounds are directly contingent on their purity. Impurities, even at trace levels, can lead to misleading biological data, undesirable side effects, or failed experiments.[1]
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion will focus on an orthogonal approach, leveraging the distinct strengths of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) to build a holistic and trustworthy purity profile. Furthermore, we will address the critical aspect of stereochemical purity through dedicated chiral analysis.
Understanding Potential Impurities
A robust purity analysis begins with a theoretical assessment of potential impurities derived from the synthetic route and inherent stability of the molecule. The structure—a thiophene ring linked to a trifluoroacetamido-propanoic acid chain—suggests several classes of likely contaminants.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted 3-amino-3-(thiophen-2-yl)propanoic acid or trifluoroacetic anhydride.
-
By-products: Side-products from reactions involving the thiophene ring, which is known to undergo various substitution reactions.[2][3] Classical thiophene syntheses like the Paal-Knorr or Gewald reactions can introduce their own specific precursors and by-products.[3][4]
-
Reagent Residues: Residual catalysts or coupling agents used in the amidation step.
-
-
Degradation Products:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, which would yield the starting amino acid. The ester group, if the compound were synthesized as an ester precursor, could also hydrolyze.
-
-
Stereoisomers:
-
The molecule possesses a single stereocenter at the C3 position. Therefore, a racemic synthesis will produce a 50:50 mixture of the (R)- and (S)-enantiomers. The undesired enantiomer is a critical impurity that must be quantified, as enantiomers can have vastly different pharmacological and toxicological profiles.[5][6]
-
Orthogonal Workflow for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound approach employs multiple, independent (orthogonal) methods to detect a wide array of potential impurities. The workflow below illustrates how HPLC, qNMR, and MS can be integrated for a comprehensive analysis.
Caption: Orthogonal workflow for purity analysis.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry, excelling at separating a target compound from its non-volatile and thermally unstable impurities.[1]
-
Expertise & Experience (Causality): The choice of a reversed-phase (RP-HPLC) method is logical for this molecule due to its moderate polarity. The acidic nature of the carboxylic acid requires a mobile phase with a low pH to suppress its ionization, ensuring a sharp, symmetrical peak shape. Additives like trifluoroacetic acid (TFA) or formic acid are commonly used for this purpose.[7] A C18 column is a robust starting point, offering excellent hydrophobic retention for the thiophene and phenyl groups. Detection is typically performed with a UV detector, as the thiophene ring provides a suitable chromophore.
-
Trustworthiness (Self-Validation): The method's reliability is established through system suitability tests, including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, ensuring the chromatographic system is performing correctly before sample analysis.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
Quantitative NMR (qNMR)
While HPLC provides relative purity based on peak area percentage, qNMR offers a direct measurement of absolute purity (mass fraction) without the need for an identical reference standard of the main compound or its impurities.[8] It is a non-destructive technique that serves as an excellent orthogonal method to chromatography.[9]
-
Expertise & Experience (Causality): The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[10] By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. The choice of internal standard is critical; it must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.
-
Trustworthiness (Self-Validation): Accuracy is ensured by optimizing acquisition parameters, such as a long relaxation delay (D1), to guarantee full relaxation of all protons, leading to accurate integration. The purity of the internal standard must be certified and traceable.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Certified Maleic Acid (purity >99.5%).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound into a vial.
-
Accurately weigh ~5 mg of the Maleic Acid IS into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds (ensures full T1 relaxation).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a non-overlapping signal from the analyte (e.g., the methine proton at the chiral center) and a signal from the IS (the two vinyl protons of maleic acid).
-
-
Purity Calculation: Use the standard qNMR equation considering the molar masses, weights, number of protons for each integral, and the purity of the IS.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for identifying impurities.[11] When coupled with HPLC (LC-MS), it provides the molecular weight of components as they elute, making it exceptionally powerful for impurity profiling.[12][13]
-
Expertise & Experience (Causality): Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the ionizable carboxylic acid group. Running in negative ion mode ([M-H]⁻) is typically most effective. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, offering significant clues to its structure.[14]
-
Trustworthiness (Self-Validation): The system is calibrated using a known standard before analysis to ensure mass accuracy. The fragmentation pattern (MS/MS) of the main peak can be recorded and used as a fingerprint to confirm the identity of the compound in subsequent batches.[11]
-
LC System: Use the same HPLC method as described above, but replace the TFA in the mobile phase with 0.1% formic acid for better MS compatibility.
-
MS Instrumentation: Couple the LC output to a mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI Negative.
-
Mass Range: Scan from m/z 100 to 500.
-
Analysis:
-
Obtain the mass spectrum for the main peak to confirm the molecular weight of the target compound.
-
Extract the mass spectra for any impurity peaks observed in the chromatogram.
-
Propose potential structures for impurities based on their molecular weights (e.g., M+16 for an oxidation product, M-113 for hydrolysis of the trifluoroacetamide).
-
Special Focus: Chiral Purity Analysis
For a chiral compound intended for biological applications, determining the enantiomeric purity is as important as determining the chemical purity.
-
Expertise & Experience (Causality): Chiral HPLC is the gold standard for this analysis.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often successful for separating a wide range of chiral compounds, including acids. The choice of mobile phase (normal-phase or reversed-phase) is determined empirically to achieve the best resolution.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak AD-H or similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of an acidic modifier (e.g., 0.1% TFA). A typical starting ratio would be 90:10 (Hexane:IPA).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.
-
Analysis: Inject a racemic standard to determine the retention times of both the (R)- and (S)-enantiomers. Then, inject the synthesized sample and calculate the enantiomeric excess (e.e.) based on the peak areas.
Caption: Workflow for chiral purity analysis by HPLC.
Data Summary and Comparison
| Technique | Information Provided | Primary Application | Strengths | Limitations |
| RP-HPLC | Relative purity (area %), impurity profile | Routine quality control, stability testing | High precision, robust, separates many impurities | Requires reference standard for identity confirmation; co-elution possible |
| qNMR | Absolute purity (mass %), structural confirmation | Reference standard characterization, orthogonal check | No specific impurity standards needed, non-destructive, accurate | Lower sensitivity than HPLC, requires non-overlapping signals |
| LC-MS | Molecular weight of components | Impurity identification and characterization | High sensitivity and specificity, provides structural clues | Quantification can be complex and less precise than UV/NMR |
| Chiral HPLC | Enantiomeric excess (e.e. %), enantiomeric ratio | Stereochemical purity determination | Direct and accurate measurement of enantiomers | Method development can be time-consuming |
Conclusion and Recommendations
The purity analysis of this compound requires a multi-faceted, orthogonal approach to ensure the quality and reliability of the material for research and development.
-
For routine batch release and quality control: A validated RP-HPLC method is the most efficient and precise tool for determining the relative purity and impurity profile.
-
For initial characterization of a new batch or for qualifying a reference standard: A combination of qNMR for absolute purity and HPLC for the impurity profile is essential.
-
For investigating unknown impurities or degradation products: LC-MS , particularly with a high-resolution instrument, is the most powerful technique for structural elucidation.[14]
-
For all batches of this chiral compound: A validated Chiral HPLC method is mandatory to determine the enantiomeric excess, which is a critical quality attribute.
References
-
Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available from: [Link]
-
Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available from: [Link]
-
Görög, S. (2004). Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link]
-
Muttenthaler, M., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(3), 368-372. Available from: [Link]
-
Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9245-9246. Available from: [Link]
-
Liu, J., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 397-407. Available from: [Link]
-
Quora. Why do we use NMR spectroscopy in purity analysis?. Available from: [Link]
-
SIELC Technologies. HPLC Analysis of TFA. Available from: [Link]
-
Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 949-968. Available from: [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Available from: [Link]
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(3), 169-174. Available from: [Link]
-
ACS Publications. Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. Analytical Chemistry. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Trifluoroacetic acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
-
YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction. Available from: [Link]
-
LCGC International. The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. Available from: [Link]
-
ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Available from: [Link]
-
Wikipedia. Chiral analysis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
-
Wikipedia. Thiophene. Available from: [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
-
International Journal of Research Publication and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
- Google Patents. Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
-
National Center for Biotechnology Information. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. rroij.com [rroij.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Synthetic Routes of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Introduction
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid is a specialized β-amino acid derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its structural motifs, featuring a thiophene ring and a trifluoroacetyl-protected amine, make it a valuable building block for the synthesis of novel therapeutic agents. The thiophene moiety is a well-established pharmacophore, while the trifluoroacetamido group can modulate the compound's lipophilicity and metabolic stability. This guide provides a comprehensive comparison of the primary synthetic pathways to this target molecule, offering an in-depth analysis of their respective methodologies, yields, and practical considerations to aid researchers in selecting the most suitable route for their specific needs.
Two principal retrosynthetic disconnections are considered for the synthesis of the target compound. Both strategies converge on the key intermediate, 3-amino-3-(thiophen-2-yl)propanoic acid, which is subsequently N-acylated. The divergence lies in the method used to construct this β-amino acid precursor. This guide will compare the Rhodanine Synthesis Route and the Mannich Reaction Route for the formation of the β-amino acid backbone, followed by a comparative analysis of trifluoroacetylation reagents for the final N-protection step.
Route 1: The Rhodanine Synthesis Pathway
The Rhodanine synthesis provides a classical and reliable method for the preparation of β-amino acids from aromatic aldehydes. This multi-step approach involves the Knoevenagel condensation of the aldehyde with a rhodanine derivative, followed by hydrolysis and reduction of the resulting intermediate.
Experimental Protocol: Rhodanine Route
Step 1: Synthesis of 5-(Thiophen-2-ylmethylene)rhodanine
-
To a solution of rhodanine (1.0 eq) and anhydrous sodium acetate (2.0 eq) in glacial acetic acid (10 mL/g of rhodanine), add thiophene-2-carboxaldehyde (1.0 eq).
-
Heat the mixture to reflux for 2-3 hours, during which a precipitate should form.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 5-(thiophen-2-ylmethylene)rhodanine.
-
Expected Yield: 85-95%
-
Step 2: Hydrolysis to 2-Thioxo-5-(thiophen-2-ylmethylene)thiazolidin-4-one-3-acetic acid
-
Suspend 5-(thiophen-2-ylmethylene)rhodanine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (10 mL/g).
-
Heat the mixture to 80-90 °C and stir until the solid dissolves.
-
Add a solution of chloroacetic acid (1.1 eq) in water, neutralized with sodium carbonate.
-
Continue heating for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-thioxo-5-(thiophen-2-ylmethylene)thiazolidin-4-one-3-acetic acid.
-
Expected Yield: 70-80%
-
Step 3: Hydrolysis and Reduction to 3-Amino-3-(thiophen-2-yl)propanoic acid
-
To a solution of 2-thioxo-5-(thiophen-2-ylmethylene)thiazolidin-4-one-3-acetic acid (1.0 eq) in a mixture of acetic acid and water, add zinc dust (4.0-5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture and filter to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide) to precipitate the crude β-amino acid.
-
Collect the solid by filtration and recrystallize from a water/ethanol mixture to afford pure 3-amino-3-(thiophen-2-yl)propanoic acid.
-
Expected Yield: 50-65%
-
Causality and Mechanistic Insights
The initial Knoevenagel condensation is driven by the acidity of the methylene protons of the rhodanine ring, which readily form an enolate in the presence of a base like sodium acetate. This enolate then attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde, followed by dehydration to yield the stable conjugated product. The subsequent hydrolysis and reduction step is a more complex transformation. The hydrolysis of the rhodanine ring is thought to proceed via nucleophilic attack of hydroxide on the carbonyl groups, leading to ring opening. The reduction of the exocyclic double bond and the cleavage of the sulfur-containing ring to liberate the free amine is facilitated by the zinc/acid system.
Biological activity comparison of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid derivatives
An In-Depth Guide to the Predicted Biological Activity of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic Acid Derivatives
Executive Summary
The intersection of privileged pharmacological scaffolds offers a fertile ground for the discovery of novel therapeutics. This guide provides a comparative analysis of the potential biological activities of a novel compound class: this compound and its derivatives. While direct experimental data for this specific chemical series is not yet prevalent in published literature, this document constructs a robust predictive framework based on well-established structure-activity relationships (SAR) of its constituent moieties: the arylpropionic acid core, the thiophene ring, and the trifluoroacetamido group.
We hypothesize that these derivatives are prime candidates for investigation as anti-inflammatory, anticancer, and antimicrobial agents. This guide will detail the scientific rationale for these predictions, propose a logical set of derivatives for initial screening, and provide validated experimental protocols to test these hypotheses. The objective is to furnish researchers and drug development professionals with a comprehensive, data-driven prospectus for exploring this promising, untapped chemical space.
Part 1: Rationale and Molecular Design
The therapeutic potential of this novel scaffold is predicated on the synergistic combination of three key structural features. The design of our comparative analysis is rooted in understanding the contribution of each component.
The Arylpropionic Acid Core: A Foundation for Anti-inflammatory Activity
The arylpropionic acid framework is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecules like ibuprofen and naproxen utilize this scaffold to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis in inflammatory pathways.[2][3] The carboxylic acid group is typically essential for binding to the active site of COX enzymes. Therefore, our primary hypothesis is that derivatives of this compound will exhibit significant anti-inflammatory properties.
The Thiophene Moiety: A Versatile Bioisostere
Thiophene is a five-membered sulfur-containing heterocycle widely recognized as a "privileged pharmacophore" in medicinal chemistry.[2][4] It serves as a bioisosteric replacement for the phenyl ring found in many traditional arylpropionic acids, a substitution that can modulate a compound's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions.[2] The thiophene nucleus is integral to a wide array of FDA-approved drugs with diverse activities, including anti-inflammatory, anticancer, antifungal, and antipsychotic effects.[2][5][6] Its inclusion in our scaffold is expected to confer a broad spectrum of potential biological activities beyond inflammation.
The 3-(2,2,2-Trifluoroacetamido) Substituent: A Modulator of Potency and Selectivity
The placement of a trifluoroacetamido group at the C-3 position introduces several key features. The trifluoromethyl (CF3) group is a strong electron-withdrawing moiety that can significantly enhance metabolic stability and membrane permeability. The amide linkage provides an additional hydrogen bond donor and acceptor, potentially strengthening interactions with biological targets.[7] This functional group is strategically positioned to probe interactions with target enzymes and could be pivotal in defining the potency and selectivity of these derivatives.
Proposed Derivatives for Comparative Analysis
To systematically evaluate the SAR of this new class, we propose the synthesis and comparison of the following four initial derivatives:
-
Compound A (Parent Compound): this compound. The baseline compound for all comparisons.
-
Compound B (Ester Prodrug): Methyl 3-(thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoate. Esterification of the carboxylic acid will test its importance for activity and may improve cell permeability, acting as a potential prodrug.
-
Compound C (Thiophene-Substituted): 3-(5-Chloro-thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. Addition of an electron-withdrawing group to the thiophene ring to probe electronic effects on target binding.
-
Compound D (Analogue without Fluorine): 3-(Thiophen-2-yl)-3-(acetamido)propanoic acid. Replacing the trifluoroacetamido group with a simple acetamido group will directly assess the role of the trifluoromethyl moiety in biological activity.
Part 2: Predicted Biological Activities & Experimental Validation
Based on the structural rationale, we will now explore the most probable biological activities and the experimental frameworks required for their validation.
Primary Hypothesis: Anti-inflammatory Activity via COX/LOX Inhibition
The structural similarity to known NSAIDs makes anti-inflammatory action the most compelling hypothesis. Thiophene derivatives have been successfully developed as inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the arachidonic acid cascade that produces inflammatory mediators.[2][5][8]
Proposed Experimental Workflow: The initial screening will involve assessing the inhibitory capacity of Compounds A-D against key inflammatory enzymes.
Caption: Proposed workflow for evaluating anti-inflammatory potential.
Predicted Outcome & Data Presentation: We anticipate that Compound A will show inhibitory activity. Compound B is expected to be inactive in this cell-free assay, confirming the necessity of the free carboxylate. Compounds C and D will provide insight into the electronic and steric requirements for optimal inhibition.
| Compound | Predicted COX-1 IC50 (µM) | Predicted COX-2 IC50 (µM) | Predicted 5-LOX IC50 (µM) | Rationale |
| A (Parent) | 15 | 2.5 | 10 | Balanced activity, selective for COX-2. |
| B (Ester) | >100 | >100 | >100 | Free carboxylate is required for binding. |
| C (Chloro) | 10 | 0.8 | 8 | Enhanced potency due to electronic effects. |
| D (Acetamido) | 30 | 15 | 25 | Reduced potency, highlighting the role of the CF3 group. |
Secondary Hypothesis: Anticancer Activity
Thiophene derivatives are well-represented among anticancer agents, acting through mechanisms such as kinase inhibition and apoptosis induction.[6][9][10] The planar thiophene ring can effectively participate in binding to ATP pockets of various kinases.[2]
Potential Signaling Pathway: Many thiophene-based inhibitors target receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The compounds could potentially disrupt this signaling cascade.
Caption: Potential inhibition of a generic RTK signaling pathway.
Proposed Experimental Validation: An initial screen for anticancer activity would involve evaluating the cytotoxicity of the derivatives against a panel of human cancer cell lines.
Predicted Outcome & Data Presentation: The lipophilicity and potential kinase-binding features of the compounds may lead to cytotoxic effects. Compound C, with its enhanced lipophilicity, might show the highest potency.
| Compound | Predicted GI50 vs. HepG2 (µM) | Predicted GI50 vs. HeLa (µM) | Predicted GI50 vs. A549 (µM) |
| A (Parent) | 25 | 30 | 45 |
| B (Ester) | 15 | 20 | 35 |
| C (Chloro) | 8 | 12 | 18 |
| D (Acetamido) | >50 | >50 | >50 |
Tertiary Hypothesis: Antimicrobial Activity
Both propionic acid and various thiophene-containing structures have demonstrated antimicrobial properties.[11][12] Propionic acid is known to suppress bacterial growth by disrupting intracellular pH.[12] Thiophene derivatives have shown broad-spectrum activity against both bacteria and fungi.[11]
Proposed Experimental Validation: The antimicrobial potential will be assessed by determining the Minimum Inhibitory Concentration (MIC) against representative bacterial strains.
Predicted Outcome & Data Presentation: The acidic nature of the parent compound and its derivatives, combined with the thiophene moiety, is expected to result in antimicrobial activity, particularly against Gram-positive bacteria.
| Compound | Predicted MIC vs. S. aureus (µg/mL) | Predicted MIC vs. E. coli (µg/mL) |
| A (Parent) | 16 | 64 |
| B (Ester) | >128 | >128 |
| C (Chloro) | 8 | 32 |
| D (Acetamido) | 32 | >128 |
Part 3: Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the primary proposed experiments.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of the test compounds against ovine COX-1 and human recombinant COX-2.
-
Principle: A chromogenic assay is used to measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
-
Procedure:
-
Prepare stock solutions of test compounds (A, C, D) and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO.
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of various concentrations of the test compounds or reference inhibitor. Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Shake the plate for 10 seconds and incubate for 5 minutes at 25°C.
-
Read the absorbance at 595 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition versus compound concentration.
-
Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay
-
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of the test compounds against various cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (A, B, C, D) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value from the dose-response curve.
-
Part 4: Conclusion and Future Directions
This guide establishes a compelling, albeit predictive, case for the investigation of this compound derivatives as a new class of multi-target therapeutic agents. The core chemical architecture synergistically combines features known to produce potent anti-inflammatory, anticancer, and antimicrobial activities.
The proposed initial screening of four strategically designed derivatives provides a clear and efficient path to validating these hypotheses and establishing initial structure-activity relationships. Positive results from these in vitro studies, particularly for Compound C, would warrant progression to more advanced studies, including:
-
In vivo efficacy studies in animal models of inflammation or cancer.
-
Mechanism of action studies to identify specific kinase targets.
-
ADME/Tox profiling to assess drug-like properties.
-
Further chemical optimization to improve potency, selectivity, and pharmacokinetic profiles.
By grounding our predictions in established medicinal chemistry principles and providing a clear experimental roadmap, this guide serves as a foundational resource for researchers poised to explore this promising new frontier in drug discovery.
References
-
MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]
-
Filali, I., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]
-
Rani, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Russian Journal of Organic Chemistry. Available at: [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]
-
ResearchGate. (n.d.). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. Available at: [Link]
-
PubMed. (2019). Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. Archiv der Pharmazie. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]
-
AxisPharm. (n.d.). 3-(trifluoroacetamido) Propanoic Acid. Available at: [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]
-
PubMed. (n.d.). Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Journal of Immunotoxicology. Available at: [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]
-
ResearchGate. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
PubMed. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes. Available at: [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. 3-(trifluoroacetamido) Propanoic Acid | CAS: 126765-25-1 | AxisPharm [axispharm.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: The Efficacy of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic Acid in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. These scaffolds dictate not only the final molecule's three-dimensional architecture and target engagement but also its metabolic stability and pharmacokinetic profile. This guide provides an in-depth comparative analysis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid , a highly functionalized β-amino acid, against other common building blocks. We will explore its unique structural attributes—the bio-active thiophene ring, the conformationally constraining β-amino acid backbone, and the synthetically versatile trifluoroacetamido group—to provide researchers, scientists, and drug development professionals with a clear, data-driven rationale for its application.
Introduction: A Building Block of Strategic Importance
The pursuit of novel therapeutics often requires moving beyond nature's canonical set of α-amino acids. Unnatural amino acids, particularly β-amino acids, offer a powerful toolkit to overcome the inherent limitations of traditional peptides, such as poor metabolic stability and limited conformational diversity.[1][] this compound emerges as a building block of significant interest by synergistically combining three key chemical features.
Deconstructing the Molecule: A Trifecta of Functionality
To appreciate its efficacy, we must first dissect the molecule into its core components:
-
The Thiophene Ring: Thiophene is recognized as a "privileged pharmacophore" in medicinal chemistry.[3][4] It is a bioisostere of the phenyl ring, yet its sulfur heteroatom introduces unique electronic properties, alters metabolic pathways, and can form specific interactions (e.g., hydrogen bonds, chalcogen bonds) with biological targets.[5] The prevalence of thiophene in FDA-approved drugs across various therapeutic areas—from anti-inflammatory agents like Tiaprofenic acid to antiplatelet drugs like Clopidogrel—underscores its value.[3][6]
-
The β-Amino Acid Backbone: Unlike natural α-amino acids, the additional methylene group in the β-amino acid backbone imparts significant resistance to proteolytic degradation by common enzymes.[7] This intrinsic stability is a major advantage for developing peptide-based drugs with improved in vivo half-lives. Furthermore, β-amino acids are powerful tools for inducing specific, stable secondary structures (e.g., helices, turns, and sheets) in peptidomimetics, allowing for precise control over the spatial orientation of side chains for optimal receptor binding.[1]
-
The N-Trifluoroacetamido (Tfa) Group: The trifluoroacetamido group serves as a robust N-terminal protecting group. While historically used in solution-phase synthesis, its application in solid-phase peptide synthesis (SPPS) is notable.[8][9] Its key advantage lies in its unique deprotection conditions, which are orthogonal to the widely used Boc (acid-labile) and Fmoc (base-labile) strategies.[9][10] This orthogonality provides synthetic chemists with greater flexibility in complex, multi-step syntheses. The trifluoromethyl moiety also enhances the lipophilicity of the building block, which can be strategically leveraged to modulate the properties of the final compound.
Structural Comparison of Building Blocks
The unique structure of our target molecule offers distinct advantages over traditional α-amino acids or simpler β-amino acid analogs.
Caption: Structural relationships between the target building block and common alternatives.
Comparative Efficacy Analysis
An objective evaluation requires comparing the building block against relevant alternatives based on key performance indicators in drug discovery. The alternatives chosen for this analysis are: Thiophenylalanine (the α-amino acid analog), 3-Phenyl-β-alanine (a common non-heterocyclic β-amino acid), and a generic Fmoc-protected β-amino acid .
Physicochemical and Pharmacokinetic Profile
The choice of a building block profoundly impacts a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The thiophene and trifluoromethyl groups in our target molecule are particularly influential.
| Property | 3-(Thiophen-2-yl)-3-(Tfa)-propanoic acid | Thiophenylalanine (α-analog) | 3-Phenyl-β-alanine | Fmoc-β-alanine | Rationale & Implications |
| Metabolic Stability | High | Low to Moderate | Moderate | Moderate | The β-amino acid backbone confers high resistance to proteolysis. The thiophene ring often presents a different metabolic profile than a phenyl ring, potentially avoiding common P450 oxidation pathways.[7] |
| Lipophilicity (cLogP) | Increased | Moderate | Moderate | High (due to Fmoc) | The trifluoromethyl and thiophene moieties increase lipophilicity, which can enhance membrane permeability. This must be balanced to maintain aqueous solubility. |
| Receptor Interaction | Unique | Different | Different | N/A | The sulfur atom in thiophene can act as a hydrogen bond acceptor and engage in unique chalcogen bonding, offering interaction possibilities not available to a phenyl ring.[3][5] |
| Conformational Rigidity | High | Moderate | High | High | The β-amino acid structure pre-organizes the peptide backbone into specific conformations, reducing the entropic penalty of binding to a target.[1][11] |
| Synthetic Orthogonality | Excellent | Good | Good | Good | The Tfa protecting group is stable to acidic (Boc deprotection) and basic (Fmoc deprotection) conditions, offering a distinct synthetic pathway.[8][10] |
Synthetic Tractability and Orthogonality
A building block is only as effective as it is practical to use. The N-Tfa protection scheme provides a clear advantage in complex syntheses.
-
Standard Peptide Synthesis: In standard Fmoc-based SPPS, the Tfa group remains intact during the piperidine-mediated deprotection of Fmoc groups on other amino acids.[10]
-
Boc-Based Synthesis: Similarly, the Tfa group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove Boc protecting groups.[12]
-
Deprotection: The Tfa group is typically removed under mild basic conditions (e.g., dilute aqueous ammonia or piperidine) or reductive conditions that do not affect other common protecting groups.[10] This orthogonality is crucial for strategies like side-chain modification or branched peptide synthesis.
Experimental Section: Practical Application and Protocols
To demonstrate the utility of this compound, we provide a standard protocol for its incorporation into a peptide sequence via automated solid-phase peptide synthesis (SPPS).
General Workflow for SPPS Incorporation
The following diagram outlines the key steps for incorporating the building block into a growing peptide chain on a solid support resin.
Caption: Workflow for incorporating the building block in SPPS.
Detailed Protocol: Amide Coupling
This protocol assumes a standard Fmoc-based SPPS procedure on a Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Activation of Building Block: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the solution to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling. Proceed to the deprotection of the next Fmoc-amino acid.
Protocol: Selective Deprotection of the N-Trifluoroacetyl Group
This step would typically be performed after the full peptide sequence is assembled, either on-resin or post-cleavage, depending on the synthetic strategy.
-
Reagent Preparation: Prepare a solution of 5% piperidine in DMF.
-
On-Resin Deprotection: Add the deprotection solution to the resin and agitate for 2 hours at room temperature.[10]
-
Washing: Wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).
Conclusion: A Superior Scaffold for Advanced Peptidomimetics
This compound is more than just another unnatural amino acid; it is a strategically designed building block that addresses several key challenges in modern drug discovery.
-
Enhanced Stability: Its β-amino acid backbone provides a robust defense against enzymatic degradation, a critical feature for developing orally bioavailable or long-acting therapeutics.[1][7]
-
Tailored Bioactivity: The thiophene moiety is a well-established pharmacophore that offers unique electronic and steric properties for optimizing target engagement, often leading to improved potency and selectivity.[3][4]
-
Synthetic Versatility: The N-trifluoroacetamido protecting group provides valuable orthogonality, enabling more complex and elegant synthetic routes that are not easily accessible with standard Boc or Fmoc chemistries.[8][9]
While the choice of any building block is context-dependent, the combination of proteolytic resistance, proven bioactivity from the thiophene core, and enhanced synthetic flexibility makes this compound a superior choice for researchers aiming to design next-generation peptidomimetics and complex molecular probes. Its rational incorporation can accelerate the development of drug candidates with improved pharmacokinetic profiles and novel mechanisms of action.
References
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.
- Unnatural Amino Acids in Drug Discovery. BOC Sciences.
- Pharmacologically active β-amino acid derivatives.
- US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Development of a Library of Thiophene‐Based Drug‐Like Lego Molecules: Evaluation of Their Anion Binding, Transport Properties, and Cytotoxicity.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Important drug molecules containing thiophene and benzothiophene core moiety.
- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks.
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 9. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 3-(Thiophen-2-yl)propanoic Acid Derivatives
Introduction: Bridging Synthesis and Biological Function
The journey of a novel chemical entity from the synthesis bench to a potential therapeutic candidate is paved with rigorous validation. For compounds derived from the versatile 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid scaffold, which incorporates a thiophene ring known for a wide spectrum of biological activities, this process is critical.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating in vitro assays to characterize this class of compounds.
We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring that each step contributes to a self-validating system. The objective is not merely to screen for activity but to generate robust, reproducible data that can confidently drive lead optimization. This guide will focus on two common and high-value target classes for which this scaffold shows potential: Matrix Metalloproteinases (MMPs) and Caspases , enzymes pivotal in inflammation and apoptosis, respectively.
Chapter 1: The Foundation—Assay Development and Validation Principles
Before initiating any screening campaign, it is imperative to understand the principles of assay validation. These principles ensure that the data generated is accurate, precise, and reliable. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines that form the bedrock of this process.[3][4][5] An assay must be "fit for purpose," meaning its performance characteristics are appropriate for its intended application in the drug discovery pipeline.[6][7]
A typical validation framework assesses the following:
-
Specificity & Selectivity: The ability to measure the analyte of interest in the presence of other components.[8]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is further divided into:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates a typical validation workflow in early-stage drug discovery.
Caption: High-level workflow for in vitro assay validation.
Chapter 2: The Primary Screen—Choosing the Right Tool for the Job
The initial high-throughput screening (HTS) of your synthesized compound library is typically performed using a biochemical assay.[10] This approach, which uses purified components in a controlled environment, is cost-effective and allows for the rapid identification of "hits."[11] Here, we compare two common assay formats for a hypothetical target, Matrix Metalloproteinase-13 (MMP-13), a key enzyme in osteoarthritis.
Comparison: Fluorometric vs. Colorimetric Assays for MMP-13 Inhibition
| Feature | Fluorometric Assay | Colorimetric Assay |
| Principle | Cleavage of a quenched fluorogenic peptide substrate, releasing a fluorophore.[12] | Hydrolysis of a thiopeptide substrate, producing a sulfhydryl group that reacts with DTNB to form a colored product. |
| Sensitivity | High | Moderate |
| Throughput | High (96/384-well compatible) | High (96/384-well compatible) |
| Compound Interference | Potential for interference from fluorescent compounds or quenchers. | Potential for interference from colored compounds or compounds containing thiols. |
| Cost | Generally higher (specialized substrates and detection equipment). | Generally lower. |
| Best For | Identifying highly potent inhibitors; large-scale HTS campaigns. | Initial screens where cost is a major factor; when compound fluorescence is a known issue. |
Expert Rationale for Assay Choice
For novel compound libraries, a fluorometric assay is often preferred due to its higher sensitivity, which is crucial for detecting inhibitors with a wide range of potencies.[13] However, it is essential to run a counter-screen to identify and eliminate false positives caused by compound auto-fluorescence. A colorimetric assay serves as an excellent orthogonal test to confirm hits from a primary fluorescent screen.[14]
The diagram below illustrates the principle of a FRET-based fluorometric protease assay.
Caption: Principle of a FRET-based fluorometric protease assay.
Detailed Protocol: Fluorometric MMP-13 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is designed for a 96-well microplate format.[12]
1. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM HEPES, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.
-
MMP-13 Enzyme: Reconstitute human recombinant MMP-13 to a stock concentration of 100 µg/mL in Assay Buffer. Dilute to a working concentration of 5 ng/µL.
-
Fluorogenic Substrate: Use a quenched peptide substrate such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.[12] Prepare a 10 mM stock in DMSO and dilute to a 20 µM working solution in Assay Buffer.
-
Test Compounds: Prepare a 10 mM stock of each synthesized compound in 100% DMSO. Create a dilution series (e.g., 100 µM to 0.1 µM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Control Inhibitor: Use a known broad-spectrum MMP inhibitor like NNGH or a more specific MMP-13 inhibitor as a positive control.
2. Assay Procedure:
-
To the wells of a black 96-well microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted test compounds or control inhibitor. For "No Inhibitor" control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of the diluted MMP-13 enzyme solution to all wells except the "Blank" (no enzyme) control. For Blank wells, add 20 µL of Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the 20 µM fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode using a fluorescence plate reader (Excitation = 328 nm, Emission = 393 nm). Read every 1-2 minutes for 30-60 minutes at 37°C.
3. Data Analysis:
-
For each time point, subtract the fluorescence of the Blank wells from all other wells.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
Chapter 3: The Confirmation—Cell-Based Assays for Physiological Relevance
A "hit" in a biochemical assay is an important first step, but it doesn't guarantee activity in a cellular context.[16] Cell-based assays are crucial secondary screens to confirm on-target effects and assess potential cytotoxicity. For compounds targeting an enzyme like Caspase-3, a key executioner of apoptosis, a cell-based assay can directly measure the compound's ability to prevent programmed cell death.
Comparison: Cell-Based Apoptosis Assay vs. Cytotoxicity Assay
| Feature | Cell-Based Apoptosis Assay (e.g., Caspase-3/7 Glo) | General Cytotoxicity Assay (e.g., LDH Release) |
| Principle | Measures the activity of executioner caspases (Caspase-3 and -7) using a luminogenic peptide substrate that is cleaved to produce light.[17][18] | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[19][20] |
| Endpoint | Specific mechanism (apoptosis). | General cell death/membrane damage.[21] |
| Timing | Detects early to mid-stage apoptosis. | Detects late-stage apoptosis or necrosis. |
| Information Provided | Confirms the compound engages the target pathway in a cell. | Provides a general measure of compound toxicity.[22] |
| Best For | Confirming the mechanism of action for putative apoptosis inhibitors. | Triaging compounds early based on their general toxicity profile. |
Expert Rationale for Assay Choice
For compounds designed to inhibit a specific cellular pathway, such as caspase-mediated apoptosis, a targeted mechanistic assay like a Caspase-Glo® assay is the logical confirmatory step.[18] It directly validates that the biochemical activity translates to a functional outcome in a living system. This should always be run in parallel with a general cytotoxicity assay (like LDH or MTT) to ensure the observed effect isn't simply due to the compound killing the cells through an off-target necrotic mechanism.[19]
Detailed Protocol: Cell-Based Caspase-3/7 Inhibition Assay
This protocol describes how to test if a compound can inhibit staurosporine-induced apoptosis in a cell line (e.g., Jurkat or HeLa).
1. Cell Culture and Plating:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a white-walled 96-well plate at a density of 20,000 cells/well in 80 µL of media.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.
2. Compound Treatment and Apoptosis Induction:
-
Prepare serial dilutions of your test compounds and a known Caspase-3 inhibitor (e.g., Z-DEVD-FMK) in culture medium.
-
Add 10 µL of the diluted compounds to the appropriate wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
Prepare a 10X working solution of staurosporine (an apoptosis inducer) in culture medium.
-
Add 10 µL of 10 µM staurosporine to all wells except the "No Apoptosis" control wells (final concentration 1 µM). Add 10 µL of medium to the control wells.
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂.
3. Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Subtract the average luminescence of the "No Cell" blank wells from all other readings.
-
Calculate the percent inhibition of the caspase signal relative to the "Staurosporine Only" (0% inhibition) and "No Apoptosis" (100% inhibition) controls.
-
Plot the % Inhibition vs. compound concentration to determine the cellular EC₅₀ value.
Chapter 4: Data Interpretation and Reporting
Presenting validation and screening data clearly is essential. The following table provides an example of how to summarize results for a set of hypothetical compounds from the 3-(Thiophen-2-yl)propanoic acid series.
| Compound ID | MMP-13 IC₅₀ (µM) [Biochemical] | Caspase-3 EC₅₀ (µM) [Cellular] | Max % Inhibition @ 10µM [Cellular] | Cytotoxicity (LDH) EC₅₀ (µM) |
| Test Cmpd 1 | 0.85 | 1.2 | 95% | > 50 |
| Test Cmpd 2 | 15.2 | > 50 | 15% | > 50 |
| Test Cmpd 3 | 0.91 | 0.98 | 98% | 5.5 |
| Control Inhibitor | 0.05 | 0.15 | 99% | > 50 |
Analysis of Hypothetical Data:
-
Test Cmpd 1: A promising hit. It shows good biochemical potency that translates well into cellular activity without significant cytotoxicity. This is a strong candidate for lead optimization.
-
Test Cmpd 2: A weak hit. Its low biochemical potency is reflected in poor cellular activity. This compound would likely be deprioritized.
-
Test Cmpd 3: A potent but toxic compound. While it shows excellent activity in both biochemical and cellular assays, its cytotoxicity is high, suggesting a narrow therapeutic window or off-target effects. This compound is a poor candidate for further development.
Conclusion
The validation of in vitro assays is a cornerstone of successful drug discovery. For novel compounds derived from scaffolds like this compound, a multi-step validation strategy is essential. This involves selecting sensitive and robust primary biochemical assays, confirming hits with physiologically relevant cell-based assays, and constantly assessing for confounding factors like cytotoxicity. By understanding the principles behind each assay and meticulously validating each step, researchers can build a robust data package that provides high confidence in the biological activity of their synthesized compounds, paving the way for the next stages of therapeutic development.
References
-
National Center for Advancing Translational Sciences. (2017). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]
-
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
-
Bolger, R., & Checovich, W. (1994). A new protease activity assay using fluorescence polarization. Biotechniques, 17(3), 585-589. Retrieved from [Link]
-
Verhelst, S. H. L. (2008). Fluorescent probes for proteolysis: Tools for drug discovery. Drug Discovery Today: Technologies, 5(2-3), e107-e113. Retrieved from [Link]
-
Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
BMG Labtech. (2023). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
-
Wang, J. (2012). Recent developments in protease activity assays and sensors. Analyst, 137(4), 781-789. Retrieved from [Link]
-
Lauer-Fields, J. L., et al. (2010). High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. Bioorganic & Medicinal Chemistry, 18(1), 163-173. Retrieved from [Link]
-
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
Li, W., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(1), 1-10. Retrieved from [Link]
-
Okun, I., et al. (2006). Screening for caspase-3 inhibitors: a new class of potent small-molecule inhibitors of caspase-3. Journal of Biomolecular Screening, 11(3), 277-285. Retrieved from [Link]
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
-
O'Brien, M. A., et al. (2005). Screen for caspase-3/7 inhibitors using the LOPAC collection. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Merck. (n.d.). CASPASE-3 INHIBITOR SCREENING ASSAY KIT. Retrieved from [Link]
-
Grant, S. K., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Rutkauskas, K., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 26(1), 1-15. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(1), 1-13. Retrieved from [Link]
-
Ryabukhin, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1-22. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. dispendix.com [dispendix.com]
- 10. m.youtube.com [m.youtube.com]
- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 12. MMP13 Inhibitor Screening Assay Kit (Fluorometric) (ab139451) | Abcam [abcam.com]
- 13. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. nibib.nih.gov [nibib.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Caspase Assays | Thermo Fisher Scientific - AU [thermofisher.com]
- 18. Figure 5. [Screen for caspase-3/7 inhibitors using...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Trifluoroacetamido and Other Amine Protecting Groups in Modern Synthesis
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is a fundamental tenet of success. The ability to temporarily mask the reactivity of a functional group, perform chemical transformations on other parts of the molecule, and then cleanly remove the protecting group is a critical enabler of modern synthetic chemistry. Among the plethora of protecting groups for amines, the trifluoroacetamido (Tfa) group presents a unique combination of stability and lability that warrants a detailed comparative study against the more commonly employed carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This guide provides an in-depth technical comparison of these protecting groups, offering insights into their relative performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Principle of Orthogonal Protection: A Synthetic Imperative
The concept of "orthogonality" in protecting group strategy is paramount. It refers to the ability to selectively remove one type of protecting group in the presence of others, under distinct and non-interfering reaction conditions.[1] This allows for the sequential construction of complex molecules with multiple functionalities. The choice of a protecting group is therefore not an isolated decision but a critical component of the overall synthetic design.
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate amine protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, its influence on the physical properties of the intermediate compounds, and its compatibility with other functional groups present in the molecule.
Stability Profile: A Head-to-Head Comparison
The trifluoroacetamido group is distinguished by its remarkable stability to acidic conditions, a feature that sets it apart from the widely used Boc group. Conversely, its lability to basic conditions provides a valuable orthogonal relationship with acid-labile and hydrogenolysis-labile protecting groups.
| Protecting Group | Reagents for Introduction | Stability to Strong Acid (e.g., TFA) | Stability to Base (e.g., Piperidine) | Stability to Catalytic Hydrogenolysis (H₂, Pd/C) |
| Trifluoroacetamido (Tfa) | Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate | Stable | Labile[2] | Stable |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Labile[3] | Stable | Stable |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Stable | Stable | Labile[4] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Stable | Labile[5] | Labile |
Conditions for Introduction and Removal: A Practical Overview
The ease and efficiency of protecting group manipulation are critical for the overall yield and practicality of a synthetic route. The following table summarizes the typical conditions for the introduction and cleavage of each protecting group.
| Protecting Group | Introduction Conditions | Deprotection Conditions |
| Trifluoroacetamido (Tfa) | Trifluoroacetic anhydride, pyridine in CH₂Cl₂; or Ethyl trifluoroacetate, base. | Mild base (e.g., 0.1-0.2 M NaOH or LiOH in water/ethanol, K₂CO₃/MeOH/H₂O)[2]; NaBH₄/EtOH[2]. |
| tert-Butoxycarbonyl (Boc) | Boc₂O, base (e.g., NEt₃, DMAP) in an organic solvent.[6] | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane).[7] |
| Carboxybenzyl (Cbz) | Cbz-Cl, base (e.g., NaHCO₃) in a biphasic system.[4] | Catalytic hydrogenolysis (e.g., H₂, 10% Pd/C in MeOH or EtOH).[8] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) in a biphasic system. | Secondary amine base (e.g., 20% piperidine in DMF).[5] |
Experimental Protocols
To provide a practical context for the comparison, the following are detailed, step-by-step methodologies for the introduction and removal of each protecting group on a representative primary amine.
Protocol 1: Trifluoroacetylation of a Primary Amine
A. Protection:
-
Dissolution: Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add pyridine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[9]
B. Deprotection:
-
Dissolution: Dissolve the N-trifluoroacetylated compound (1.0 equiv) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.0-3.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the deprotection by TLC.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with 1 M HCl.
-
Isolation: Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[2]
Protocol 2: Boc Protection and Deprotection of a Primary Amine
A. Protection:
-
Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Base and Reagent Addition: Add triethylamine (NEt₃) (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[6]
B. Deprotection:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv) and stir the solution at room temperature.
-
Reaction: The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Isolation: Dry the organic layer, filter, and concentrate to obtain the deprotected amine.[7]
Protocol 3: Cbz Protection and Deprotection of a Primary Amine
A. Protection:
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 equiv).
-
Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Isolation: Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected amine.[1]
B. Deprotection:
-
Setup: Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete in 1-16 hours.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]
Protocol 4: Fmoc Protection and Deprotection of a Primary Amine
A. Protection:
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equiv) in dioxane dropwise at 0 °C.
-
Reaction: Stir the mixture for 2-4 hours at room temperature.
-
Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain the Fmoc-protected amino acid.
B. Deprotection:
-
Dissolution: Dissolve the Fmoc-protected amine (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the solution at room temperature. The deprotection is usually complete within 30 minutes.
-
Work-up: Remove the solvent under reduced pressure. The residue can be purified by column chromatography or precipitation.[5][10]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of protection and deprotection for each group, highlighting their orthogonal nature.
Caption: Protection and deprotection workflows for Tfa, Boc, Cbz, and Fmoc groups.
Caption: Orthogonality relationships between common amine protecting groups.
Advantages, Disadvantages, and Strategic Considerations
| Protecting Group | Advantages | Disadvantages | Strategic Applications |
| Trifluoroacetamido (Tfa) | Highly stable to strong acids; Orthogonal to Boc and Cbz; Cleaved under mild basic conditions. | Can be difficult to introduce on sterically hindered amines; Potential for side reactions with strong bases. | Useful in syntheses requiring acidic steps where Boc would be cleaved; Orthogonal protection schemes in peptide synthesis. |
| tert-Butoxycarbonyl (Boc) | Easy to introduce; Stable to a wide range of non-acidic conditions; Widely used and well-understood. | Labile to strong acids, limiting its use in certain synthetic routes; Deprotection can generate reactive tert-butyl cations leading to side reactions.[11] | The cornerstone of Boc-based solid-phase peptide synthesis (SPPS); General amine protection in a vast array of organic syntheses. |
| Carboxybenzyl (Cbz) | Stable to both acidic and basic conditions; Clean deprotection byproducts (toluene and CO₂). | Requires a metal catalyst for removal, which can be incompatible with certain functional groups (e.g., sulfur-containing residues, alkynes); Requires specialized hydrogenation equipment. | Protection of amines in molecules containing acid- or base-labile groups; Widely used in solution-phase peptide synthesis. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Cleaved under very mild basic conditions; Orthogonal to acid-labile and hydrogenolysis-labile groups; UV-active byproduct allows for reaction monitoring. | Labile to some amine nucleophiles; Can be cleaved by catalytic hydrogenation; The dibenzofulvene byproduct can cause side reactions if not properly scavenged. | The foundation of Fmoc-based SPPS, which is the dominant method for peptide synthesis today. |
Conclusion: Selecting the Optimal Protecting Group
The choice of an amine protecting group is a critical decision in the design of a synthetic strategy. While Boc, Cbz, and Fmoc have long been the workhorses of organic synthesis, the trifluoroacetamido group offers a valuable and often overlooked alternative. Its unique stability profile—robustness in the face of strong acids and lability to mild bases—provides a powerful tool for achieving orthogonality in complex syntheses.
By understanding the comparative strengths and weaknesses of each protecting group, as detailed in this guide, researchers can develop more elegant, efficient, and successful synthetic routes. The selection should always be made in the context of the entire synthetic plan, considering the compatibility of all functional groups and reaction conditions to be employed.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available from: [Link]
-
Fmoc. Lokey Lab Protocols. Available from: [Link]
-
N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. ACS Publications. Available from: [Link]
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Available from: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available from: [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available from: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]
-
Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. ACS Publications. Available from: [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]
-
Trifluoroacetamides. Organic Chemistry Portal. Available from: [Link]
- Use of trifluoroacetamide for n-terminal protection. Google Patents.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
- Use of trifluoroacetamide for n-terminal protection. Google Patents.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]
-
Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? ResearchGate. Available from: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available from: [Link]
-
trifloroacetyl triflate. Organic Syntheses Procedure. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
L-Tyrosine, N-(trifluoroacetyl). Organic Syntheses Procedure. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Crystallographic Guide to 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic Acid Derivatives: A Predictive Analysis
To the dedicated researcher, scientist, and drug development professional, this guide offers an in-depth comparative analysis of the anticipated crystallographic features of 3-(thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid and its derivatives. In the absence of a publicly available crystal structure for this specific molecule, this document serves as a predictive guide based on the crystallographic analysis of its core structural components: the thiophene ring, the N-acylated amino acid backbone, and the trifluoroacetamide moiety. By understanding the structural propensities of these fragments, we can build a robust hypothesis for the solid-state behavior of the target compound class, providing a valuable framework for future experimental work in drug design and materials science.
Introduction: The Structural Significance of the Target Scaffold
The molecular architecture of this compound brings together three key functional motifs, each contributing unique properties that are highly relevant in medicinal chemistry. The thiophene ring, a bioisostere of the phenyl ring, can modulate physicochemical properties and metabolic stability while participating in various non-covalent interactions. The β-amino acid backbone provides a scaffold with distinct conformational preferences compared to α-amino acids, influencing the overall shape and biological activity of the molecule. Finally, the trifluoroacetamido group, with its strong electron-withdrawing nature and hydrogen bonding capabilities, can significantly impact molecular conformation and crystal packing.
Understanding the three-dimensional structure of these molecules at the atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide will dissect the probable crystallographic landscape of this family of compounds by comparing the known solid-state behaviors of their constituent parts.
Comparative Analysis of Structural Motifs
To predict the crystal structure of our target compound and its derivatives, we will examine the crystallographic data of closely related molecules that contain one or more of the key structural fragments.
The Thiophene Moiety: Aromaticity and Intermolecular Interactions
The thiophene ring is a planar, aromatic system.[1] In the solid state, thiophene carboxylic acids, such as thiophene-2-carboxylic acid, typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[2][3] This dimerization is a dominant feature in their crystal packing. The sulfur atom in the thiophene ring is a weak hydrogen bond acceptor, and C-H···S interactions, though not always present, can contribute to the overall crystal packing.[2] Furthermore, π-π stacking interactions between thiophene rings can also influence the supramolecular assembly.
The N-Acyl Amino Acid Backbone: Conformation and Hydrogen Bonding
The N-acyl amino acid backbone dictates the overall conformation of the molecule. In the crystal structure of N-acetyl-L-alanine, for instance, the molecule adopts a specific folded conformation.[4] The packing is dominated by a network of N-H···O and O-H···O hydrogen bonds. The amide N-H group and the carbonyl oxygen are key hydrogen bond donors and acceptors, respectively, forming chains or sheets that stabilize the crystal lattice.[5]
The Trifluoroacetamido Group: A Strong Influencer of Crystal Packing
The trifluoroacetamido group introduces several key features. The strong electron-withdrawing nature of the trifluoromethyl group acidifies the amide N-H proton, making it a stronger hydrogen bond donor. Furthermore, the fluorine atoms can participate in weaker C-H···F and F···F interactions. Studies on peptides co-crystallized with trifluoroacetic acid have shown that the trifluoroacetate anion readily forms strong, charge-assisted hydrogen bonds with protonated amine groups.[6] This suggests that the trifluoroacetamido N-H group will be a highly influential director of the hydrogen-bonding network in the crystal structure of our target molecule.
Predicted Crystallographic Parameters and Intermolecular Interactions
Based on the analysis of related structures, we can predict the likely crystallographic features of this compound.
Table 1: Predicted Key Crystallographic Parameters and Intermolecular Interactions
| Parameter | Predicted Value/Feature | Rationale based on Analogous Structures |
| Unit Cell | Monoclinic or Orthorhombic | Common space groups for organic molecules of similar size and functionality.[2][3] |
| Hydrogen Bonding | - Strong O-H···O dimers between carboxylic acids.- Strong N-H···O hydrogen bonds involving the trifluoroacetamide and carboxylic acid groups.- Possible C-H···O and C-H···S interactions. | Carboxylic acid dimerization is a very common and stable motif.[2][3] The acidified N-H of the trifluoroacetamide will be a potent H-bond donor.[6] Thiophene C-H bonds can interact with oxygen or sulfur acceptors. |
| Key Torsion Angles | The orientation of the thiophene ring relative to the propanoic acid backbone will be influenced by steric hindrance and weak interactions. | The planarity of the thiophene ring and the sp3 hybridization of the propanoic acid backbone will lead to a non-planar overall structure. |
| Supramolecular Motifs | Formation of hydrogen-bonded chains or sheets. Potential for π-π stacking of thiophene rings. | The strong hydrogen bond donors and acceptors will likely lead to extended networks.[4][5] Aromatic rings often engage in stacking interactions. |
Below is a diagram illustrating the primary molecular structure and its key functional groups.
Caption: Molecular structure of the target compound.
The following diagram illustrates the predicted primary intermolecular interactions that are likely to govern the crystal packing of these derivatives.
Caption: Predicted intermolecular interactions.
Experimental Protocols: A Roadmap to Crystal Structure Determination
For researchers embarking on the synthesis and crystallographic analysis of these novel compounds, the following experimental workflow provides a robust starting point.
Synthesis and Purification
A plausible synthetic route involves the reaction of 3-amino-3-(thiophen-2-yl)propanoic acid with trifluoroacetic anhydride or another suitable trifluoroacetylating agent. The starting β-amino acid can be synthesized through various established methods, such as the Rodionov reaction.
Step-by-Step Synthesis Protocol:
-
Dissolve 3-amino-3-(thiophen-2-yl)propanoic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] A variety of crystallization techniques should be explored.
Common Crystallization Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are typically followed for structure determination:
-
Mount a single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the raw diffraction data to obtain integrated intensities and unit cell parameters.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and angles.
The following diagram outlines the general experimental workflow for the synthesis and crystallographic analysis of the target compounds.
Caption: Experimental workflow diagram.
Conclusion and Future Outlook
This guide provides a comprehensive, albeit predictive, comparison of the crystallographic features of this compound derivatives. By leveraging the known crystal structures of analogous compounds, we have established a strong hypothesis for the key intermolecular interactions and packing motifs that are likely to be observed. The strong hydrogen-bonding capabilities of both the carboxylic acid and the trifluoroacetamido groups are predicted to be the dominant forces in the crystal engineering of these molecules.
It is our hope that this guide will serve as a valuable resource for researchers in the field, providing both a theoretical framework for understanding the solid-state properties of this important class of compounds and a practical guide for their synthesis and crystallographic characterization. The experimental validation of these predictions will undoubtedly provide deeper insights into the structure-property relationships of these molecules and pave the way for the design of new derivatives with tailored biological and material properties.
References
- Molecular packing and intermolecular interactions in N-acylethanolamines: crystal structure of N-myristoylethanolamine. (1999). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1418(2), 261-267.
- Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717.
- Crystal structure, molecular packing, and intermolecular interactions of N-pentadecanoyltaurine and N-acyltaurine's interaction with cholesterol. (n.d.). CrystEngComm.
- Nardelli, M., & Fava, G. (1959). The crystal and molecular structure of α-thiophene- and α-selenophene-carboxylic acids. Acta Crystallographica, 12(9), 727-732.
-
Thiophene. (n.d.). In Wikipedia. Retrieved from [Link]
- The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. (2018). Crystal Growth & Design, 18(7), 4150-4158.
-
X-ray Crystallography. (2022, September 23). RedShiftBio. Retrieved from [Link]
-
N-Acetyl-l-alanine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular packing and intermolecular interactions in N-acylethanolamines: crystal structure of N-myristoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Introduction: The Imperative of Analytical Method Cross-Validation in Drug Development
In the rigorous landscape of pharmaceutical development, the reliability of analytical data is paramount. For a novel compound such as 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid, a potential therapeutic agent, the journey from discovery to clinical application is underpinned by a series of analytical methods that characterize its purity, potency, and stability. When these analytical responsibilities are transferred—be it between laboratories, from a research to a quality control environment, or when a new analytical technique is introduced—a critical process known as cross-validation becomes essential. This guide provides an in-depth, experience-driven comparison and protocol for the cross-validation of analytical methods for this specific molecule, ensuring data integrity and regulatory compliance.
This guide will explore the cross-validation of two common and powerful analytical techniques for small molecules: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS). We will delve into the rationale behind the selection of these methods, provide detailed experimental protocols, and present a framework for data analysis and interpretation, all grounded in established regulatory guidelines.
Selecting the Right Tools: A Comparative Overview of Analytical Methods
The choice of analytical methodology for this compound is dictated by its chemical structure. The presence of a thiophene ring provides a chromophore suitable for UV detection, making HPLC-UV a viable option for quantification. The trifluoroacetamido group and the overall polarity of the molecule suggest that reversed-phase chromatography would be an effective separation technique. For higher sensitivity and selectivity, especially in complex biological matrices, UHPLC-MS/MS is the gold standard.
| Feature | HPLC-UV | UHPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Moderate (ng-µg range). | High to very high (pg-fg range). |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | Very high; can distinguish between compounds with the same retention time but different masses. |
| Throughput | Lower due to longer run times. | Higher due to faster separation on UHPLC columns. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Application | Routine quality control, purity assessment, and content uniformity. | Bioanalysis, impurity profiling, and metabolite identification. |
The Cross-Validation Workflow: A Step-by-Step Guide
The cross-validation process aims to demonstrate that a new or transferred analytical method produces results that are equivalent to an established, validated method. The following workflow outlines the critical steps for cross-validating a newly developed UHPLC-MS/MS method against a legacy HPLC-UV method for the analysis of this compound.
Caption: A three-phase workflow for analytical method cross-validation.
Experimental Protocol: Cross-Validation of HPLC-UV and UHPLC-MS/MS Methods
This protocol assumes that both the HPLC-UV and UHPLC-MS/MS methods have been individually validated according to ICH Q2(R1) guidelines.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be 0.1 µg/mL to 100 µg/mL.
-
QC Samples: Prepare at least three levels of QC samples: low, medium, and high concentrations, spanning the calibration range. These should be prepared from a separate weighing of the reference standard to ensure independence.
2. HPLC-UV Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
3. UHPLC-MS/MS Method Parameters (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by direct infusion of the reference standard (e.g., precursor ion [M+H]+ -> product ion).
4. Analysis Procedure:
-
Analyze the same set of calibration standards and QC samples on both the HPLC-UV and UHPLC-MS/MS systems.
-
To assess inter-analyst variability, it is recommended that the analysis be performed by at least two different analysts.
-
The analysis should be conducted on at least three separate days to evaluate intermediate precision.
Data Analysis and Acceptance Criteria
The core of cross-validation lies in the statistical comparison of the data generated by the two methods. The acceptance criteria should be pre-defined in the cross-validation protocol.
| Parameter | Acceptance Criteria | Statistical Test |
| Accuracy | The mean concentration of QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). | Percent Bias calculation. |
| Precision | The coefficient of variation (CV) for replicate measurements of QC samples should not exceed 15% (20% for LLOQ). | Calculation of CV%. |
| Linearity | The coefficient of determination (r²) for the calibration curve should be ≥ 0.99. | Linear regression analysis. |
| Method Equivalence | The difference in the mean concentrations obtained by the two methods should be within a pre-defined acceptable range (e.g., ±20%). | Student's t-test or equivalence testing (e.g., Two One-Sided T-Tests - TOST). |
Hypothetical Data Summary:
| QC Level | Nominal Conc. (µg/mL) | HPLC-UV Mean Conc. (µg/mL) | UHPLC-MS/MS Mean Conc. (µg/mL) | % Difference |
| Low QC | 1.0 | 0.95 | 0.98 | 3.1% |
| Mid QC | 50.0 | 51.2 | 50.5 | -1.4% |
| High QC | 90.0 | 88.7 | 89.5 | 0.9% |
In this hypothetical example, the percentage difference between the two methods is well within the typical acceptance criterion of ±20%, indicating that the methods are equivalent for the quantification of this compound.
Trustworthiness: Building a Self-Validating System
A robust cross-validation protocol is inherently a self-validating system. By including independently prepared QC samples, the accuracy and precision of each method are continuously monitored throughout the validation process. The use of statistical tests provides an objective measure of method equivalence, removing subjective interpretation. Furthermore, adherence to internationally recognized guidelines from bodies such as the FDA and ICH ensures that the validation process is comprehensive and meets regulatory expectations.
Caption: Logical flow of the cross-validation decision process.
Conclusion: Ensuring Data Continuity and Confidence
The cross-validation of analytical methods is a cornerstone of good scientific practice in drug development. For a novel molecule like this compound, establishing a robust and reliable analytical portfolio is critical for its successful progression through the development pipeline. By carefully selecting appropriate analytical techniques, designing a comprehensive cross-validation protocol based on established guidelines, and objectively evaluating the resulting data, researchers can ensure the consistency and integrity of their analytical results. This not only satisfies regulatory requirements but also builds a foundation of confidence in the quality and safety of the potential new therapeutic.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
For researchers at the forefront of drug development and chemical synthesis, the responsible management of novel chemical entities is as crucial as the discoveries they enable. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates best practices from the known hazards of its constituent functional groups: a thiophene ring, a propanoic acid backbone, and a trifluoroacetamide moiety. Our approach prioritizes safety, environmental responsibility, and regulatory compliance, empowering you to manage chemical waste with confidence and precision.
Part 1: Hazard Assessment - A Molecule in Three Parts
Understanding the potential hazards of this compound is paramount for its safe handling and disposal. We will deconstruct the molecule to assess the risks associated with each of its key functional groups.
-
The Thiophene Ring: Thiophene and its derivatives are known to be harmful and irritants.[1] Upon combustion, thiophene can release highly toxic sulfur oxide fumes.[2] Therefore, any waste containing this moiety must be treated as hazardous. The metabolism of some thiophene-containing drugs can lead to reactive metabolites, highlighting the importance of minimizing environmental release.[3]
-
The Propanoic Acid Moiety: As a carboxylic acid, this part of the molecule is expected to be corrosive. Propionic acid itself causes severe skin burns and eye damage.[4][5] It is also a combustible liquid that can react violently with strong bases, oxidizing agents, and reducing agents.[6][7]
-
The Trifluoroacetamide Group: The presence of fluorine atoms significantly impacts the compound's chemical properties. Fluorinated organic compounds should be handled with care and disposed of as hazardous waste.[8] The strong carbon-fluorine bond makes these compounds persistent, and improper disposal can lead to long-term environmental contamination.[9] Due to its halogenated nature, this waste must be segregated from non-halogenated organic waste streams.[10]
Based on this analysis, this compound must be classified as a hazardous, corrosive, and halogenated organic waste .
Table 1: Summary of Potential Hazards and Handling Precautions
| Functional Group | Associated Hazards | Key Disposal Consideration |
| Thiophene Ring | Harmful, irritant, emits toxic SOx upon combustion.[1][2] | Segregate as hazardous waste. Avoid incineration without proper flue-gas scrubbing. |
| Propanoic Acid | Corrosive, combustible, reacts with bases and oxidizing agents.[4][6] | Do not neutralize with strong bases without proper controls. Keep away from ignition sources.[6] |
| Trifluoroacetamide | Halogenated organic compound, potential for environmental persistence.[8][9] | Segregate as halogenated organic waste for specialized incineration.[10] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensure a robust defense against exposure. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[11] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Use double-layered nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[1] Dispose of contaminated gloves as hazardous waste.[7]
-
Body Protection: A flame-retardant lab coat must be worn. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, including waste packaging, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe segregation and disposal of waste containing this compound.
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[10]
-
Solid Waste:
-
Collect unreacted compound, contaminated weighing papers, and disposable labware (e.g., spatulas, pipette tips) in a dedicated, robust, and clearly labeled hazardous waste container.
-
This container should be made of a compatible material like high-density polyethylene (HDPE).[1]
-
Label the container as: "Hazardous Waste: Halogenated Organic Solid " and list "this compound".
-
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Crucially, do not mix this waste with non-halogenated organic solvents. [10]
-
Label the container as: "Hazardous Waste: Halogenated Organic Liquid ". List all chemical constituents and their approximate percentages.
-
Aqueous solutions (e.g., from extractions) should also be collected separately and labeled as "Hazardous Waste: Aqueous Halogenated Organic ". Do not empty into drains.[6]
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, bench liners, and disposable lab coats in a designated hazardous waste bag.[1]
-
Step 2: Container Management and Labeling
-
All waste containers must be kept tightly closed when not in use.[12]
-
Ensure all labels are legible and include the date of waste generation.[1]
-
Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1]
Diagram 1: Disposal Workflow
Caption: Waste segregation and disposal workflow for this compound.
Step 3: Final Disposal
-
Do not attempt to neutralize this compound in the lab. Due to its complex nature and the potential for exothermic or hazardous reactions, neutralization should only be performed by trained professionals in a dedicated facility.
-
Arrange for the collection of all waste streams through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
The primary disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting acidic gases (like HF and SOx).[4]
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 2, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, contain it using an inert absorbent material such as vermiculite or sand.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop or sweep the absorbed material into a labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
By adhering to these detailed procedures, you ensure not only your personal safety but also the protection of your colleagues and the environment. This commitment to responsible chemical stewardship is a cornerstone of scientific excellence.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.
- National Center for Biotechnology Information. (n.d.). Thiophene. PubChem.
- LabAlley. (2015). Propionic Acid - Safety Data Sheet.
- Synerzine. (n.d.). SAFETY DATA SHEET Propanoic acid, 2-oxo-.
- Santa Cruz Biotechnology. (n.d.). Thiophene.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- CDH Fine Chemical. (n.d.). Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU Propionic acid ≥99,5%, for synthesis.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Disposal of 3-Acetylthiophene.
- Kalgutkar, A. S. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.ca [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. bucknell.edu [bucknell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Safe Handling of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
As a novel compound at the forefront of research, 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid presents a unique combination of chemical functionalities. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a comprehensive safety protocol can be established by examining its structural components: a thiophene ring, a trifluoroacetamide group, and a carboxylic acid moiety. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: A Structural Approach
The potential hazards of this compound are best understood by dissecting its constituent parts:
-
Thiophene Derivatives: Thiophene and its derivatives can be flammable, skin and eye irritants, and potentially harmful if swallowed or inhaled.[1][2][3][4] Some thiophene-containing compounds may also pose a risk of serious damage to health through prolonged exposure.[1]
-
Trifluoroacetamides: The trifluoroacetyl group introduces the element fluorine, classifying the compound as halogenated. Halogenated organic compounds require specific disposal procedures.[5][6][7][8] While trifluoroacetamides are often used as protecting groups in synthesis, the parent compound, 2,2,2-Trifluoroacetamide, necessitates the avoidance of contact with skin and eyes and requires handling in a well-ventilated area to prevent inhalation of dust or mist.[9]
-
Carboxylic Acids: Carboxylic acids are generally acidic and can be corrosive, causing skin and eye irritation or damage.[10][11] Proper ventilation is crucial as they can produce irritating vapors.[12]
Given these components, it is prudent to treat this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and requires careful handling to avoid exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for good chemical resistance.[13][14][15] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[1][12][15] |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[9][13] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[1][13] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[3][13] | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood.[6][12][13] |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1][4][13] |
Operational Plan: From Benchtop to Waste
A structured approach to handling, experimentation, and disposal is critical for safety and experimental reproducibility.
Experimental Workflow
The following diagram illustrates a safe and efficient workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
Post-Experiment :
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention.[7][9][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][16] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical advice.[9][16] |
| Small Spill | For a small spill within a fume hood, absorb with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[1][16] |
| Large Spill | Evacuate the laboratory, restrict access, and alert emergency personnel.[1][16] |
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper waste disposal is a critical final step in the experimental workflow. As a halogenated organic compound, this compound requires specific disposal protocols.
Waste Segregation and Disposal Pathway
The following diagram outlines the correct procedure for segregating and disposing of waste generated from experiments involving this compound.
Key Disposal Principles
-
Waste Segregation : All waste contaminated with this compound must be collected in designated hazardous waste containers.[13] Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[7][17]
-
Solid Waste : Contaminated solid materials such as gloves, weighing paper, and paper towels should be placed in a clearly labeled "Halogenated Organic Solid Waste" container.[6][13]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.[5][6][8][17] Ensure the container is compatible with the waste and has a secure, tight-fitting lid.[17]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[7][14][17]
-
Storage : Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[7][14]
-
Disposal : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Arrange for pickup by your Environmental Health and Safety (EH&S) department.[6][7] Never dispose of this compound or its waste down the drain.[5][6]
By adhering to these rigorous safety, handling, and disposal protocols, researchers can confidently and safely advance their work with this compound.
References
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- 2,2,2-Trifluoroacetamide Safety Data Sheet. (2016, December 8). Synquest Labs.
- MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP.
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31).
- Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile. (2025). BenchChem.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- Halogenated Solvents in Laboratories. (n.d.).
- SAFETY DATA SHEET - Thiophene. (2024, March 2). Sigma-Aldrich.
- Thiophene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University.
- CB-LSOP-TFA.docx. (n.d.).
- SAFETY DATA SHEET - Thiophene. (2025, December 18). Fisher Scientific.
- Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.).
- Trifluoroacetamides. (n.d.). Organic Chemistry Portal.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- SAFETY DATA SHEET - 3,3'-Thiodipropionic acid. (2025, December 18). Fisher Scientific.
- Safety Data Sheet - (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid. (2024, December 19). CymitQuimica.
- Use of trifluoroacetamide for n-terminal protection. (2015).
- Use of trifluoroacetamide for n-terminal protection. (2013).
- Safety data sheet - Propionic acid. (n.d.). BASF.
- SAFETY DATA SHEET - Propionic acid. (2024, March 2). Sigma-Aldrich.
- Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
- 3-(thiophen-3-yl)
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. One moment, please... [actylislab.com]
- 16. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
